Imeglimin Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLCYMTNMEXKZ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650481-44-8 | |
| Record name | Imeglimin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMEGLIMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Imeglimin Hydrochloride: A Technical Guide to Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin hydrochloride is a first-in-class oral antidiabetic agent, representing a novel therapeutic class known as the "glimins." Discovered and developed by Poxel SA in collaboration with Merck Serono, Imeglimin offers a unique dual mechanism of action that addresses two core pathophysiological defects in type 2 diabetes (T2D): impaired insulin (B600854) secretion and decreased insulin sensitivity. This is achieved by targeting mitochondrial bioenergetics, a key factor in the pathogenesis of T2D. Approved for medical use in Japan in 2021, Imeglimin has demonstrated significant glucose-lowering effects and a favorable safety profile in numerous clinical trials. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of Imeglimin, along with detailed experimental protocols relevant to its study.
Discovery and Development
The journey of Imeglimin (formerly PXL008) began with a research program focused on identifying novel therapeutic agents capable of improving mitochondrial function. The development was driven by the need for new T2D therapies that could address the underlying causes of the disease with a favorable safety profile. The initial patent for Imeglimin was filed in the early 2000s, followed by extensive preclinical and clinical development. Poxel SA, a French biopharmaceutical company, has been at the forefront of its development, with several patents protecting its synthesis and use.
Chemical Synthesis of this compound
The chemical synthesis of this compound has been approached through various routes, with two prominent methods detailed in the literature. Both methods are designed for scalability and high purity, essential for pharmaceutical manufacturing.
Synthesis Route 1: Starting from Metformin (B114582) Hydrochloride
One common and patented method for synthesizing this compound utilizes metformin hydrochloride as a starting material. This multi-step process involves a condensation reaction, chiral resolution, and final salt formation.
-
Step 1: Condensation Reaction: Metformin hydrochloride is reacted with acetaldehyde (B116499) diethyl acetal (B89532) in isobutanol under refluxing conditions with a catalytic amount of acid to yield the racemic 2-amino-3,6-dihydro-4-dimethylamino-6-methyl-1,3,5-triazine.
-
Step 2: Chiral Resolution: The crude racemic mixture is treated with L-(+)-tartaric acid and triethylamine (B128534) in methanol (B129727) to form a diastereomeric salt. The desired diastereomer is then selectively crystallized.
-
Step 3: Hydrolysis and Salt Formation: The purified diastereomeric salt is treated with ethanolic HCl to yield the enantiomerically pure this compound.
Caption: Synthesis of this compound from Metformin.
Synthesis Route 2: Starting from 2,4,6-Trimethylaniline (B148799)
An alternative patented synthesis route begins with 2,4,6-trimethylaniline.
-
Step 1: Intermediate Formation: 2,4,6-trimethylaniline is reacted with chloroacetonitrile (B46850) to form an intermediate.
-
Step 2: Cyclization: The intermediate is then cyclized with cyanamide (B42294) to produce the core dihydro-1,3,5-triazine ring structure of Imeglimin.
-
Step 3: Salt Formation: The final step involves the formation of the hydrochloride salt to enhance stability and bioavailability.
Caption: Synthesis of this compound from 2,4,6-Trimethylaniline.
Mechanism of Action
Imeglimin's therapeutic effects stem from its unique ability to modulate mitochondrial function, thereby addressing the dual impairments of insulin secretion and insulin sensitivity seen in T2D. This is accomplished through a novel mechanism that differs from other classes of oral antidiabetic agents.
Dual Action: Insulin Secretion and Sensitivity
Imeglimin exhibits a two-pronged approach to glycemic control:
-
Amplification of Glucose-Stimulated Insulin Secretion (GSIS): Imeglimin enhances the secretion of insulin from pancreatic β-cells in a glucose-dependent manner. This means it primarily acts when blood glucose levels are elevated, reducing the risk of hypoglycemia.
-
Enhancement of Insulin Action: Imeglimin improves insulin sensitivity in peripheral tissues, notably the liver and skeletal muscle. This leads to increased glucose uptake by muscles and reduced hepatic glucose production.
Mitochondrial Target
At the cellular level, Imeglimin's primary target is the mitochondrion. It corrects mitochondrial dysfunction, a key pathogenic factor in T2D, by:
-
Rebalancing the Respiratory Chain: Imeglimin partially and competitively inhibits Complex I of the mitochondrial respiratory chain while restoring the activity of Complex III. This rebalancing act leads to several beneficial downstream effects.
-
Reducing Oxidative Stress: By modulating the electron transport chain, Imeglimin decreases the production of reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage.
-
Preventing Cell Death: Imeglimin has been shown to prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the apoptotic pathway, thus preserving β-cell mass.
Impact on Cellular Energy Metabolism
Imeglimin's action on the mitochondria leads to significant improvements in cellular energy metabolism:
-
Increased ATP Production: In pancreatic islets, Imeglimin enhances glucose-stimulated ATP generation, providing the necessary energy for insulin secretion.
-
NAD+ Synthesis: Imeglimin induces the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) via the "salvage pathway." NAD+ is a crucial cofactor for mitochondrial function, and its metabolites may also contribute to the amplification of GSIS through enhanced Ca++ mobilization.
Caption: Imeglimin's multifaceted mechanism of action.
Quantitative Data Summary
The efficacy and pharmacokinetic profile of Imeglimin have been extensively characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Pharmacokinetics of Imeglimin
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Bioavailability (%) | ~50-80 | ~50-80 | ~50-80 | ~50-80 | ~50-80 |
| Tmax (h) | - | - | - | - | 2-4 |
| Half-life (h) | - | - | - | - | ~12 |
| Metabolism | Low | Low | Low | Low | Low |
| Primary Excretion | Renal | Renal | Renal | Renal | Renal |
Table 2: Clinical Efficacy of Imeglimin (TIMES Program)
| Trial | Treatment | Duration (weeks) | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) from Baseline |
| TIMES 1 | Imeglimin 1000 mg BID | 24 | -0.87% (vs. placebo) | -19 mg/dL (vs. placebo) |
| TIMES 2 | Imeglimin 1000 mg BID (add-on to other OADs) | 52 | -0.56% to -0.92% | Significant reductions |
| TIMES 3 | Imeglimin 1000 mg BID (add-on to insulin) | 16 | -0.60% (vs. placebo) | Significant reductions |
OADs: Oral Antidiabetic Drugs
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Imeglimin.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of Imeglimin on insulin secretion from pancreatic β-cells in response to glucose.
Materials:
-
MIN6 cell line or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
Low glucose solution (2.8 mM glucose in KRBB)
-
High glucose solution (16.7 mM glucose in KRBB)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture/Islet Isolation: Culture MIN6 cells to 80-90% confluency or isolate pancreatic islets from rodents using standard procedures.
-
Pre-incubation: Wash the cells/islets twice with KRBB and then pre-incubate in low glucose solution for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Remove the pre-incubation solution and add the following solutions to respective wells/tubes:
-
Low glucose solution (negative control)
-
High glucose solution (positive control)
-
High glucose solution + Imeglimin (at various concentrations)
-
-
Incubation: Incubate the cells/islets for 1-2 hours at 37°C.
-
Sample Collection: After incubation, collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.
Mitochondrial Respiratory Chain Complex Activity Assay
Objective: To determine the effect of Imeglimin on the activity of mitochondrial respiratory chain complexes I and III.
Materials:
-
Isolated mitochondria from relevant tissues (e.g., liver, muscle)
-
Complex I activity assay kit (e.g., measuring the oxidation of NADH)
-
Complex III activity assay kit (e.g., measuring the reduction of cytochrome c)
-
This compound
-
Spectrophotometer or plate reader
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh or frozen tissue using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford or BCA assay).
-
Complex I Activity Assay:
-
Prepare the reaction mixture according to the kit instructions, typically containing a buffer, NADH, and an electron acceptor.
-
Add a standardized amount of mitochondrial protein to the reaction mixture.
-
Add Imeglimin at various concentrations to the test wells.
-
Initiate the reaction and measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
-
-
Complex III Activity Assay:
-
Prepare the reaction mixture as per the kit instructions, usually containing a buffer, a reduced substrate (e.g., decylubiquinol), and oxidized cytochrome c.
-
Add a standardized amount of mitochondrial protein.
-
Add Imeglimin at various concentrations.
-
Initiate the reaction and measure the increase in absorbance at 550 nm (due to cytochrome c reduction) over time.
-
-
Data Analysis: Calculate the specific activity of each complex (nmol/min/mg protein) and compare the activity in the presence of Imeglimin to the vehicle control.
Caption: Experimental workflow for a GSIS assay.
Conclusion
This compound represents a significant advancement in the treatment of type 2 diabetes, offering a novel mechanism of action that targets the fundamental pathophysiology of the disease. Its ability to improve mitochondrial function, thereby enhancing both insulin secretion and insulin sensitivity, positions it as a valuable therapeutic option. The robust preclinical and clinical data, coupled with a well-defined synthetic pathway, underscore the potential of Imeglimin to address the unmet needs of a broad range of patients with T2D. Further research into the pleiotropic effects of mitochondrial modulation may unveil even broader therapeutic applications for this innovative class of "glimin" drugs.
Imeglimin Hydrochloride's Role in Mitochondrial Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin (B608072) is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class of drugs. Its mechanism of action is fundamentally distinct from existing diabetes therapies, centering on the correction of mitochondrial dysfunction, a key pathogenic factor in type 2 diabetes (T2DM).[1][2] This technical guide provides an in-depth exploration of imeglimin's role in mitochondrial bioenergetics. It elucidates the molecular pathways through which imeglimin enhances cellular energy metabolism, improves insulin (B600854) secretion, and increases insulin sensitivity. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways.
Core Mechanism of Action: Targeting Mitochondrial Dysfunction
Imeglimin exerts a dual therapeutic effect: it amplifies glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and enhances insulin action in peripheral tissues like the liver and skeletal muscle.[2][3] The foundation of these effects is its ability to modulate and restore mitochondrial function.[1] In the context of T2DM, where mitochondrial dysfunction leads to impaired energy production and increased oxidative stress, imeglimin acts to re-establish more efficient cellular bioenergetics.[1][4]
Key actions at the mitochondrial level include:
-
Rebalancing the Electron Transport Chain (ETC): Imeglimin partially and competitively inhibits Complex I while restoring the activity of a deficient Complex III.[1][5]
-
Reducing Oxidative Stress: This rebalancing effect significantly decreases the production of reactive oxygen species (ROS) by inhibiting reverse electron transfer through Complex I.[1][6]
-
Preserving Mitochondrial Integrity: It prevents the opening of the mitochondrial permeability transition pore (mPTP), a critical step in apoptosis, thereby protecting cells from death.[1][7]
-
Enhancing NAD+ Metabolism: Imeglimin boosts the cellular pool of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial cofactor for mitochondrial function and a key signaling molecule in insulin secretion.[1][8]
Detailed Impact on Mitochondrial Bioenergetics
Modulation of the Electron Transport Chain (ETC)
A primary molecular target of imeglimin is the mitochondrial respiratory chain. Unlike metformin, which is an uncompetitive inhibitor of Complex I and reduces the maximal rate of oxygen consumption, imeglimin acts as a competitive inhibitor of Complex I.[1][9] This means it decreases the affinity of NADH for the respiratory chain without affecting its maximal activity (Vmax).[9]
This partial inhibition of Complex I is complemented by a restorative effect on Complex III activity, which is often deficient in diabetic states.[1][5] This dual action rebalances substrate flow, redirecting it in favor of Complex II (using succinate) and promoting the oxidation of fatty acids.[5][10] This shift is crucial for improving metabolic flexibility in insulin-resistant tissues. In some studies, imeglimin treatment has also been shown to recover the activity of complexes I, IV, and V in hepatocytes under metabolic stress.[11]
ATP Synthesis and Cellular Energy
Despite the partial inhibition of Complex I, imeglimin has been shown to enhance glucose-stimulated ATP generation and increase the ATP/ADP ratio, particularly in diabetic pancreatic islets.[1][2] This suggests a net improvement in the efficiency of oxidative phosphorylation. In preclinical models, imeglimin restored ATP production in Schwann cells under both high and low glucose conditions, highlighting its ability to stabilize cellular energy status.[12][13] Treatment of hepatocytes with imeglimin, however, has been shown to reduce the oxygen consumption rate coupled to ATP production, which may be linked to its effect of inhibiting hepatic gluconeogenesis.[9][14]
Reduction of Reactive Oxygen Species (ROS) and Oxidative Stress
A major consequence of mitochondrial dysfunction in T2DM is the overproduction of ROS, leading to oxidative stress and cellular damage. Imeglimin significantly mitigates this by preventing reverse electron transport at Complex I, a primary source of mitochondrial ROS.[1][6] This leads to a substantial decrease in ROS formation, which has been documented in various cell types, including endothelial cells, pancreatic β-cells, and hepatocytes.[6][11][12][15] This reduction in oxidative stress is a key component of its protective effects on β-cell mass and function.[16][17]
Mitochondrial Integrity, Biogenesis, and Quality Control
Imeglimin confers significant protection to the mitochondria. It prevents the opening of the mitochondrial permeability transition pore (mPTP), thereby inhibiting a key pathway for apoptosis and preserving cell mass, especially in pancreatic β-cells.[1][7] It also preserves the mitochondrial membrane potential, which is essential for ATP synthesis.[12][16]
Furthermore, clinical and preclinical data suggest imeglimin promotes mitochondrial biogenesis. Studies in patients with T2DM have shown that imeglimin-based combination therapies significantly increase mitochondrial DNA (mtDNA) copy number, a marker for mitochondrial mass.[12][13][18] Chronic treatment in diabetic mouse models improved mitochondrial morphology and mitigated the accumulation of dysfunctional mitochondria through enhanced mitophagy (the selective removal of damaged mitochondria).[17][19]
Key Signaling Pathways
The NAD+ Salvage Pathway and GSIS Amplification
A critical mechanism for imeglimin's effect on insulin secretion involves the NAD+ salvage pathway . Imeglimin induces the expression of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway.[1][20] This leads to an increased cellular pool of NAD+, which serves as a substrate for the enzyme CD38.[8][21] CD38 converts NAD+ into second messengers, including cyclic ADP-ribose (cADPR).[8][22] These molecules trigger the release of Ca²⁺ from intracellular stores, amplifying the calcium signal initiated by glucose metabolism and ultimately enhancing the exocytosis of insulin granules.[1][22]
Caption: Imeglimin induces NAMPT, increasing NAD+ levels to amplify insulin secretion via Ca²⁺ signaling.
AMPK Activation
Similar to metformin, imeglimin activates AMP-activated protein kinase (AMPK) in hepatocytes and mouse liver.[14] While the potency may be less than that of metformin, this activation contributes to its effect on hepatic insulin sensitivity, including the inhibition of gluconeogenesis.[14]
Quantitative Data Summary
The effects of imeglimin on various bioenergetic parameters have been quantified in numerous preclinical and clinical studies. The tables below summarize key findings.
Table 1: Effects on Mitochondrial Respiration, ATP Synthesis, and ROS
| Parameter | Model System | Key Finding | Reference |
|---|---|---|---|
| Complex I Activity | Permeabilized rat hepatocytes | Competitive inhibition (decreased NADH affinity, no change in Vmax) | [9] |
| Complex III Activity | Liver mitochondria (HFHS diet mice) | Restored deficient activity | [1][5] |
| Oxygen Consumption Rate (OCR) | Intact HMEC-1 cells & rat hepatocytes | No significant change (unlike metformin) | [6][9] |
| OCR Coupled to ATP Production | HepG2 cells, mouse primary hepatocytes | Reduced | [14] |
| ATP/ADP Ratio | Rat hepatocytes | Decreased | [9] |
| Glucose-Stimulated ATP | Diabetic (GK rat) islets | Augmented / Enhanced | [1][8] |
| ROS Production | HMEC-1 cells | Dramatically decreased (inhibited reverse electron transfer) | [6] |
| ROS Production | db/db mouse β-cells | Reduced |[15][17] |
Table 2: Effects on NAD+ Metabolism and Clinical Markers
| Parameter | Model System / Population | Key Finding | Reference |
|---|---|---|---|
| NAD+ Content | Diabetic (GK rat) islets | Increased | [21] |
| NAD/NADH Ratio | Diabetic (GK rat) islets | Significantly increased by 30-31% | [1] |
| mtDNA Copy Number | T2DM Patients (Imeglimin + Metformin/OHA) | Significantly increased (p < 0.001) | [12] |
| mtDNA Copy Number | T2DM Patients (Imeglimin monotherapy) | No significant increase (p = 0.18) | [13][18] |
| Circulating Cell-Free mtDNA | T2DM Patients (Imeglimin + other OHA) | Significantly reduced (Δ = –18.5 copies/μL, p < 0.001) | [23] |
| HbA1c Reduction | T2DM Patients (Imeglimin + other OHA) | Significant reduction (Δ = –0.5%, p = 0.001) |[23] |
Experimental Protocols
The characterization of imeglimin's effects on mitochondrial bioenergetics employs a range of specialized techniques.
Caption: Standard workflow for studying imeglimin's mitochondrial effects in cultured cells.
Measurement of Mitochondrial Respiration
-
Methodology: Extracellular flux analyzers (e.g., Seahorse XF Analyzers) are commonly used to measure the oxygen consumption rate (OCR) in real-time in intact cells.[11][14] By sequentially injecting mitochondrial inhibitors (like oligomycin, FCCP, and rotenone/antimycin A), various parameters can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. High-resolution respirometry (e.g., Oroboros Oxygraph) is used for isolated mitochondria or permeabilized cells to assess the activity of specific ETC complexes with various substrates and inhibitors.[5]
-
Protocol Summary (Seahorse XF):
-
Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
Treat cells with imeglimin or vehicle for the desired duration.
-
Replace culture media with assay media and incubate in a CO₂-free environment.
-
Perform instrument calibration and load the sensor cartridge with compounds for injection.
-
Run the assay to measure OCR and extracellular acidification rate (ECAR) before and after injections.
-
Assessment of Reactive Oxygen Species (ROS)
-
Methodology: Cellular and mitochondrial ROS levels are quantified using fluorescent probes.
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate): A general indicator for cellular ROS.[24]
-
MitoSOX Red: A probe that specifically targets mitochondrial superoxide.
-
-
Protocol Summary (Fluorescence Microscopy):
-
Culture and treat cells as described above.
-
Load cells with the fluorescent probe (e.g., DCFH-DA) for a specified time.
-
Wash cells to remove excess probe.
-
Capture images using a fluorescence microscope.
-
Quantify fluorescence intensity using image analysis software.
-
Determination of Mitochondrial Membrane Potential (MMP)
-
Methodology: MMP is assessed using potentiometric fluorescent dyes.
-
JC-1: Exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria with high MMP, it forms aggregates that fluoresce red. In unhealthy mitochondria with low MMP, it remains in a monomeric form that fluoresces green. The ratio of red to green fluorescence provides a measure of MMP.[24]
-
TMRM (Tetramethylrhodamine, methyl ester): A cell-permeant dye that accumulates in active mitochondria. A decrease in TMRM fluorescence indicates depolarization.[9]
-
Quantification of mtDNA Copy Number
-
Methodology: Relative mtDNA copy number is determined by quantitative polymerase chain reaction (qPCR).
-
Protocol Summary:
-
Isolate total DNA from blood or tissue samples.
-
Perform qPCR using two sets of primers: one for a gene encoded by mtDNA (e.g., MT-ND1) and one for a single-copy nuclear gene (e.g., B2M).
-
Calculate the ratio of the mtDNA gene to the nuclear DNA gene to determine the relative copy number.
-
Visualizing Imeglimin's Core Mitochondrial Actions
Caption: Imeglimin rebalances the ETC by partially inhibiting Complex I and restoring Complex III.
Conclusion
Imeglimin hydrochloride represents a paradigm shift in the treatment of type 2 diabetes by directly targeting and ameliorating mitochondrial dysfunction. Its unique mechanism—rebalancing the electron transport chain, reducing oxidative stress, and enhancing NAD+ signaling—addresses the fundamental defects in cellular energy metabolism that underpin the disease. By restoring mitochondrial health, imeglimin improves pancreatic β-cell function and enhances insulin sensitivity in peripheral tissues. The comprehensive data presented in this guide underscore its potential as a disease-modifying therapy, offering a novel approach for researchers, clinicians, and drug developers in the ongoing effort to combat T2DM.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring new mechanisms of Imeglimin in diabetes treatment: Amelioration of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Imeglimin prevents human endothelial cell death by inhibiting mitochondrial permeability transition without inhibiting mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms by Which Imeglimin Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imeglimin Halts Liver Damage by Improving Mitochondrial Dysfunction in a Nondiabetic Male Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study [frontiersin.org]
- 13. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imeglimin mitigates the accumulation of dysfunctional mitochondria to restore insulin secretion and suppress apoptosis of pancreatic β-cells from db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sochob.cl [sochob.cl]
- 21. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Imeglimin-based therapies improve glycemic control and reduce mitochondrial stress in type 2 diabetes: a prospective cohort study [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Imeglimin hydrochloride structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imeglimin (B608072) hydrochloride is a first-in-class oral antidiabetic agent, representing a novel therapeutic category known as the "glimins".[1] It possesses a unique mechanism of action that targets mitochondrial bioenergetics to address the dual pathophysiology of type 2 diabetes: impaired insulin (B600854) secretion and decreased insulin sensitivity.[2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for imeglimin hydrochloride, tailored for professionals in pharmaceutical research and development.
Chemical Structure and Properties
Imeglimin is a tetrahydrotriazine-containing compound.[1] The hydrochloride salt form enhances its stability and suitability for oral administration.[1]
Chemical Name: (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride[1][5]
Synonyms: EMD 387008 hydrochloride, PXL 008, RVT-1501 hydrochloride[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄ClN₅ | [5] |
| Molecular Weight | 191.66 g/mol | [5] |
| Appearance | White to beige powder | [1] |
| Melting Point | Approximately 232–234 °C | [1][6] |
| Solubility | ≥62.7 mg/mL in H₂O; ≥50.3 mg/mL in EtOH; ≥29.9 mg/mL in DMSO | [7] |
| pKa | Not available | [1] |
| LogP | Not available | [1] |
Stability
This compound is stable within a pH range of 4.5 to 7.4.[1] Forced degradation studies indicate that significant degradation occurs under basic and oxidative stress conditions, while the compound remains relatively stable under thermal, acidic, and photolytic stress.[8][9]
Mechanism of Action
Imeglimin exhibits a novel dual mechanism of action that improves glucose homeostasis by:
-
Amplifying Glucose-Stimulated Insulin Secretion (GSIS): It enhances the release of insulin from pancreatic β-cells in a glucose-dependent manner.[2][3]
-
Enhancing Insulin Sensitivity: It improves insulin action in peripheral tissues, primarily the liver and skeletal muscle.[2][10]
The underlying mechanism for these effects is the modulation of mitochondrial function, a key factor in the pathogenesis of type 2 diabetes.[3][4]
Cellular and Molecular Signaling Pathways
Imeglimin's therapeutic effects are mediated through several key molecular pathways, as depicted in the diagram below.
Caption: Imeglimin's multifaceted mechanism of action.
Key aspects of the signaling pathway include:
-
Rebalancing Mitochondrial Respiratory Chain Activity: Imeglimin partially inhibits Complex I and restores the activity of Complex III of the electron transport chain.[3][4] This rebalancing leads to a reduction in the production of reactive oxygen species (ROS), thereby mitigating oxidative stress.[3][4]
-
Preventing Mitochondrial Permeability Transition Pore (mPTP) Opening: By inhibiting the opening of the mPTP, imeglimin protects against cell death.[1][3][4] This is particularly important for the preservation of pancreatic β-cell mass.[3][4]
-
Increasing NAD+ Levels: Imeglimin stimulates the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) through the salvage pathway.[1][3][4] NAD+ is a critical cofactor in cellular energy metabolism, and its metabolites are involved in calcium mobilization, a key step in insulin exocytosis.[1][3]
-
Improving Insulin Signaling: In the liver and skeletal muscle, imeglimin has been shown to increase the phosphorylation of protein kinase B (Akt), a key component of the insulin signaling pathway.[7][10] This leads to reduced hepatic glucose output and increased glucose uptake by muscles.[10]
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This in vitro protocol is designed to assess the effect of imeglimin on insulin secretion from pancreatic islets or β-cell lines.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H14ClN5 | CID 54763513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. apexbt.com [apexbt.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For this compound [zenodo.org]
- 10. academicmed.org [academicmed.org]
An In-depth Technical Guide to the Preclinical Studies of Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class of drugs, designed to target mitochondrial bioenergetics.[1] Its unique mechanism of action addresses the dual defects of type 2 diabetes (T2D): impaired insulin (B600854) secretion and decreased insulin sensitivity.[1] This technical guide provides a comprehensive overview of the preclinical studies of Imeglimin hydrochloride, detailing its pharmacokinetics, pharmacodynamics, and mechanism of action. It includes a summary of quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to support further research and development.
Pharmacokinetics
The pharmacokinetic profile of Imeglimin has been characterized in multiple preclinical species. As a small cationic compound, it exhibits a unique absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
Absorption
Imeglimin is absorbed through a combination of passive paracellular movement and an active transport mechanism.[2] This active transport is saturable, leading to a less than dose-proportional increase in exposure at higher doses.[3] Oral bioavailability is moderate to high in preclinical species, estimated to be between 30% and 76% in rats and dogs, respectively.[4][5]
Distribution
Following absorption, Imeglimin is rapidly and widely distributed to various tissues and organs.[2][3] Its binding to plasma proteins is low in all species studied, which contributes to its extensive distribution.[2]
Metabolism
Imeglimin undergoes minimal metabolism in both animals and humans.[1][2] The unchanged parent drug is the primary circulating entity in the plasma.[2] No unique human metabolites have been identified.[2]
Excretion
The primary route of elimination for Imeglimin is renal excretion, with the majority of the drug excreted unchanged in the urine.[2][3] Its renal clearance is higher than the glomerular filtration rate, indicating active tubular secretion.[2] Imeglimin is a substrate for the multidrug and toxin extrusion (MATE) transporters, specifically MATE1 and MATE2-K, as well as the organic cation transporters OCT1 and OCT2, which are involved in its active renal secretion.[2]
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of Imeglimin in preclinical species.
| Parameter | Rat | Dog | Reference(s) |
| Oral Bioavailability (%) | 30 | 76 | [4][5] |
| Tmax (hours) | 0.5 - 1 | 1 - 2 | [4] |
| Half-life (hours) | ~2 | ~4 | [4] |
| Plasma Protein Binding (%) | Low | Low | [2] |
| Primary Route of Elimination | Renal | Renal | [2] |
Pharmacodynamics and Efficacy
Preclinical studies have consistently demonstrated the efficacy of Imeglimin in improving glycemic control in various rodent models of T2D. Its pharmacodynamic effects are centered on enhancing insulin secretion and improving insulin sensitivity.
Amplification of Glucose-Stimulated Insulin Secretion (GSIS)
Imeglimin potentiates insulin release from pancreatic β-cells in a glucose-dependent manner, a key factor in minimizing the risk of hypoglycemia.[1] This effect has been observed in isolated islets from various diabetic rodent models, including Zucker diabetic fatty (ZDF) rats and in high-fat diet-fed mice.[6][7]
Improvement of Insulin Sensitivity
Imeglimin has been shown to enhance insulin sensitivity in peripheral tissues, primarily the liver and skeletal muscle.[8] This leads to a reduction in hepatic glucose production and an increase in glucose uptake by muscle.[8][9][10]
Preservation of β-Cell Mass
In addition to its effects on insulin secretion, preclinical studies in ZDF rats have shown that chronic treatment with Imeglimin can preserve β-cell mass by reducing apoptosis and increasing proliferation of these cells.[6][9][11]
Efficacy Data Summary
The following tables summarize the quantitative data on the efficacy of Imeglimin from key preclinical studies.
Table 2: Effect of Imeglimin on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
| Animal Model | Imeglimin Concentration | Fold-Increase in GSIS vs. Control | Reference(s) |
| Goto-Kakizaki (GK) Rat Islets | 100 µM | ~2-fold | [12] |
| N0STZ Rat Islets | 100 µM | Significant increase | [13] |
| Human Islets (from T2D donor) | 100 µM | +129% | [12] |
Table 3: Effect of Imeglimin on Glycemic Control and Insulin Sensitivity in Animal Models
| Animal Model | Treatment Dose and Duration | Key Findings | Reference(s) |
| Zucker Diabetic Fatty (ZDF) Rat | 150 mg/kg bid for 5 weeks | -33% in glucose tolerance AUC; +72% in basal insulin; +41% in β-cell mass | [6][11] |
| High-Fat, High-Sucrose Diet (HFHSD) Mice | 200 mg/kg bid for 6 weeks | Normalized glucose tolerance; +157% in liver and +198% in muscle insulin-stimulated PKB phosphorylation | [3][9] |
| Streptozotocin (STZ)-Induced Diabetic Rats | 25-100 mg/kg/day for 45 days | Fully restored muscle glucose uptake to normal levels | [10] |
Mechanism of Action
Imeglimin's unique mechanism of action is centered on the correction of mitochondrial dysfunction, a key pathological feature of T2D.[1]
Mitochondrial Bioenergetics
Imeglimin modulates mitochondrial function by partially inhibiting Complex I and restoring deficient Complex III activity in the electron transport chain.[3][14] This rebalancing of the respiratory chain leads to a reduction in the production of reactive oxygen species (ROS), thereby mitigating oxidative stress.[14][15] It also prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis, thus protecting cells from death.[14][15]
NAD+ Salvage Pathway
In pancreatic islets, Imeglimin has been shown to increase the cellular pool of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by inducing the expression of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[14][16] NAD+ is a critical cofactor for cellular energy metabolism and also serves as a substrate for the production of second messengers like cyclic ADP-ribose (cADPR), which are involved in calcium mobilization and, consequently, insulin secretion.[2][16][17]
Caption: Signaling pathway of Imeglimin's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments used to evaluate the efficacy of Imeglimin.
Animal Models
-
Objective: To induce a model of type 1 or type 2 diabetes through the destruction of pancreatic β-cells.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice.[18][19][20]
-
Procedure:
-
For a model resembling Type 1 diabetes, a single high dose of STZ (e.g., 65 mg/kg in rats, 150-200 mg/kg in mice) is administered via intraperitoneal (i.p.) injection.[20][21] STZ is dissolved in cold, sterile 0.9% sodium chloride or citrate (B86180) buffer (pH 4.5) immediately before use.[21]
-
For a model resembling Type 2 diabetes, a high-fat diet is provided for several weeks to induce insulin resistance, followed by a lower dose of STZ (e.g., 25-40 mg/kg in rats) to induce partial β-cell dysfunction.[20]
-
Diabetes is confirmed by measuring blood glucose levels from the tail vein after a few days. Animals with blood glucose levels ≥ 15 mM (or >300 mg/dL) are considered diabetic.[18][20]
-
Imeglimin or vehicle is then administered orally (e.g., by gavage) at the desired dose and for the specified duration.[10]
-
-
Objective: To induce a model of diet-induced obesity, insulin resistance, and glucose intolerance.
-
Procedure:
-
Animals are fed a specially formulated diet high in fat (e.g., 45-60% of calories from fat, often lard-based) and sucrose (B13894) for a period of 16 weeks or more to develop the diabetic phenotype.[3][9]
-
Control animals are fed a standard chow diet.
-
Imeglimin or vehicle is administered orally during the final weeks of the diet period (e.g., for 6 weeks).[3][9]
-
Metabolic parameters such as body weight, food intake, glucose tolerance, and insulin sensitivity are monitored throughout the study.
-
-
Objective: To utilize a genetic model of obesity, insulin resistance, and progressive β-cell failure.
-
Procedure:
-
Treatment with Imeglimin (e.g., 150 mg/kg bid) or vehicle is typically initiated in young rats (e.g., 7 weeks of age) before the severe onset of diabetes and continued for several weeks (e.g., 5 weeks).[6][11]
-
Oral glucose tolerance tests are performed at the end of the treatment period.[11]
-
Pancreatic tissue is collected for histomorphometry and immunohistochemical analysis to assess β-cell mass, proliferation, and apoptosis.[6][11]
-
In Vivo Assay: Hyperinsulinemic-Euglycemic Clamp
-
Objective: To assess whole-body insulin sensitivity.[22]
-
Procedure:
-
Surgical Preparation: Several days before the clamp, catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the rats.[23]
-
Basal Period: After an overnight fast, a continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.[24]
-
Clamp Period: A primed-continuous infusion of human insulin is started to raise plasma insulin to hyperinsulinemic levels.[24][25]
-
Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).[25]
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
-
Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.
Ex Vivo Assay: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
-
Objective: To measure the direct effect of Imeglimin on insulin secretion from pancreatic islets.
-
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from rodents by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).[1]
-
Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for about 1 hour to establish a basal state.[1]
-
Stimulation: The pre-incubation buffer is replaced with KRBH containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose with various concentrations of Imeglimin. The islets are then incubated for 1 hour at 37°C.[1][17]
-
Sample Collection and Analysis: The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA).[26]
-
Conclusion
The preclinical data for this compound robustly demonstrate its potential as a novel therapeutic agent for type 2 diabetes. Its unique mechanism of action, centered on the correction of mitochondrial dysfunction, leads to a dual benefit of amplified glucose-stimulated insulin secretion and improved insulin sensitivity. The consistent findings across various preclinical models, supported by detailed mechanistic studies, provide a strong foundation for its clinical development and use. This technical guide summarizes the key preclinical findings and methodologies to aid researchers and drug development professionals in further exploring the therapeutic potential of Imeglimin and other agents in the "glimin" class.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Imeglimin preserves islet β-cell mass in Type 2 diabetic ZDF rats [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ndineuroscience.com [ndineuroscience.com]
- 19. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 23. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. protocols.io [protocols.io]
- 26. scispace.com [scispace.com]
The Effect of Imeglimin Hydrochloride on Pancreatic β-Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Imeglimin (B608072), the first in the "glimin" class of oral antidiabetic agents, presents a unique dual mechanism of action by improving insulin (B600854) secretion and enhancing insulin sensitivity.[1][2] This technical guide provides an in-depth examination of its effects on pancreatic β-cells, the primary site of insulin production and secretion. Imeglimin's core actions on β-cells are twofold: the amplification of glucose-stimulated insulin secretion (GSIS) and the preservation of β-cell mass through pro-survival and anti-apoptotic effects.[2][3] At a molecular level, its mechanism is intrinsically linked to the correction of mitochondrial dysfunction, a key pathological feature in type 2 diabetes.[1] This document synthesizes preclinical and clinical data to elucidate the intricate signaling pathways, presents quantitative outcomes in structured tables, details the experimental protocols used in key studies, and provides visual diagrams of the underlying molecular processes.
Core Mechanism of Action in Pancreatic β-Cells
Imeglimin's primary effects on pancreatic β-cells are centered around two key areas: enhancing their function and promoting their survival.[2] Unlike many existing diabetes therapies, imeglimin's action is strictly glucose-dependent, minimizing the risk of hypoglycemia.[3][4]
Amplification of Glucose-Stimulated Insulin Secretion (GSIS)
Imeglimin directly and acutely amplifies GSIS in islets isolated from animal models of type 2 diabetes.[5][6] This action is not mediated by the conventional pathways used by sulfonylureas (K-ATP channel closure) or GLP-1 receptor agonists (cAMP pathway).[3][6] Instead, it involves a novel mechanism centered on mitochondrial function and the cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) pool.[1][5]
The proposed pathway involves:
-
Improved Mitochondrial Function : Imeglimin helps correct mitochondrial dysfunction by rebalancing respiratory chain activity, specifically through a partial inhibition of Complex I and correction of deficient Complex III activity.[2] This leads to augmented glucose-induced ATP generation.[2][5]
-
Increased NAD⁺ Pool : Imeglimin increases the intracellular pool of NAD⁺, a critical mitochondrial co-factor.[1][5] This is achieved by inducing the expression of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway.[1][5]
-
Calcium Mobilization : The increased NAD⁺ is converted to the second messenger, cyclic ADP-ribose (cADPR), by the enzyme CD38.[5][6] cADPR, in turn, is believed to activate the transient receptor potential melastatin 2 (TRPM2) channel, a non-selective cation channel, which enhances Ca²⁺ release from intracellular stores like the endoplasmic reticulum.[7][8][9]
-
Insulin Exocytosis : The resulting increase in intracellular Ca²⁺ concentration is a primary trigger for the exocytosis of insulin granules.[5][10]
Preservation of β-Cell Mass and Function
A progressive decline in functional β-cell mass is a hallmark of type 2 diabetes.[11] Imeglimin has demonstrated a significant capacity to preserve β-cell mass by both promoting proliferation and inhibiting apoptosis.[8][11][12]
-
Anti-Apoptotic Effects : Imeglimin protects β-cells from apoptosis induced by glucotoxicity, lipotoxicity, and chronic endoplasmic reticulum (ER) stress.[13][14][15] This is achieved through several mechanisms:
-
Mitochondrial Protection : It inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic apoptotic pathway, thereby preventing the release of pro-apoptotic factors.[2][16] By improving mitochondrial health, imeglimin also reduces the production of reactive oxygen species (ROS), a major driver of cellular damage and apoptosis.[2][17][18]
-
ER Stress Modulation : Imeglimin modulates the unfolded protein response (UPR) to mitigate ER stress.[12][13] It upregulates ER-related molecules like CHOP (Ddit3) and GADD34 (Ppp1r15a), which paradoxically leads to the dephosphorylation of eukaryotic initiation factor 2α (eIF2α).[13][15] This restores global protein synthesis that is typically repressed under severe ER stress, shifting the cellular response from apoptosis towards survival.[13][19]
-
-
Pro-Proliferative Effects : Chronic treatment with imeglimin has been shown to promote β-cell proliferation.[11][13] A key mechanism recently identified involves the metabolite adenylosuccinate (S-AMP).[7][20] Imeglimin treatment increases the levels of S-AMP, which is synthesized by adenylosuccinate synthase (ADSS).[7][21] This increase in S-AMP production is partly responsible for the observed pro-proliferative and pro-survival effects.[20][21]
Quantitative Data Summary
The effects of imeglimin on pancreatic β-cells have been quantified in numerous studies, from isolated islets to human clinical trials.
Table 1: Effects of Imeglimin on Insulin Secretion
| Parameter | Model System | Imeglimin Concentration/Dose | Key Result | Citation |
| Glucose-Stimulated Insulin Release | Isolated Mouse Islets | 1.0 mmol/L | 2.64-fold increase under 16.7 mmol/L glucose. | [13] |
| Insulin Secretory Response (iAUC₀₋₄₅) | Patients with Type 2 Diabetes | 1500 mg twice daily for 7 days | +112% increase during hyperglycemic clamp. | [22][23] |
| First-Phase Insulin Secretion Rate | Patients with Type 2 Diabetes | 1500 mg twice daily for 7 days | +110% increase. | [22][23] |
| Second-Phase Insulin Secretion Rate | Patients with Type 2 Diabetes | 1500 mg twice daily for 7 days | +29% increase. | [22][23] |
| β-Cell Glucose Sensitivity | Patients with Type 2 Diabetes | 1500 mg twice daily for 7 days | +36% improvement. | [22][23] |
| HOMA-β | Patients with Type 2 Diabetes | Various | Significant improvement (SMD: 0.59). | [24] |
Table 2: Effects of Imeglimin on β-Cell Mass, Survival, and Proliferation
| Parameter | Model System | Imeglimin Concentration/Dose | Key Result | Citation |
| Apoptotic β-Cells (TUNEL⁺) | Mouse Islets (High Glucose) | 1.0 mmol/L for 24h | Significant reduction in apoptosis. | [13] |
| Apoptotic β-Cells | Akita Mice (ER Stress Model) | 0.13% in diet for 2 weeks | Significant decrease in apoptotic β-cells. | [13][15] |
| β-Cell Mass | Akita Mice | 0.13% in diet for 2 weeks | Significant increase in β-cell mass. | [13][15] |
| β-Cell Proliferation (EdU⁺) | Mouse Islets (High Glucose) | 1 mmol/L | Significant increase in proliferating β-cells. | [13] |
| Apoptosis | db/db Mice | Chronic Treatment | Reduced percentage of apoptotic β-cell death. | [14][25] |
| β-Cell Mass | ZDF Rats | 150 mg/kg twice daily for 5 weeks | Increased β-cell mass via suppressed apoptosis and increased proliferation. | [11] |
Table 3: Effects of Imeglimin on Mitochondrial Function and Cellular Metabolism
| Parameter | Model System | Imeglimin Concentration/Dose | Key Result | Citation |
| Mitochondrial Respiration (Basal & Maximal) | Isolated Mouse Islets | 1 mmol/L | Significant increase. | [13] |
| Mitochondrial ATP Production | Isolated Mouse Islets | 1 mmol/L | Significant increase. | [13] |
| Complex I Protein Expression (OXPHOS) | Isolated Mouse Islets | 1 mmol/L | Significant increase. | [13] |
| Reactive Oxygen Species (ROS) | db/db Mouse β-Cells | Chronic Treatment | Reduced ROS production. | [17][26] |
| Adenylosuccinate (S-AMP) Level | Isolated Mouse Islets | 1 mmol/L for 24h | 2.98-fold increase. | [20] |
| NAD⁺ Pool | GK Rat Islets | 100 µM | Significant increase. | [5][27] |
Signaling Pathways and Visualizations
The molecular actions of imeglimin can be visualized through several key signaling pathways.
GSIS Amplification Pathway
Imeglimin enhances glucose-stimulated insulin secretion primarily by boosting the NAD⁺ pool, which leads to increased calcium signaling.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sochob.cl [sochob.cl]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current understanding of imeglimin action on pancreatic β-cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Imeglimin Ameliorates β-Cell Apoptosis by Modulating the Endoplasmic Reticulum Homeostasis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Imeglimin Data Demonstrating Pancreatic Beta-Cell Protection Presented at the American Diabetes Association 78th Scientific Sessions - BioSpace [biospace.com]
- 17. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 18. Imeglimin exerts favorable effects on pancreatic β-cells by improving morphology in mitochondria and increasing the number of insulin granules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Imeglimin exerts favorable effects on pancreatic β-cells by improving morphology in mitochondria and increasing the number of insulin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Cellular Targets of Imeglimin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imeglimin hydrochloride is a first-in-class oral antihyperglycemic agent belonging to the glimin class. Its unique mechanism of action addresses the dual pathophysiological defects of type 2 diabetes (T2D): pancreatic β-cell dysfunction and insulin (B600854) resistance.[1][2] This technical guide provides a comprehensive overview of the cellular and molecular targets of Imeglimin, with a focus on its effects on mitochondrial function, insulin secretion, and insulin signaling pathways. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of Imeglimin's mode of action.
Core Mechanism of Action: A Dual Approach to Glycemic Control
Imeglimin's therapeutic efficacy stems from its ability to simultaneously enhance pancreatic β-cell function and improve insulin sensitivity in peripheral tissues, primarily the liver and skeletal muscle.[1][3] This dual action targets the core defects of T2D, offering a comprehensive approach to glycemic control.[3] At the heart of this mechanism lies the modulation of mitochondrial function, which is often impaired in patients with T2D.[4]
Enhancement of Pancreatic β-Cell Function
Imeglimin significantly improves glucose-stimulated insulin secretion (GSIS) and promotes β-cell survival.[5][6] Unlike sulfonylureas, Imeglimin's action is strictly glucose-dependent, which minimizes the risk of hypoglycemia.[5]
The key molecular effects on β-cells include:
-
Modulation of Mitochondrial Bioenergetics: Imeglimin partially inhibits mitochondrial respiratory chain Complex I and corrects deficient Complex III activity.[1][2] This rebalancing of the electron transport chain leads to increased ATP production in response to glucose, a critical step in insulin secretion.[6]
-
Increased NAD+ Pool: Imeglimin enhances the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) through the NAD+ salvage pathway by upregulating the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[6]
-
Amplification of Calcium Signaling: The increased NAD+ is converted to cyclic ADP-ribose (cADPR), a second messenger that mobilizes calcium from intracellular stores.[6] This amplification of the glucose-induced calcium signal enhances the exocytosis of insulin granules.[6]
-
Protection against Apoptosis: By reducing the production of reactive oxygen species (ROS) and preventing the opening of the mitochondrial permeability transition pore (mPTP), Imeglimin protects β-cells from glucotoxicity-induced apoptosis, thus preserving β-cell mass.[1][4]
Improvement of Insulin Sensitivity
Imeglimin enhances insulin action in the liver and skeletal muscle, contributing to improved glucose uptake and reduced hepatic glucose production.[1][7]
The primary mechanisms include:
-
Hepatic Effects: Imeglimin has the potential to inhibit hepatic gluconeogenesis.[1] It also activates AMP-activated protein kinase (AMPK) in hepatocytes, a key regulator of cellular energy metabolism.[8]
-
Skeletal Muscle Effects: Imeglimin improves insulin signaling in skeletal muscle cells, leading to increased glucose uptake.[1] This effect is also potentially mediated by AMPK activation.[9]
-
Endothelial and Vascular Benefits: Imeglimin has been shown to protect human endothelial cells from hyperglycemia-induced cell death and improve endothelial function.[10][11]
Quantitative Data on Imeglimin's Cellular Effects
The following tables summarize the quantitative effects of Imeglimin from various studies.
Table 1: Effects on Insulin Secretion and β-Cell Function
| Parameter | Model/Population | Imeglimin Treatment | Result | Reference(s) |
| Insulin Secretory Response (iAUC0-45 min) | Patients with T2D | 1500 mg twice daily for 7 days | +112% increase | [12] |
| First-Phase Insulin Secretion Rate | Patients with T2D | 1500 mg twice daily for 7 days | +110% increase | [12] |
| Second-Phase Insulin Secretion Rate | Patients with T2D | 1500 mg twice daily for 7 days | +29% increase | [12] |
| β-cell Glucose Sensitivity | Patients with T2D | 1500 mg twice daily for 7 days | +36% improvement | [12] |
| NAD+/NADH Ratio | Islets from diabetic rats | In vitro incubation | ~30% increase | [1] |
Table 2: Effects on Mitochondrial Function
| Parameter | Cell/Tissue Type | Imeglimin Concentration | Result | Reference(s) |
| Oxygen Consumption Rate (ATP-coupled) | HepG2 cells | 1-10 mmol/L | Reduction | [8] |
| Reactive Oxygen Species (ROS) Production | Human endothelial cells | Not specified | Reduction | [11] |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Human endothelial cells | Not specified | Prevention | [11] |
| Mitochondrial DNA (mtDNA) Copy Number | Patients with T2D (combination therapy) | 1000 mg twice daily for 6 months | Significant increase | [13] |
Table 3: Effects on Glycemic Control and Insulin Sensitivity
| Parameter | Model/Population | Imeglimin Treatment | Result | Reference(s) |
| HbA1c Reduction (placebo-corrected) | Patients with T2D | 1000 mg twice daily for 24 weeks | -0.87% | [14] |
| Fasting Plasma Glucose | Patients with T2D | 1000 mg twice daily for 24 weeks | Significant reduction | [14] |
| Postprandial Flow-Mediated Dilation (FMD) | Patients with T2D | 3 months of administration | Significant improvement | [10] |
Table 4: Effects on Incretin Secretion
| Parameter | Model | Imeglimin Treatment | Result | Reference(s) |
| Plasma GLP-1 Levels | Diabetic and non-diabetic mice | Single oral dose | Increase | [15] |
| Plasma GIP Levels | Diabetic mice | Single oral dose | Increase | [15] |
Key Experimental Protocols
Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This protocol describes the measurement of oxygen consumption rate (OCR) in cultured cells treated with Imeglimin using an extracellular flux analyzer.
-
Cell Seeding: Plate cells (e.g., HepG2 hepatocytes) in a Seahorse XF cell culture microplate at a density that ensures a confluent monolayer on the day of the assay.
-
Imeglimin Treatment: Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with a specific assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Extracellular Flux Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).
-
Data Analysis: The OCR is measured in real-time. Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare the results between control and Imeglimin-treated cells.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets.
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Islet Culture and Pre-incubation: Culture the isolated islets overnight. Before the assay, pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
GSIS Assay: Incubate batches of islets in KRBB containing low (2.8 mM) or high (16.7 mM) glucose concentrations, with or without various concentrations of Imeglimin, for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection and Analysis: Collect the supernatant to measure secreted insulin. Lyse the islets to measure the total insulin content.
-
Insulin Measurement: Quantify insulin concentrations in the supernatant and islet lysates using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Express the results as insulin secreted as a percentage of total insulin content or ng of insulin per islet per hour.
Western Blot for AMPK Activation
This protocol details the detection of phosphorylated (activated) AMPK in cell lysates.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 or C2C12 myotubes) and treat with Imeglimin at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (e.g., anti-p-AMPKα Thr172).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated AMPK signal to the total AMPK signal (from a separate blot or after stripping and re-probing the same membrane).
Visualizing Cellular Pathways and Workflows
Signaling Pathways
Caption: Imeglimin's multifaceted mechanism of action in pancreatic β-cells.
Caption: Imeglimin-mediated amplification of Glucose-Stimulated Insulin Secretion (GSIS).
Experimental Workflow
Caption: Experimental workflow for assessing mitochondrial respiration.
Conclusion
This compound presents a novel therapeutic agent for the management of type 2 diabetes with a distinctive mechanism of action. By targeting the mitochondrion, it addresses the fundamental cellular defects of β-cell dysfunction and insulin resistance. Its ability to improve mitochondrial bioenergetics, enhance the NAD+ pool, and protect against cellular stress positions it as a promising therapy for durable glycemic control and potential disease modification. The comprehensive data and methodologies presented in this guide offer a valuable resource for researchers and clinicians in the field of diabetes and metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Imeglimin Hydrochloride and Glucose-Stimulated Insulin Secretion (GSIS): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin (B608072) is a first-in-class oral antihyperglycemic agent that enhances glucose-stimulated insulin (B600854) secretion (GSIS) and improves insulin sensitivity.[1][2] Its unique mechanism of action, centered on correcting mitochondrial dysfunction, distinguishes it from other diabetes therapies.[1][3] This technical guide provides a comprehensive overview of imeglimin's core mechanism in pancreatic β-cells, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: Amplification of Glucose-Stimulated Insulin Secretion
Imeglimin's primary effect on pancreatic β-cells is the potentiation of insulin secretion in a glucose-dependent manner, which mitigates the risk of hypoglycemia.[1][4] This action is not a direct stimulation of insulin release but rather an amplification of the cell's response to glucose. The underlying mechanism is multifaceted, targeting mitochondrial bioenergetics and cellular signaling pathways.[1][5]
Mitochondrial Modulation
The cornerstone of imeglimin's action is the correction of mitochondrial dysfunction, a key pathological feature in type 2 diabetes.[1][3] Imeglimin's effects on mitochondria include:
-
Rebalancing the Electron Transport Chain: Imeglimin partially inhibits Complex I and corrects deficient Complex III activity.[1][2][3] This action rebalances the respiratory chain, leading to more efficient electron flow.
-
Reducing Oxidative Stress: By optimizing the electron transport chain, imeglimin reduces the production of reactive oxygen species (ROS), thereby protecting β-cells from oxidative stress-induced damage and apoptosis.[1][6][7]
-
Enhancing ATP Production: Imeglimin's modulation of mitochondrial activity leads to increased glucose-stimulated ATP generation.[1][4][8] The elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin granules.[4]
The NAD+ Salvage Pathway and Calcium Signaling
Imeglimin has been shown to increase the intracellular pool of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) in islets.[1][8] This is achieved by upregulating nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][8] The increased NAD+ levels contribute to enhanced GSIS through the following mechanism:
-
Generation of Calcium-Mobilizing Second Messengers: NAD+ is a substrate for the enzyme CD38, which converts it into cyclic ADP-ribose (cADPR).[8][9]
-
Enhanced Calcium Release: cADPR is a potent second messenger that mobilizes calcium from intracellular stores, such as the endoplasmic reticulum.[8][10] This augments the primary calcium signal initiated by glucose metabolism, leading to a more robust insulin secretion response.
Endoplasmic Reticulum Homeostasis and β-Cell Preservation
Beyond its immediate effects on insulin secretion, imeglimin also promotes β-cell health and survival by modulating endoplasmic reticulum (ER) homeostasis.[5][11] By mitigating ER stress, imeglimin helps to preserve β-cell mass and function over the long term.[5][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways influenced by imeglimin and a typical experimental workflow for assessing its effects on GSIS.
Caption: Imeglimin's molecular mechanism in pancreatic β-cells.
Caption: Experimental workflow for dynamic GSIS using a perifusion system.
Caption: Logical diagram of Imeglimin's dual mechanism of action.
Quantitative Data Presentation
The following tables summarize the quantitative effects of imeglimin on GSIS and related parameters from various studies.
Table 1: Preclinical Effects of Imeglimin on β-Cell Function
| Parameter | Model | Imeglimin Concentration/Dose | Observed Effect | Reference |
| GSIS (First Phase) | Isolated perfused pancreas (STZ-diabetic rats) | Acute treatment | Up to 6-fold increase | [1] |
| GSIS | Isolated islets (mouse) | 1.0 mmol/L | 2.64-fold increase at 16.7 mmol/L glucose | [11] |
| NAD+/NADH Ratio | Isolated islets (GK rats) | Not specified | ~30% increase | [1] |
| NAD+ Content | Isolated islets (GK rats) | 100 µM | Significant increase | [12] |
| ATP Levels | Isolated islets (GK rats) | 100 µM | Significant increase under high glucose | [12] |
Table 2: Clinical Effects of Imeglimin on Insulin Secretion and Sensitivity
| Parameter | Study Population | Imeglimin Dose | Duration | Observed Effect | Reference |
| Insulin Secretory Response | Drug-naïve/metformin-withdrawn T2D patients | 1500 mg twice daily | Not specified | 112% increase | [13] |
| First Phase Insulin Secretion | Drug-naïve/metformin-withdrawn T2D patients | 1500 mg twice daily | Not specified | 110% increase | [13] |
| Second Phase Insulin Secretion | Drug-naïve/metformin-withdrawn T2D patients | 1500 mg twice daily | Not specified | 29% increase | [13] |
| β-Cell Glucose Sensitivity | Drug-naïve/metformin-withdrawn T2D patients | 1500 mg twice daily | Not specified | 36% increase | [13] |
| QUICKI (Insulin Sensitivity) | T2D patients (TIMES 1 trial) | 1000 mg twice daily | 24 weeks | 0.0093 increase vs. placebo | [1] |
| AUC Glucose (OGTT) | T2D patients (metformin washout) | 1500 mg twice daily | 18 weeks | -429.6 mmol/L·min vs. placebo | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of imeglimin on GSIS.
Protocol for Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol is adapted from standard procedures for assessing insulin secretion in a static incubation format.[15][16][17]
1. Islet Preparation: a. Isolate pancreatic islets from the model of choice (e.g., C57BL/6J mice) using collagenase digestion followed by density gradient purification. b. Culture isolated islets overnight in a complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator to allow for recovery.[17]
2. Pre-incubation (Basal Conditions): a. Prepare Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA and low glucose (e.g., 2.8 mM). b. Hand-pick islets of similar size (typically 10-15 islets per replicate) and place them into wells of a 24-well plate. c. Pre-incubate the islets in 500 µL of low-glucose KRBH for 1-2 hours at 37°C to allow them to equilibrate to basal conditions.[15]
3. Incubation with Test Substances: a. Remove the pre-incubation buffer. b. Add 500 µL of KRBH containing: i. Low Glucose Control: 2.8 mM glucose. ii. High Glucose Control: 16.7 mM glucose. iii. Imeglimin + Low Glucose: 2.8 mM glucose + desired concentration of imeglimin. iv. Imeglimin + High Glucose: 16.7 mM glucose + desired concentration of imeglimin. c. Incubate for 1 hour at 37°C.
4. Sample Collection and Analysis: a. Carefully collect the supernatant (which contains the secreted insulin) from each well and store at -20°C until analysis. b. To normalize the data, the remaining islets in the wells can be lysed (e.g., with acid-ethanol) to measure total insulin content or protein content.[17] c. Quantify insulin concentrations in the supernatant and islet lysates using a commercially available ELISA kit. d. Express the results as insulin secreted as a percentage of total insulin content or normalized to protein content.
Protocol for Dynamic GSIS using Islet Perifusion
This protocol allows for the real-time measurement of insulin secretion, revealing the characteristic biphasic pattern. It is based on established perifusion methodologies.[18][19][20]
1. System Setup and Islet Preparation: a. Assemble a perifusion system, which includes a peristaltic pump, tubing, islet-containing chambers/columns, a water bath to maintain 37°C, and a fraction collector.[21] b. Prepare perifusion buffers (e.g., KRBH with 0.1% BSA) containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations. The buffers should be warmed to 37°C and gassed with 95% O₂/5% CO₂. c. After overnight recovery, place a known number of islets (e.g., 100-200 islet equivalents) into each perifusion chamber.
2. Perifusion Procedure: a. Equilibration: Perifuse the islets with low-glucose buffer at a constant flow rate (e.g., 100 µL/min) for 60 minutes to establish a stable basal insulin secretion rate.[19][20] b. Basal Secretion: Continue perifusing with low-glucose buffer and begin collecting fractions every 1-2 minutes for a baseline period (e.g., 8-10 minutes). c. First Phase Stimulation: Switch the buffer to the high-glucose solution (with or without imeglimin) and continue collecting fractions for 10-20 minutes to capture the first and second phases of insulin secretion. d. Return to Basal: Switch back to the low-glucose buffer to allow secretion to return to baseline, continuing fraction collection for another 15-20 minutes. e. Depolarization (Optional Control): A final stimulation with a depolarizing agent like KCl (e.g., 30 mM) in low-glucose buffer can be used to assess the maximal insulin secretory capacity.
3. Sample Analysis: a. Store collected fractions at -20°C or colder. b. Measure the insulin concentration in each fraction using ELISA. c. Plot insulin concentration against time to visualize the dynamics of insulin secretion. Key parameters to analyze include basal secretion, peak height of the first phase, and the sustained level of the second phase.
Conclusion
Imeglimin hydrochloride enhances glucose-stimulated insulin secretion through a novel mechanism centered on the restoration of mitochondrial function in pancreatic β-cells.[1][4] By improving mitochondrial bioenergetics, increasing the NAD+ pool, and modulating calcium signaling, imeglimin effectively amplifies the insulin response to glucose.[1][8] This, combined with its beneficial effects on insulin sensitivity and β-cell preservation, establishes imeglimin as a significant therapeutic agent for the management of type 2 diabetes. The quantitative data from preclinical and clinical studies provide robust evidence for its efficacy, and the detailed protocols herein offer a framework for further investigation into its multifaceted mechanism of action.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Imeglimin mitigates the accumulation of dysfunctional mitochondria to restore insulin secretion and suppress apoptosis of pancreatic β-cells from db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets [frontiersin.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Imeglimin Hydrochloride
Executive Summary
Imeglimin (B608072) is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class of drugs.[1] It possesses a unique dual mechanism of action that targets the core pathophysiological defects of type 2 diabetes (T2D): impaired insulin (B600854) secretion and increased insulin resistance.[2][3][4] At a cellular level, Imeglimin's therapeutic effects are rooted in its ability to modulate mitochondrial function, thereby improving cellular energy metabolism.[2][3][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Imeglimin hydrochloride, presenting quantitative data, outlining experimental methodologies, and visualizing key pathways.
Pharmacokinetics
The pharmacokinetic profile of Imeglimin has been extensively studied in various preclinical species and in diverse human populations.[1][6] As a small cationic compound, its absorption, distribution, metabolism, and excretion (ADME) profile is distinct.[1][6][7]
Absorption: Imeglimin is absorbed through a combination of passive paracellular movement and an active transport mechanism.[1][6] This active transport is saturable, leading to a dose-dependent but less than dose-proportional increase in exposure at higher doses.[1][8] Oral absorption is generally efficient, estimated to be between 50% and 80%.[1][6][7]
Distribution: Following absorption, Imeglimin is rapidly and widely distributed to tissues.[6][7] Plasma protein binding is low, which contributes to its extensive distribution into various organs.[6][7][9]
Metabolism: Imeglimin undergoes minimal metabolism in both animals and humans.[1][6][7] The parent drug is the primary circulating entity in the plasma.[6][7]
Excretion: The primary route of elimination for Imeglimin is renal excretion, with the majority of the drug being excreted unchanged in the urine.[1][5][6][7] Its renal clearance is higher than the creatinine (B1669602) clearance, indicating active secretion into the urine.[6][7]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from clinical studies.
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Caucasian and Japanese Subjects [8][10]
| Parameter | Caucasian Subjects | Japanese Subjects |
| Tmax (Time to Peak Concentration) | 1.0 - 3.5 hours | 1.5 - 3.0 hours |
| t1/2 (Elimination Half-Life) | 9.03 - 20.2 hours | 4.45 - 12.0 hours |
| Dose Range Studied | 250 - 8000 mg | 500 - 6000 mg |
Table 2: Effect of Renal Impairment on Imeglimin Pharmacokinetics [11]
| Renal Function | Recommended Dosing Regimen |
| eGFR 15-45 mL/min/1.73 m² | 500 mg twice daily |
| eGFR < 15 mL/min/1.73 m² | 500 mg with a longer dosing interval |
Table 3: Drug-Drug Interaction Potential [6][7][12]
| Interacting Agent | Finding | Implication |
| Metformin | No clinically relevant interactions observed. | Can be co-administered without dose adjustment. |
| Sitagliptin | No clinically relevant interactions observed. | Can be co-administered without dose adjustment. |
| Cimetidine (inhibitor of OCT1, OCT2, MATE1, MATE2-K) | No clinically relevant interactions observed. | Low risk of interactions with inhibitors of these transporters. |
Pharmacodynamics
Imeglimin's pharmacodynamic effects are centered on its ability to correct mitochondrial dysfunction, a key factor in the pathogenesis of T2D.[2][3][4]
Molecular Mechanism of Action: At the cellular level, Imeglimin modulates mitochondrial bioenergetics.[1][13] It partially inhibits Complex I and corrects deficient Complex III activity in the electron transport chain.[2][3][4] This rebalancing of respiratory chain activity leads to reduced production of reactive oxygen species (ROS), thereby mitigating oxidative stress, and prevents the opening of the mitochondrial permeability transition pore, which protects against cell death.[2][3][4]
Pancreatic Effects: Amplification of Glucose-Stimulated Insulin Secretion (GSIS): Imeglimin enhances insulin secretion in a strictly glucose-dependent manner, which minimizes the risk of hypoglycemia.[2][5][14] In pancreatic β-cells, Imeglimin's action on mitochondria leads to increased glucose-stimulated ATP generation.[2][3] It also induces the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) through the salvage pathway; NAD+ metabolites may contribute to the increase in GSIS via enhanced Ca++ mobilization.[2][3][4] Furthermore, preclinical studies have shown that Imeglimin can preserve β-cell mass by reducing apoptosis and promoting proliferation.[2][15]
Extra-Pancreatic Effects: Enhanced Insulin Sensitivity: Imeglimin improves insulin action in key metabolic tissues, including the liver and skeletal muscle.[2][5][13] It has been shown to decrease hepatic glucose production and increase glucose uptake in skeletal muscle.[13][16] In preclinical models, chronic treatment with Imeglimin reduced hepatic steatosis.[2] Clinical studies have demonstrated improvements in insulin sensitivity, as measured by the Quantitative Insulin Sensitivity Check Index (QUICKI).[2]
Pharmacodynamic Data Summary
Table 4: Effects of Imeglimin on Insulin Secretion and Sensitivity in Patients with T2D [14][17]
| Parameter | Effect of Imeglimin (1500 mg twice daily for 7 days) |
| Insulin Secretory Response to Glucose (iAUC0-45) | +112% (p = 0.035) |
| First-Phase Insulin Secretion Rate (ISR) | +110% (p = 0.034) |
| Second-Phase Insulin Secretion Rate (ISR) | +29% (p = 0.031) |
| β-cell Glucose Sensitivity | +36% (p = 0.034) |
Key Experimental Methodologies
Hyperglycemic Clamp: This technique is used to assess glucose-stimulated insulin secretion and β-cell function.[17][18] In a study evaluating Imeglimin, patients with T2D received a continuous intravenous infusion of glucose to maintain a stable hyperglycemic state.[17] Blood samples were taken at regular intervals to measure insulin, C-peptide, and glucose levels. The insulin secretion rate was calculated from C-peptide deconvolution.[17]
In Vivo Models of Type 2 Diabetes: Preclinical studies have utilized animal models such as high-fat, high-sucrose diet-fed mice and Zucker diabetic fatty (ZDF) rats to investigate the effects of Imeglimin on glucose tolerance, insulin sensitivity, and mitochondrial function.[2][13][15] These studies involve oral administration of Imeglimin followed by assessments such as oral glucose tolerance tests (OGTTs), insulin tolerance tests (ITTs), and analysis of tissue-specific insulin signaling pathways and mitochondrial respiration.[13]
Mitochondrial Function Assays: The effects of Imeglimin on mitochondrial respiration are often studied in isolated mitochondria or cultured cells (e.g., hepatocytes).[13][19] High-resolution respirometry is used to measure oxygen consumption rates with various substrates for different complexes of the electron transport chain.[13] This allows for the determination of the specific effects of the drug on mitochondrial complex I and III activities.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Imeglimin: features of the mechanism of action and potential benefits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Imeglimin in Caucasian and Japanese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imeglimin population pharmacokinetics and dose adjustment predictions for renal impairment in Japanese and Western patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Imeglimin Hydrochloride's Impact on Hepatic Glucose Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin (B608072) hydrochloride is a first-in-class oral antihyperglycemic agent from the "glimin" class, which has demonstrated significant efficacy in the management of type 2 diabetes. A key component of its glucose-lowering effect is its ability to suppress excessive hepatic glucose production (HGP). This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence detailing imeglimin's action on glucose metabolism in the liver. This document is intended to be a resource for researchers and professionals engaged in the discovery and development of therapeutics for metabolic diseases.
The primary mechanism of imeglimin in the liver is the inhibition of gluconeogenesis, the metabolic pathway responsible for the majority of hepatic glucose output during fasting. Unlike many other antidiabetic drugs, imeglimin's action originates from its direct effect on mitochondrial function. This initiates a series of cellular events that culminate in a reduction of the liver's glucose output and an improvement in hepatic insulin (B600854) sensitivity.[1][2][3]
Core Mechanism of Action in the Liver
Imeglimin's therapeutic effects on hepatic glucose metabolism are primarily driven by its unique interaction with the mitochondrial respiratory chain. This interaction distinguishes it from other compounds, such as metformin (B114582), that also target mitochondrial function.
Modulation of the Mitochondrial Respiratory Chain
Imeglimin targets the mitochondrial respiratory chain, a critical site for cellular energy production and an area often dysfunctional in type 2 diabetes.[3] Its effects are notably different from those of metformin.
-
Competitive Inhibition of Complex I: Imeglimin acts as a mild and competitive inhibitor of mitochondrial respiratory chain Complex I.[1][3][4][5] This means it decreases the affinity of NADH for the respiratory chain without altering its maximum velocity (Vmax).[1][3][4] In contrast, metformin is an uncompetitive inhibitor, reducing both the Vmax and the affinity of NADH for the complex.[1][3][4] This distinction is crucial as it suggests that imeglimin induces a kinetic constraint on the respiratory chain without impairing its maximal capacity.[1][4]
-
Restoration of Complex III Activity: In addition to its effects on Complex I, preclinical studies in diet-induced diabetic mice have shown that imeglimin can restore deficient Complex III activity.[2][3] This "rebalancing" of the respiratory chain is associated with a significant reduction in the production of reactive oxygen species (ROS).[2][3]
-
Impact on Cellular Energetics: The modulation of the respiratory chain by imeglimin leads to a dose-dependent decrease in the cellular ATP/ADP ratio.[1][4] This shift in the energy balance of the hepatocyte is a key trigger for the subsequent signaling events that lead to the inhibition of gluconeogenesis.
Activation of AMP-Activated Protein Kinase (AMPK)
The decrease in the ATP/ADP ratio leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK initiates a cascade of phosphorylation events that shift the cell from an anabolic to a catabolic state, thereby conserving ATP.
Inhibition of Gluconeogenesis
The activation of AMPK, coupled with the altered energetic state of the hepatocyte, directly suppresses gluconeogenesis. Imeglimin has been shown to significantly inhibit this pathway by reducing the expression and activity of key gluconeogenic enzymes:
This enzymatic inhibition results in a direct, dose-dependent reduction in glucose production from precursors like lactate (B86563) and pyruvate.[6] This effect has been observed to be independent of insulin.[8]
Quantitative Data on Hepatic Effects
The following tables provide a summary of the quantitative findings from key preclinical studies that investigated the effects of imeglimin on hepatic glucose metabolism.
Table 1: Effect of Imeglimin on Glucose Production and Cellular Energetics in Primary Rat Hepatocytes
| Parameter | Imeglimin Concentration | Metformin Concentration | Result | Reference(s) |
| Glucose Production | Dose-dependent | Dose-dependent | Both compounds decreased glucose production. | [1][4] |
| ATP/ADP Ratio | Dose-dependent | Dose-dependent | Both compounds decreased the ATP/ADP ratio. | [1][4] |
Table 2: Effect of Imeglimin on Mitochondrial Parameters in Hepatocytes
| Parameter | Imeglimin Effect | Metformin Effect | Cell Type | Reference(s) |
| Oxygen Consumption Rate (OCR) | No decrease in intact cells | Decreased | Primary Rat Hepatocytes | [1][4][9] |
| Mitochondrial Complex I Kinetics | Competitive inhibition (decreased NADH affinity, no change in Vmax) | Uncompetitive inhibition (decreased NADH affinity and Vmax) | Permeabilized Rat Hepatocytes | [1][3][4] |
| Mitochondrial Redox Potential | Increased | Increased | Primary Rat Hepatocytes | [1][4] |
| Mitochondrial Membrane Potential | Decreased | Decreased | Primary Rat Hepatocytes | [1][4] |
Table 3: In Vivo Effects of Imeglimin on Hepatic Glucose Production (Euglycemic Hyperinsulinemic Clamp Studies)
| Animal Model | Imeglimin Treatment | Effect on Hepatic Glucose Production (during clamp) | Reference(s) |
| Streptozotocin (STZ)-injected rats | 150 mg/kg bid PO for 15 days | -40% (p<0.05) | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
The diagram below illustrates the proposed signaling cascade, from imeglimin's interaction with mitochondria to the inhibition of hepatic glucose production.
References
- 1. researchgate.net [researchgate.net]
- 2. sochob.cl [sochob.cl]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publish.obsidian.md [publish.obsidian.md]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Mechanisms by Which Imeglimin Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Methodological & Application
Imeglimin Hydrochloride In Vitro Assay Protocols: A Detailed Guide for Researchers
Application Notes and Protocols for the In Vitro Efficacy Testing of Imeglimin Hydrochloride
Imeglimin is the first in a new class of oral antihyperglycemic agents known as "glimins."[1][2] Its mechanism of action is centered on improving mitochondrial function, which in turn enhances glucose-stimulated insulin (B600854) secretion (GSIS) and improves insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[1][3][4][5] In vitro assays are crucial for elucidating the specific molecular mechanisms of Imeglimin and for screening its efficacy in various cell-based models. These application notes provide detailed protocols for key in vitro assays to test the efficacy of this compound.
Imeglimin's unique mechanism of action involves modulating mitochondrial bioenergetics.[1][3] This leads to a reduction in reactive oxygen species (ROS) production and the preservation of pancreatic β-cell mass and function.[1][4][5] It has been shown to amplify GSIS from diabetic islets and improve insulin signaling in the liver and skeletal muscle.[1][3] The following protocols describe methods to assess these effects in vitro.
Key In Vitro Efficacy Assays:
Several key in vitro assays can be employed to characterize the efficacy of this compound. These include:
-
Mitochondrial Function Assays: To assess the impact of Imeglimin on mitochondrial respiration and the activity of the electron transport chain complexes.[1]
-
Insulin Secretion Assays: To measure the effect of Imeglimin on glucose-stimulated insulin secretion from pancreatic β-cells or isolated islets.[1]
-
AMPK Activation Assays: To determine the effect of Imeglimin on the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of Imeglimin on insulin secretion and mitochondrial function from key preclinical studies.
Table 1: Effect of Imeglimin on Glucose-Stimulated Insulin Secretion (GSIS)
| Model System | Imeglimin Concentration | Glucose Concentration | % Increase in Insulin Secretion (vs. Control) | Reference |
| Isolated Rat Islets | 100 µM | High Glucose | The bulk of the increase was in the second phase of insulin secretion. | [6] |
| Human Subjects (Type 2 Diabetes) | 1500 mg twice daily (7 days) | High Glucose (Hyperglycemic Clamp) | +112% (iAUC0-45 min) | [7] |
| Human Subjects (Type 2 Diabetes) | 1500 mg twice daily (7 days) | High Glucose (Hyperglycemic Clamp) | First Phase: +110%, Second Phase: +29% | [7] |
Table 2: Effect of Imeglimin on Mitochondrial Respiration
| Cell Line/Tissue | Imeglimin Concentration | Key Finding | Reference |
| Liver of HFHSD Mice | 200 mg/kg | Inhibits complex I and restores complex III activity. | [8][9] |
| Human Endothelial Cells (HMEC-1) | 10 mM (4h) or 100 µM (24h) | Prevents tBH-induced cell death without inhibiting mitochondrial respiration. | [10] |
| Immortalized Mouse Schwann IMS32 Cells | 100 µM | Mitigated high- and low-glucose-induced mitochondrial dysfunction and normalized oxygen consumption rate. | [11] |
Experimental Protocols
Assessment of Mitochondrial Respiration in Intact Cells using a Seahorse XF Analyzer
This protocol describes a method to assess the effect of Imeglimin on mitochondrial oxygen consumption rate (OCR).[12]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A[12]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.[1][12]
-
Drug Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.[12]
-
Assay Setup: Load the Seahorse XF cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate ports. Add Imeglimin or vehicle to the desired final concentration in the appropriate wells.[12]
-
Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. This will measure basal OCR, ATP-linked OCR, maximal respiration, and non-mitochondrial respiration.[12]
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the OCR parameters between Imeglimin-treated and vehicle-treated cells.[12]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines an in vitro method to measure the effect of Imeglimin on insulin secretion from pancreatic islets or β-cell lines.[12]
Materials:
-
Isolated pancreatic islets or β-cell line (e.g., MIN6)[12]
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations[12]
-
This compound
-
Insulin ELISA kit[12]
Procedure:
-
Cell Culture/Islet Isolation: Culture MIN6 cells to confluency or isolate pancreatic islets from rodents.[12]
-
Pre-incubation: Pre-incubate the cells/islets in KRBH buffer with low glucose for 1-2 hours to allow them to reach a basal state of insulin secretion.[12]
-
Stimulation: Replace the pre-incubation buffer with KRBH buffer containing low or high glucose, with or without Imeglimin at various concentrations. Incubate for 1-2 hours at 37°C.[12]
-
Sample Collection: At the end of the incubation period, collect the supernatant.[12]
-
Insulin Measurement: Measure the insulin concentration in the collected supernatant using an insulin ELISA kit according to the manufacturer's instructions.[12]
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells/islets. Compare the insulin secretion levels between different treatment groups.[12]
Western Blotting for AMPK Activation
This protocol is for assessing the effect of Imeglimin on the activation of AMP-activated protein kinase (AMPK).[1]
Materials:
-
Cell line (e.g., HepG2)[1]
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies (e.g., anti-phospho-AMPKα, anti-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at various concentrations and time points.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[1]
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated AMPK to total AMPK.
Visualizations
Caption: Imeglimin's dual mechanism of action.
Caption: Experimental workflow for the Seahorse mitochondrial stress test.
References
- 1. benchchem.com [benchchem.com]
- 2. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. lifetechindia.com [lifetechindia.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Imeglimin Hydrochloride for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Imeglimin (B608072) hydrochloride in preclinical in vivo rodent studies. Imeglimin is a first-in-class oral antihyperglycemic agent that has demonstrated efficacy in improving glycemic control by targeting mitochondrial bioenergetics. This document outlines its mechanism of action, summarizes key quantitative data from various rodent models, and provides detailed protocols for essential in vivo experiments.
Mechanism of Action
Imeglimin hydrochloride exerts its therapeutic effects through a dual mechanism of action:
-
Enhancement of Glucose-Stimulated Insulin (B600854) Secretion (GSIS): Imeglimin amplifies insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][2] At a cellular level, it modulates mitochondrial function, leading to increased ATP production and NAD+ levels, which are crucial for insulin exocytosis.[1][3]
-
Improvement of Insulin Sensitivity: Imeglimin enhances insulin action in peripheral tissues, primarily the liver and skeletal muscle.[1][3] It has been shown to increase insulin-stimulated glucose uptake in skeletal muscle and suppress hepatic glucose production.[1][4]
The underlying mechanism involves the partial inhibition of mitochondrial respiratory chain Complex I and the restoration of deficient Complex III activity.[1][3][5] This rebalancing of the respiratory chain reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, and prevents mitochondrial permeability transition pore (mPTP) opening, which protects against cell death.[1][3]
Data Presentation: In Vivo Rodent Studies
The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound in various rodent models of type 2 diabetes.
Table 1: Effects of Imeglimin on Glycemic Control and Insulin Secretion
| Rodent Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 150 mg/kg, twice daily | Oral Gavage | 5 weeks | Improved glucose tolerance, increased basal insulinemia, and enhanced glucose-stimulated insulin secretion.[6][7] | [6][7] |
| Streptozotocin (STZ)-induced Diabetic Rats | 150 mg/kg, twice daily | Oral Gavage | 15 days | Improved whole-body insulin sensitivity. | [8] |
| High-Fat, High-Sucrose Diet (HFHSD) Mice | 200 mg/kg/day | In feed | 6 weeks | Improved insulin sensitivity. | [9] |
| C57BL/6 and KK-Ay Mice | 200 mg/kg | Oral Gavage | Single dose | Lowered blood glucose and increased plasma insulin during an Oral Glucose Tolerance Test (OGTT). | [9] |
| High-Fat-Fed (HFF) Rats | 150 mg/kg, twice daily | Oral Gavage | 2 weeks | Potentiated in vivo glucose-stimulated insulin secretion. | [1] |
Table 2: Effects of Imeglimin on Pancreatic β-Cell Mass
| Rodent Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 150 mg/kg, twice daily | Oral Gavage | 5 weeks | Increased β-cell mass, reduced β-cell apoptosis, and increased β-cell proliferation.[6][7] | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the in vivo evaluation of this compound in rodents.
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) solution in sterile water
-
Sterile water
-
Weighing scale
-
Vortex mixer or stirrer
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a homogenous suspension is formed.[9]
-
Drug Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Gradually add the powder to the 0.5% methylcellulose vehicle while continuously stirring or vortexing to ensure a uniform suspension.[9]
-
-
Final Concentration: Adjust the volume with the vehicle to achieve the final desired concentration for dosing. For example, for a 150 mg/kg dose in a rat receiving a volume of 5 mL/kg, the concentration of the suspension should be 30 mg/mL.[9]
-
Storage: It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store it at 2-8°C, protected from light, and visually inspect for any changes before use.[9]
-
Administration:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
Gently insert the needle into the esophagus and advance it into the stomach.
-
Slowly administer the prepared this compound suspension. The typical gavage volume for rats is 5-10 mL/kg.[9]
-
Observe the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Lancets or tail-snip equipment
-
Restraining device (optional)
-
Timer
Procedure:
-
Animal Preparation: Fast the animals overnight (e.g., 16 hours) with free access to water.[10]
-
Baseline Blood Glucose: At time 0 (before glucose administration), obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.
-
Imeglimin Administration: Administer this compound or vehicle via oral gavage as described in Protocol 1. The timing of administration relative to the glucose challenge should be consistent across studies (e.g., 60 minutes prior to the glucose load).
-
Glucose Administration: At the designated time after drug administration, administer the glucose solution orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose concentrations.[6]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Protocol 3: Hyperinsulinemic-Euglycemic Clamp
This is a gold-standard technique to assess insulin sensitivity. The procedure requires surgical catheterization and specialized infusion equipment.
Materials:
-
Anesthetic
-
Surgical tools for catheter implantation
-
Infusion pumps
-
Human insulin solution
-
Variable glucose infusion solution (e.g., 20% dextrose)
-
[3-³H]-glucose tracer (for assessment of endogenous glucose production)
-
Blood glucose meter and test strips
-
Blood collection supplies
Procedure (General Overview):
-
Surgical Preparation: Several days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) of the rodent. Allow the animal to recover fully.
-
Fasting: Fast the animals overnight before the clamp procedure.
-
Basal Period: On the day of the clamp, connect the catheters to the infusion lines. A primed-continuous infusion of [3-³H]-glucose is initiated to assess basal glucose turnover.
-
Clamp Period:
-
Begin a continuous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).
-
Simultaneously, begin a variable infusion of a glucose solution to maintain euglycemia (i.e., normal blood glucose levels).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly to clamp blood glucose at the target level.
-
-
Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR), blood samples are taken to measure plasma insulin and glucose specific activity.
-
Data Analysis: The GIR required to maintain euglycemia is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity. The suppression of endogenous glucose production can also be calculated using the tracer data.
Protocol 4: Assessment of Pancreatic β-Cell Mass
Materials:
-
Fixative (e.g., 4% paraformaldehyde)
-
Paraffin embedding equipment
-
Microtome
-
Microscope slides
-
Antibodies for immunohistochemistry (e.g., anti-insulin, anti-glucagon)
-
Apoptosis detection kit (e.g., TUNEL assay)
-
Proliferation marker antibody (e.g., anti-Ki67)
-
Microscope with imaging software
Procedure:
-
Tissue Collection and Fixation: At the end of the treatment period, euthanize the animals and carefully dissect the pancreas. Fix the pancreas in 4% paraformaldehyde overnight.
-
Tissue Processing and Sectioning: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin. Cut serial sections of the pancreas using a microtome.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Incubate the sections with primary antibodies against insulin (to identify β-cells) and other relevant markers (e.g., glucagon (B607659) for α-cells, Ki67 for proliferation, TUNEL for apoptosis).
-
Incubate with appropriate secondary antibodies conjugated to a detectable label (e.g., HRP, fluorescent dye).
-
Develop the signal and counterstain the sections.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained pancreatic sections using a microscope.
-
Use image analysis software to quantify the β-cell area relative to the total pancreatic area to determine β-cell mass.
-
Quantify the number of apoptotic (TUNEL-positive) and proliferating (Ki67-positive) β-cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Imeglimin's dual mechanism of action.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Workflow for a Hyperinsulinemic-Euglycemic Clamp.
References
- 1. benchchem.com [benchchem.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for Imeg-limin Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing recommendations and experimental protocols for the use of Imeg-limin hydrochloride in various animal models of metabolic disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this novel therapeutic agent.
Overview of Imeg-limin Hydrochloride
Imeg-limin is the first in a new class of oral anti-diabetic drugs known as "glimins".[1] It exhibits a unique, dual mechanism of action to improve glucose homeostasis by:
-
Enhancing glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[2][3]
-
Improving insulin sensitivity in peripheral tissues, primarily the liver and skeletal muscle.[2][3]
At the molecular level, Imeg-limin is understood to correct mitochondrial dysfunction, a key factor in the pathogenesis of type 2 diabetes.[2][3] Its mechanism involves modulating the activity of mitochondrial respiratory chain complexes, specifically a partial inhibition of Complex I and restoration of Complex III activity.[3][4] This leads to reduced production of reactive oxygen species (ROS) and prevents the opening of the mitochondrial permeability transition pore (mPTP), thereby protecting cells from apoptosis.[3][4] Furthermore, Imeg-limin has been shown to increase the cellular pool of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and augment glucose-induced ATP generation in pancreatic islets, which are crucial for insulin secretion.[4][5]
Dosing Recommendations in Rodent Models
The following tables summarize common dosing regimens for Imeg-limin hydrochloride in various rat and mouse models of type 2 diabetes and obesity. Oral gavage is the most frequently reported route of administration.[2]
Table 1: Dosing Recommendations for Imeg-limin Hydrochloride in Rat Models
| Animal Model | Dose | Frequency | Route of Administration | Treatment Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 150 mg/kg | Twice daily | Oral Gavage | 5 weeks | Improved glucose tolerance, increased insulin secretion, and preserved β-cell mass. | [6][7] |
| Streptozotocin (STZ)-induced Diabetic Rats | 150 mg/kg | Twice daily | Oral Gavage | 15 days | Improved whole-body insulin sensitivity. | [6][8] |
| Goto-Kakizaki (GK) Rats | 150 mg/kg | Twice daily | Oral Gavage | 8 weeks | Significantly improved glucose tolerance. | [9] |
| High-Fat-Fed (HFF) Rats | 150 mg/kg | Twice daily | Oral Gavage | 2 weeks | Markedly potentiated in vivo GSIS. | [4][10] |
Table 2: Dosing Recommendations for Imeg-limin Hydrochloride in Mouse Models
| Animal Model | Dose | Frequency | Route of Administration | Treatment Duration | Key Findings | Reference |
| High-Fat High-Sucrose Diet (HFHSD) Mice | 200 mg/kg/day | In feed | 6 weeks | Improved insulin sensitivity. | [6] | |
| C57BL/6 and KK-Ay Mice | 200 mg/kg | Single dose | Oral Gavage | Single dose | Lowered blood glucose and increased plasma insulin during an oral glucose tolerance test (OGTT). | [6][11] |
| High-Fat Diet (HFD) Induced Obese Mice | Not specified | Not specified | Not specified | Not specified | Protected against weight gain, enhanced energy expenditure, and attenuated whitening of brown adipose tissue. | [12] |
Experimental Protocols
Preparation of Imeg-limin Hydrochloride for Oral Gavage
Imeg-limin hydrochloride is a water-soluble white crystalline powder.[6] For oral administration in rodents, it is commonly formulated as a suspension in 0.5% methylcellulose (B11928114).[6]
Materials:
-
Imeg-limin hydrochloride powder
-
0.5% (w/v) methylcellulose solution in sterile water
-
Sterile water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar or vortex mixer
-
Volumetric flask or graduated cylinder
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a homogenous suspension is formed.[6]
-
Drug Suspension:
-
Weigh the required amount of Imeg-limin hydrochloride powder based on the desired final concentration and dosing volume.
-
Gradually add the powder to the 0.5% methylcellulose vehicle while continuously stirring or vortexing to ensure a uniform suspension.[6]
-
-
Final Concentration Adjustment: Adjust the volume with the vehicle to achieve the desired final concentration. For example, for a 150 mg/kg dose in a rat receiving a dosing volume of 5 mL/kg, the required concentration would be 30 mg/mL.[6]
-
Storage: It is best practice to prepare the suspension fresh daily. If short-term storage is necessary, store the suspension at 2-8°C, protected from light. Visually inspect for any changes before use.[6]
Oral Gavage Administration in Rodents
Oral gavage is a standard method for precise oral dosing in rodents. It is crucial to use the correct technique to minimize stress and prevent injury to the animal.
Materials:
-
Prepared Imeg-limin hydrochloride suspension
-
Appropriately sized, ball-tipped gavage needle (e.g., 18-20 gauge for mice, 16-20 gauge for rats).[13][14]
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended dosing volume is 10 mL/kg.[13]
-
Gently restrain the animal to minimize stress. For mice, this can be done by scruffing the neck. For rats, gently hold the animal near the thoracic region while supporting the lower body.[13][15]
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Gently insert the ball-tipped gavage needle into the esophagus and advance it into the stomach. The needle should pass easily without resistance.[6]
-
-
Administration:
-
Slowly administer the prepared Imeg-limin hydrochloride suspension.[6]
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Observe the animal for a few minutes after administration to ensure there are no signs of distress, such as labored breathing or regurgitation.[6]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Imeg-limin
The following diagram illustrates the proposed molecular mechanism of action of Imeg-limin, focusing on its effects on mitochondrial function and insulin secretion in pancreatic β-cells.
References
- 1. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Imeglimin improves systemic metabolism by targeting brown adipose tissue and gut microbiota in obese model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for Studying Imeglimin Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin hydrochloride is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs. Its unique mechanism of action targets mitochondrial dysfunction, a key pathological feature of type 2 diabetes.[1][2] Imeglimin has been shown to have a dual effect: enhancing glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[1][3] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these effects. These application notes provide detailed protocols for key cell-based assays to investigate the efficacy and mode of action of this compound.
The primary cellular effects of Imeglimin involve the modulation of mitochondrial bioenergetics. It has been observed to rebalance (B12800153) the activity of the respiratory chain, leading to reduced production of reactive oxygen species (ROS) and prevention of mitochondrial permeability transition pore (mPTP) opening, which protects cells from apoptosis.[1][2] These mitochondrial effects are linked to an increase in ATP production, which is a critical signal for insulin secretion in pancreatic β-cells.[2] Furthermore, Imeglimin has been shown to preserve β-cell mass and function.[4][5]
The following protocols detail methods to assess Imeglimin's impact on insulin secretion, mitochondrial function, and overall cell health, providing a framework for its preclinical evaluation.
Data Presentation
Table 1: Effect of Imeglimin on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-Cells
| Cell Line/Islet Type | Glucose Concentration (mM) | Imeglimin Concentration (µM) | Fold Increase in Insulin Secretion (vs. Control) | Reference |
| Mouse Islets | 11.1 | 100 | Significant Increase | [4] |
| Mouse Islets | 16.7 | 1000 | Significant Increase | [4] |
| N0STZ Rat Islets | 16.7 | 10-100 | Dose-dependent increase | [6] |
| INS-1 Cells | High Glucose | Not Specified | Protective effect against cell death | [1] |
Table 2: Effect of Imeglimin on Mitochondrial Respiration Parameters
| Cell Line/Islet Type | Parameter Measured | Imeglimin Concentration (µM) | Observation | Reference |
| Mouse Islets | Basal Respiration | 1000 | Increased | [4] |
| Mouse Islets | Maximal Respiration | 1000 | Increased | [4] |
| Mouse Islets | ATP Production | 1000 | Increased | [4] |
| HepG2 Cells | Basal Respiration | 1000-10000 | No significant change | [7] |
| HepG2 Cells | ATP Production | 1000-10000 | No significant change | [7] |
| IMS32 Schwann Cells | Oxygen Consumption Rate (OCR) | 100 | Normalized under high/low glucose | [8][9] |
Table 3: Effect of Imeglimin on Cell Viability and Apoptosis
| Cell Line/Islet Type | Stress Condition | Imeglimin Concentration (µM) | Effect | Reference |
| Mouse Islets | Thapsigargin-induced ER stress | Not Specified | Protected against apoptosis | [4] |
| Human Islets | ER Stress | Not Specified | Protected against apoptosis | [4] |
| ZDF Rat Islets | Cytokines | Not Specified | Reduced β-cell apoptosis | [5][10] |
| INS-1 Cells | High Glucose | Not Specified | Reduced cell death | [1] |
| IMS32 Schwann Cells | High/Low Glucose | 100 | Mitigated cell death | [8][9] |
Signaling Pathways and Experimental Workflows
Caption: Imeglimin's mechanism of action in pancreatic β-cells.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imeglimin improves hyperglycemia and hypoglycemia-induced cell death and mitochondrial dysfunction in immortalized adult mouse Schwann IMS32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imeglimin preserves islet β-cell mass in Type 2 diabetic ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of Imeglimin Hydrochloride on Mitochondrial Respiration using the Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin (B608072) hydrochloride is a novel oral antihyperglycemic agent that has garnered significant attention for its unique mechanism of action targeting mitochondrial function.[1][2] As the first in a new class of drugs known as "glimins," Imeglimin has been shown to improve glucose-stimulated insulin (B600854) secretion and enhance insulin sensitivity in key metabolic tissues such as the liver and skeletal muscle.[3] At the cellular level, its therapeutic effects are attributed to the modulation of mitochondrial bioenergetics, including a partial and reversible inhibition of respiratory chain Complex I and a potential restoration of deficient Complex III activity.[1][4] This modulation leads to improved cellular energy metabolism and a reduction in the production of reactive oxygen species (ROS).[1]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[5] This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a microplate format.[5] The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial respiratory chain modulators to reveal key parameters of mitochondrial function.[6][7]
These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to assess the impact of Imeglimin hydrochloride on mitochondrial respiration in cultured cells.
Key Concepts of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test dissects the components of the electron transport chain to provide a comprehensive profile of mitochondrial function.[6][7] This is accomplished through the sequential injection of three compounds:
-
Oligomycin: An ATP synthase inhibitor (Complex V) that blocks mitochondrial ATP production. The resulting decrease in OCR allows for the calculation of ATP-linked respiration.[6][8]
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential, disrupting the proton gradient and forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiration capacity.[6][8]
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively. This combination shuts down mitochondrial respiration, enabling the measurement of non-mitochondrial oxygen consumption.[6][8]
From these measurements, several key parameters of mitochondrial function can be derived:
-
Basal Respiration: The baseline oxygen consumption of the cells.[7]
-
ATP Production: The portion of basal respiration dedicated to ATP synthesis.[7]
-
Proton Leak: The remaining basal respiration not coupled to ATP synthesis, which can be indicative of mitochondrial damage.[7]
-
Maximal Respiration: The maximum rate of respiration the cell can achieve.[7]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, which indicates the cell's ability to respond to an increased energy demand.[6]
-
Non-Mitochondrial Respiration: Oxygen consumption from cellular processes outside of the mitochondria.[6]
Experimental Protocols
I. Preparation of this compound
It is crucial to prepare this compound solutions correctly to ensure accurate and reproducible results.
Materials:
-
This compound powder
-
Sterile DMSO or sterile water
-
Complete cell culture medium
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) by dissolving the powder in a suitable solvent like DMSO or sterile water.[9]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.[9] It is recommended to prepare fresh dilutions for each experiment to avoid degradation.[9]
Note on Concentration: The optimal concentration of Imeglimin can vary depending on the cell type and the specific experimental question. Published studies have used a range from 10 µM to 2 mM.[2][9] A clinically relevant dose of 10 µM has been shown to enhance mitochondrial oxygen consumption in isolated islets, whereas a higher dose of 1000 µM did not show the same effect.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
II. Seahorse XF Cell Mito Stress Test Protocol
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
Materials:
-
Seahorse XF Cell Culture Microplates[10]
-
Chosen cell line (e.g., HepG2, INS-1E)[10]
-
Complete cell culture medium[10]
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)[10]
-
This compound working solutions[10]
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[11]
-
Seahorse XF Calibrant[8]
Protocol:
Day 1: Cell Seeding
-
Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density to achieve 70-80% confluency on the day of the assay.[8][10]
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[10]
Day 2: Seahorse XF Assay
-
Sensor Cartridge Hydration: One hour before the assay, hydrate (B1144303) the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate at 37°C in a non-CO2 incubator.[8]
-
Cell Plate Preparation:
-
Drug Treatment: Add the prepared this compound working solutions or vehicle control to the appropriate wells.[10]
-
Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for the desired treatment duration (e.g., 3 hours).[8]
-
Loading the Sensor Cartridge: Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports of the hydrated sensor cartridge.[10]
-
Seahorse XF Analyzer Measurement:
III. Data Analysis
-
Normalization: After the assay, normalize the OCR data to cell number or protein concentration to account for variations in cell density between wells.[10]
-
Data Interpretation: Analyze the changes in the key mitochondrial parameters (Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory Capacity) between the Imeglimin-treated and vehicle-treated control groups.
Data Presentation
The quantitative data obtained from the Seahorse XF Cell Mito Stress Test can be summarized in the following table for clear comparison.
| Treatment Group | Basal Respiration (pmol O2/min) | ATP Production (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (pmol O2/min) |
| Vehicle Control | ||||
| Imeglimin (Low Conc.) | ||||
| Imeglimin (High Conc.) |
Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Visualizations
Signaling Pathway of Imeglimin's Effect on Mitochondria
Caption: Signaling pathway of Imeglimin on mitochondrial respiratory complexes.
Experimental Workflow for Seahorse XF Analyzer
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
References
- 1. Imeglimin prevents human endothelial cell death by inhibiting mitochondrial permeability transition without inhibiting mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Imeglimin Halts Liver Damage by Improving Mitochondrial Dysfunction in a Nondiabetic Male Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DOT Language | Graphviz [graphviz.org]
Application Notes and Protocols for Western Blot Analysis of Imeglimin Hydrochloride Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin (B608072) hydrochloride is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class of drugs.[1][2] Its primary mechanism of action involves the modulation of mitochondrial bioenergetics, which addresses the dual pathophysiology of type 2 diabetes: impaired insulin (B600854) secretion and increased insulin resistance.[3][4] Imeglimin has been shown to partially inhibit mitochondrial respiratory chain Complex I while restoring the activity of Complex III, leading to reduced reactive oxygen species (ROS) production and prevention of mitochondrial permeability transition pore opening.[3][4] These effects ultimately enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improve insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[3][5][6]
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying the therapeutic effects of Imeglimin. This method allows for the sensitive and specific detection and quantification of changes in the expression and phosphorylation status of key proteins within signaling pathways modulated by Imeglimin treatment. These application notes provide detailed protocols and expected outcomes for the Western blot analysis of cells treated with Imeglimin hydrochloride, focusing on the insulin signaling, AMPK, and ER stress pathways.
Key Signaling Pathways and Protein Targets for Western Blot Analysis
Imeglimin treatment impacts several critical cellular signaling pathways. The following are key protein targets for Western blot analysis to investigate the cellular response to Imeglimin:
-
Insulin Signaling Pathway: To assess improvements in insulin sensitivity, the phosphorylation of Akt (Protein Kinase B) at Serine 473 is a key indicator.[3][5][7]
-
AMPK Signaling Pathway: As a central regulator of cellular energy homeostasis, the activation of AMP-activated protein kinase (AMPK) is a crucial event. This can be monitored by detecting the phosphorylation of AMPKα at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC).[8][9][10]
-
ER Stress and Apoptosis Pathways: In pancreatic β-cells, Imeglimin has been shown to mitigate endoplasmic reticulum (ER) stress and protect against apoptosis. Key proteins to probe include the phosphorylated form of eukaryotic initiation factor 2α (eIF2α), C/EBP homologous protein (CHOP), and cleaved caspase-3.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound on key signaling proteins, as determined by Western blot analysis.
Table 1: Effect of Imeglimin on Insulin Signaling Pathway
| Tissue/Cell Type | Treatment Conditions | Protein Target | Fold Change vs. Control | Reference |
| Liver (HFHSD Mice) | 6-week treatment | p-Akt/Akt | +157% | [7] |
| Skeletal Muscle (HFHSD Mice) | 6-week treatment | p-Akt/Akt | +198% | [7] |
Table 2: Effect of Imeglimin on AMPK Signaling Pathway
| Tissue/Cell Type | Treatment Conditions | Protein Target | Fold Change vs. Control | Reference |
| HepG2 Cells | 10 mmol/l, 3 hours | p-AMPKα/AMPKα | Significant Increase | [10][13] |
| Mouse Primary Hepatocytes | 10 mmol/l, 3 hours | p-AMPKα/AMPKα | Significant Increase | [13] |
| Liver (Diabetic Mice) | In vivo treatment | p-AMPK/t-AMPK | Significant Increase | [14] |
| Aorta (Diabetic Mice) | In vivo treatment | p-AMPK/t-AMPK | No Significant Change | [14] |
Table 3: Effect of Imeglimin on ER Stress and Apoptosis Pathway Proteins
| Tissue/Cell Type | Treatment Conditions | Protein Target | Observation | Reference |
| Pancreatic β-cells | ER stress conditions | p-eIF2α, CHOP, Cleaved Caspase-3 | Levels are modulated to promote cell survival | [11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Insulin and AMPK Signaling Pathways
This protocol details the steps for analyzing the phosphorylation status of Akt and AMPK in cultured cells (e.g., HepG2, 3T3-L1 adipocytes, or primary hepatocytes) treated with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (p-Akt (Ser473), Total Akt, p-AMPKα (Thr172), Total AMPKα, β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[15]
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the culture dish.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes with gentle agitation.[15]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[16]
-
Collect the supernatant containing the protein lysate.[16]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt or anti-p-AMPKα) diluted in blocking buffer overnight at 4°C with gentle shaking.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.[18]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again as in the previous step.[18]
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.[8]
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., Total Akt or Total AMPKα) or a housekeeping protein like β-actin or GAPDH.[8]
-
Visualizations
Caption: Imeglimin's mechanism of action on cellular signaling pathways.
Caption: Experimental workflow for Western blot analysis.
Conclusion
Western blotting is a powerful and essential tool for investigating the molecular effects of this compound. By following the detailed protocols provided in these application notes, researchers can effectively analyze the modulation of key signaling pathways involved in insulin sensitivity, energy metabolism, and cell survival. The quantitative data and visual representations of the signaling pathways and experimental workflow offer a comprehensive guide for scientists and drug development professionals working to further characterize the therapeutic potential of Imeglimin.
References
- 1. This compound | 2650481-44-8 | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms by Which Imeglimin Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Imeglimin Inhibits Macrophage Foam Cell Formation and Atherosclerosis in Streptozotocin-Induced Diabetic ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. origene.com [origene.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Measuring Insulin Secretion with Imeglimin Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin (B608072) hydrochloride is a first-in-class oral antihyperglycemic agent that has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes.[1] A key component of its mechanism of action is the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2] Imeglimin's unique mode of action, which involves correcting mitochondrial dysfunction, distinguishes it from other therapeutic classes.[3][4] At a cellular level, Imeglimin has been shown to rebalance (B12800153) the activity of the mitochondrial respiratory chain, leading to reduced oxidative stress and enhanced ATP production in response to glucose.[2][3][5] This ultimately amplifies insulin secretion in a strictly glucose-dependent manner, which minimizes the risk of hypoglycemia.[1][5]
These application notes provide detailed protocols for researchers to measure the effects of Imeglimin hydrochloride on insulin secretion, both in vitro using isolated pancreatic islets and in vivo through hyperglycemic clamp studies.
Mechanism of Action: Signaling Pathway
Imeglimin's primary effect on pancreatic β-cells is the amplification of glucose-stimulated insulin secretion. This is achieved through a novel pathway centered on mitochondrial function and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism.[5][6]
Caption: Imeglimin's signaling pathway in pancreatic β-cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on insulin secretion and related parameters from preclinical and clinical studies.
Table 1: In Vitro & Preclinical In Vivo Effects of Imeglimin on Insulin Secretion
| Model System | Imeglimin Concentration/Dose | Key Findings | Reference(s) |
| Isolated Islets (Goto-Kakizaki Rats) | 100 µM at 16.7 mM Glucose | Significant amplification of GSIS vs. control. | [5] |
| Isolated Islets (N0STZ Rats) | 100 µM at 16.7 mM Glucose | Increased insulin secretion. | [7][8] |
| Isolated Islets (Mouse) | 1.0 mM under high-glucose | Significant reduction in TUNEL+ apoptotic β-cells. | [5] |
| Perfused Pancreas (STZ-diabetic rats) | Not specified | Up to 6-fold increase in first-phase glucose-dependent insulin secretion. | [3] |
| Non-diabetic Wistar Rats | Not specified | 25% increase in insulin production at highest hyperglycemia levels. | [9] |
| STZ-diabetic Rats | Not specified | 62-68% increase in insulin levels during hyperglycemia. | [9] |
| db/db mice (in vivo) | 4-week chronic treatment | Reduced expression of apoptosis-related genes. | [5] |
Table 2: Clinical Effects of Imeglimin on Insulin Secretion in Patients with Type 2 Diabetes
| Study Design | Imeglimin Dosage | Key Findings | Reference(s) |
| Hyperglycemic Clamp | 1500 mg twice daily for 7 days | +112% in total insulin response (iAUC). | [5][10] |
| Hyperglycemic Clamp | 1500 mg twice daily for 7 days | +110% in first-phase insulin secretion rate. | [5][10] |
| Hyperglycemic Clamp | 1500 mg twice daily for 7 days | +29% in second-phase insulin secretion rate. | [10] |
| Hyperglycemic Clamp | 1500 mg twice daily for 7 days | +36% in β-cell glucose sensitivity. | [5][10] |
| Phase II/III Trials | Various doses | Significant reduction in proinsulin/insulin ratio. | [5] |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol describes a static incubation method to assess the effect of Imeglimin on GSIS in isolated pancreatic islets.[11][12]
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Glucose solutions (sterile)
-
This compound
-
Acid ethanol (B145695) (75% ethanol, 1.5% HCl)
-
Insulin ELISA kit
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge
Experimental Workflow:
Caption: Workflow for the in vitro GSIS assay.
Procedure:
-
Islet Isolation and Recovery: Isolate pancreatic islets from the chosen species using a standard collagenase digestion method followed by density gradient purification.[5] Allow the islets to recover in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 11.1 mM glucose) for at least 1 hour at 37°C.[11]
-
Pre-incubation:
-
Prepare KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).[11]
-
Hand-pick islets of similar size and place batches of 10 islets into each well of a 24-well plate.[11]
-
Wash the islets with the low glucose KRBH buffer.
-
Pre-incubate the islets in 1 mL of low glucose KRBH for 30-60 minutes at 37°C to allow them to reach a basal insulin secretion rate.[11]
-
-
Incubation:
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of KRBH buffer with the desired experimental conditions to each well. This will include:
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well and store at -20°C for the measurement of secreted insulin.[11]
-
To determine the total insulin content, add 200 µL of acid ethanol to the remaining islets in each well.[1]
-
Incubate overnight at -20°C to extract the intracellular insulin.[1][11]
-
-
Insulin Measurement:
-
Thaw the supernatant and the acid ethanol extracts.
-
Measure the insulin concentration in all samples using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Express the secreted insulin as a percentage of the total insulin content (secreted insulin / (secreted insulin + intracellular insulin) x 100).[1]
-
Compare the results from the Imeglimin-treated groups to the high-glucose control.
-
Protocol 2: In Vivo Hyperglycemic Clamp Technique
The hyperglycemic clamp is the gold standard for assessing insulin secretion in vivo.[13] This protocol provides a general overview of the technique to evaluate the effect of Imeglimin.[10]
Objective: To evaluate the effect of Imeglimin on first- and second-phase insulin secretion in response to a sustained hyperglycemic stimulus.[10]
Materials:
-
Animal model (e.g., rats, mice) or human subjects
-
This compound or placebo
-
Sterile glucose solution (e.g., 20% dextrose)
-
Infusion pumps
-
Blood glucose monitoring system
-
Blood collection supplies (e.g., catheters, tubes)
-
Centrifuge
-
Assay kits for insulin and C-peptide
Experimental Workflow:
Caption: Workflow for the in vivo hyperglycemic clamp.
Procedure:
-
Subject Preparation:
-
Subjects (animal or human) are typically fasted overnight.
-
For animal studies, catheters are surgically placed in a vein for infusion and an artery for blood sampling.[13]
-
-
Drug Administration:
-
Administer this compound or placebo orally at the specified dose and time before the clamp procedure (e.g., 1500 mg twice daily for 7 days in human studies).[10]
-
-
Hyperglycemic Clamp Procedure:
-
A priming dose of glucose is administered to rapidly raise blood glucose to the target hyperglycemic level (e.g., 180 mg/dL).
-
A variable glucose infusion is then started to maintain this target glucose level for a set period (e.g., 2 hours).
-
Blood glucose is monitored every 5-10 minutes, and the glucose infusion rate is adjusted accordingly.
-
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
Plasma glucose, insulin, and C-peptide concentrations are measured using appropriate assays.
-
-
Data Analysis:
-
First-phase insulin secretion: Calculated from the insulin or C-peptide levels during the first 10-15 minutes of hyperglycemia.
-
Second-phase insulin secretion: Calculated from the insulin or C-peptide levels during the steady-state period of hyperglycemia (e.g., 60-120 minutes).
-
Insulin secretion rates (ISR) can be calculated from C-peptide concentrations through deconvolution analysis.[10]
-
Compare the insulin secretion parameters between the Imeglimin and placebo groups.
-
Conclusion
This compound enhances glucose-stimulated insulin secretion through a unique mechanism centered on the correction of mitochondrial dysfunction in pancreatic β-cells.[1] By improving mitochondrial bioenergetics, increasing NAD+ synthesis, and modulating cellular stress pathways, Imeglimin not only potentiates insulin release in response to glucose but also contributes to the preservation of β-cell mass and function.[1][14] The protocols provided here offer robust methods for quantifying the beneficial effects of Imeglimin on insulin secretion, which are crucial for both basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action | PLOS One [journals.plos.org]
- 9. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stability of Imeglimin Hydrochloride in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imeglimin (B608072) hydrochloride is the first in a new class of oral antidiabetic agents known as "glimins".[1] It acts by a unique dual mechanism of enhancing both insulin (B600854) secretion and insulin sensitivity.[2] Ensuring the stability of a drug substance like imeglimin hydrochloride in various conditions is a critical aspect of drug development, as it provides essential information for formulation, storage, and ensuring safety and efficacy.[3][4] These application notes provide a comprehensive overview of the stability of this compound in aqueous solutions under various stress conditions, along with detailed protocols for conducting such stability studies.
Physicochemical Properties: this compound is a white crystalline powder that is freely soluble in water.[5][6] Its solubility is pH-dependent, with higher solubility observed in acidic conditions (pH 4-6).[5] The pKa of imeglimin is approximately 9.2 in aqueous solutions.[6]
Summary of Stability Profile
Forced degradation studies are integral to understanding the intrinsic stability of a drug.[4] Such studies on this compound have shown that it is susceptible to degradation under basic and oxidative conditions at elevated temperatures.[7][8] However, it remains relatively stable under acidic, thermal, and photolytic stress conditions.[7][8][9]
Quantitative Data from Forced Degradation Studies
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) | Degradation Products (DPs) Identified | Reference |
| Acidic Hydrolysis | 0.1N HCl | 80°C | 1 hour | 6.19% | Minimal degradation, no specific DPs reported | [10][11] |
| Alkaline Hydrolysis | 0.1N NaOH | 80°C | Not Specified | 24.93% | DP2 (m/z 118.0) | [7][11] |
| Oxidative Degradation | 3% H₂O₂ | 80°C | 2 hours | 17.50% | DP1 (m/z 160.2) | [7][10][11] |
| Thermal Degradation | Dry Heat | Not Specified | Not Specified | 0% | Stable | [9][11] |
| Photolytic Degradation | Sunlight | Ambient | 2 days | 10.01% | Minimal degradation, no specific DPs reported | [10][11] |
Experimental Protocols
Preparation of Standard Stock Solution
This protocol describes the preparation of a standard stock solution of this compound, which can be used for subsequent degradation studies and as a reference standard.
Materials:
-
This compound API
-
HPLC grade water or a suitable diluent (e.g., a mixture of water and acetonitrile)
-
50 mL volumetric flask
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh 50 mg of the this compound working standard.[10][12]
-
Transfer the weighed powder into a 50 mL volumetric flask.[10][12]
-
Add approximately 37.5 mL (75% of the volume) of the diluent to the flask.[12]
-
Sonicate the solution for 15 minutes to ensure complete dissolution.[10][12]
-
Make up the volume to 50 mL with the diluent.[10][12] This results in a stock solution with a concentration of 1000 µg/mL.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are conducted to evaluate the stability of the drug substance under harsh conditions.
a. Acidic Degradation:
-
From the 1000 µg/mL stock solution, prepare a 100 µg/mL solution in a 10 mL volumetric flask.[10]
-
Add 0.1N HCl to the flask.[10]
-
After cooling to room temperature, neutralize the solution with an equivalent volume of 0.1N NaOH.[10]
-
Dilute the final solution to the mark with the diluent.[10]
-
Analyze the sample using a stability-indicating HPLC method.
b. Alkaline Degradation:
-
Prepare a 100 µg/mL solution of this compound in a 10 mL volumetric flask from the stock solution.[10]
-
Add 0.1N NaOH to the flask.[10]
-
Allow the solution to react at an elevated temperature (e.g., 80°C).[7][10]
-
After the specified duration, cool the solution and neutralize it with an equivalent volume of 0.1N HCl.[10]
-
Make up the volume with the diluent.[10]
-
Analyze the sample using HPLC.
c. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[10][12]
-
Analyze the sample using HPLC.
d. Thermal Degradation:
-
Keep the this compound powder in a hot air oven at a specified temperature.
-
After the exposure period, prepare a sample solution of a known concentration (e.g., 10 µg/mL) and analyze it by HPLC.[10]
e. Photolytic Degradation:
-
Expose the this compound powder to direct sunlight for 2 days.[10]
-
Following the exposure, prepare a 10 µg/mL sample solution.[10]
-
Inject the solution into the HPLC system for analysis.[10]
Analytical Method for Stability Assessment
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating the parent drug from its degradation products.[13]
Typical HPLC Method Parameters:
| Parameter | Specification | Reference |
| Column | C18 column (e.g., Credchrom C18, 250mm x 4.6 mm, 5µm) | [10][13] |
| Mobile Phase | Phosphate Buffer (pH 4.2) and Acetonitrile (80:20, v/v) | [10][12] |
| Flow Rate | 1.0 mL/min | [10][12] |
| Detection Wavelength | 241 nm | [10][12] |
| Injection Volume | 10 µL or 20 µL | [7][9] |
| Column Temperature | Ambient or 30 ± 2 °C | [11] |
LC-MS Method for Degradation Product Identification: For the characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[7]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7]
-
Mobile Phase Example: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3) and methanol (B129727) (75:25 v/v).[7][8]
Visualizations
Caption: Workflow for forced degradation studies of Imeglimin HCl.
Caption: Degradation of Imeglimin HCl under stress conditions.
Caption: Key factors affecting the stability of Imeglimin HCl.
Application Notes on Stability
-
pH-Dependent Stability: this compound demonstrates chemical stability within a pH range of 4.5 to 7.4.[5][6] However, it undergoes significant degradation under strongly basic conditions (alkali hydrolysis), leading to the formation of degradation products like DP2 (m/z 118.0).[7] Acidic conditions also lead to some degradation, although to a lesser extent than basic conditions.[11]
-
Oxidative Stability: The drug is susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide, especially at elevated temperatures.[7][8] This oxidative stress results in the formation of degradation product DP1 (m/z 160.2).[7][8]
-
Thermal and Photostability: this compound is found to be quite stable under thermal (dry heat) and photolytic stress conditions, with minimal to no degradation observed.[7][9] This suggests that the drug is robust against short-term exposure to heat and light during manufacturing and storage.
-
Storage Recommendations: For long-term storage of aqueous solutions, refrigeration at 2-8°C is recommended to maintain stability.[5][6] Stock solutions under these conditions have been reported to be stable for up to two days.[5]
Conclusion
The stability profile of this compound in aqueous solutions indicates that it is a relatively stable compound under neutral pH, thermal, and photolytic conditions. However, significant degradation occurs in the presence of strong bases and oxidizing agents, particularly at elevated temperatures. The provided protocols for forced degradation studies and the associated analytical methods offer a robust framework for researchers to assess the stability of this compound, identify potential degradation products, and develop stable pharmaceutical formulations.
References
- 1. ijirt.org [ijirt.org]
- 2. ijrti.org [ijrti.org]
- 3. Analytical Methods for this compound: A Comprehensive Review of Current Approaches and Advances [ijraset.com]
- 4. ijraset.com [ijraset.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For this compound [zenodo.org]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journalcsij.com [journalcsij.com]
Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This application note details a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise quantification of Imeglimin hydrochloride in bulk drug and pharmaceutical dosage forms. The described method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability studies.
Introduction
This compound is a novel oral antidiabetic agent, the first in the 'glimin' class of drugs, used for the treatment of type 2 diabetes.[1][2] Its unique mechanism of action involves improving insulin (B600854) sensitivity and secretion.[3][4] To ensure the quality and efficacy of this compound in pharmaceutical products, a reliable and validated analytical method is crucial for its quantification.[5][6] This document provides a comprehensive protocol for an RP-HPLC method that is simple, rapid, and robust.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions have been compiled from various validated methods to provide a reliable starting point for analysis.[6][7][8][9][10]
Table 1: Optimized Chromatographic Conditions
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | C18 (e.g., Credchrom, Shimadzu, Phenomenex, Hypersil BDS)[7][11] |
| 250 mm x 4.6 mm, 5 µm[10][11] or 150 mm x 4.6 mm, 5 µm[7] | |
| Mobile Phase | Phosphate (B84403) Buffer and Acetonitrile (B52724) (80:20, v/v)[6] or Methanol and OPA buffer (0.05%) (55:45, v/v)[7] or Phosphate buffer and Methanol (35:65, v/v)[8] |
| pH of Buffer | Adjusted to 4.0 - 6.0[1][2][8] |
| Flow Rate | 1.0 mL/min[1][7][10] or 0.6 mL/min[8] |
| Injection Volume | 20 µL[9][10] |
| Column Temperature | Ambient or controlled at 25°C - 30°C[8][12] |
| Detection Wavelength | 241 nm[6][8] or 243 nm[1][2] or 240 nm[10] |
| Run Time | Approximately 5-10 minutes |
Method Validation Summary
The described RP-HPLC method has been rigorously validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[7][9] A summary of the validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Results |
| Linearity Range | 5 - 180 µg/mL[7][8] |
| Correlation Coefficient (R²) | ≥ 0.999[5][8][9] |
| Accuracy (% Recovery) | 98.0% - 102.0%[5][7][8] |
| Precision (%RSD) | < 2%[7][8] |
| Limit of Detection (LOD) | 0.02 - 14.4 µg/mL[7][8] |
| Limit of Quantification (LOQ) | 0.05 - 43.6 µg/mL[7][8] |
| Robustness | The method is robust to small, deliberate variations in flow rate, mobile phase composition, and pH.[8] |
| Specificity | The method is specific for this compound, with no interference from common excipients.[7] |
Experimental Protocol
This section provides a detailed step-by-step protocol for the analysis of this compound using the validated RP-HPLC method.
Preparation of Solutions
a) Mobile Phase Preparation (Example: Phosphate Buffer and Acetonitrile)
-
Prepare a phosphate buffer solution by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the buffer to the desired value (e.g., 4.2) using orthophosphoric acid.[6]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered phosphate buffer and acetonitrile in the specified ratio (e.g., 80:20, v/v).[5][6]
-
Degas the mobile phase by sonication for 10-15 minutes before use.
b) Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[1][8]
-
Add a few mL of the mobile phase (or a suitable diluent like a water:methanol mixture) and sonicate for 5-10 minutes to dissolve the standard completely.[1][8]
-
Make up the volume to 10 mL with the same solvent.
c) Working Standard Solutions Preparation
-
Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5, 10, 15, 20, 25 µg/mL).[6][7]
d) Sample Solution Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume to 10 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[10]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample solutions from the calibration curve using the measured peak areas.
Experimental Workflow
References
- 1. ajprd.com [ajprd.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for this compound: A Comprehensive Review of Current Approaches and Advances [ijraset.com]
- 4. ijraset.com [ijraset.com]
- 5. journalcsij.com [journalcsij.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For this compound [zenodo.org]
- 10. jchr.org [jchr.org]
- 11. ijrti.org [ijrti.org]
- 12. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-UHPLC METHOD FOR THE ESTIMATION OF this compound USED F… [ouci.dntb.gov.ua]
Application Note and Protocol for HPTLC Method Development of Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development and validation of a High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of Imeglimin hydrochloride in bulk and pharmaceutical dosage forms. The method is simple, precise, accurate, and cost-effective, making it suitable for routine quality control analysis.
Introduction
This compound is an oral antidiabetic agent, the first in the "glimins" class of drugs, which targets mitochondrial bioenergetics to improve glucose control. As with any pharmaceutical compound, robust analytical methods are crucial for ensuring its quality, safety, and efficacy. HPTLC offers a reliable and efficient alternative to other analytical techniques like HPLC for the quantification of this compound. This document outlines two developed and validated HPTLC methods.
Chromatographic Conditions
Two distinct HPTLC methods have been developed and validated for the analysis of this compound. The key parameters for each method are summarized below for easy comparison.
Table 1: HPTLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 TLC plates | Pre-coated silica gel TLC plates |
| Mobile Phase | Chloroform: Ethyl acetate: Methanol (B129727) (6:1.5:2.5, v/v/v)[1][2] | Acetone: Methanol: Toluene: Formic acid (4:3:2:1, v/v/v/v)[3][4] |
| Detection Wavelength | 241 nm[1][2] | 244 nm[3][4] |
| Retention Factor (Rf) | 0.37 ± 0.05[1] | 0.61[3][4] |
Method Validation Summary
The developed HPTLC methods were validated according to the International Council for Harmonisation (ICH) guidelines (Q2R1).[1][2][3][4] The validation parameters demonstrate the reliability and accuracy of the methods.
Table 2: Validation Parameters for HPTLC Methods of this compound
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | 200 - 1200 ng/band[1][2] | 1000 - 5000 ng/band[3][4] |
| Correlation Coefficient (R²) | 0.996[1][2] | 0.9942[3][4] |
| Regression Equation | y = 9.3643x + 1260.1[1] | y = 2.9501x + 3834.2[3][4] |
| Limit of Detection (LOD) | 14.54 ng/band[1][2] | 1074.928 ng/spot[3][4] |
| Limit of Quantitation (LOQ) | 44.07 ng/band[1][2] | 3257.54 ng/spot[3][4] |
| Accuracy (% Recovery) | Satisfactory recovery values[1][2] | Near 100% at different spike levels[3][4] |
| Precision (% RSD) | < 2.0[1][2] | Low % RSD for intra-day and inter-day variations[3][4] |
| Robustness | Resilient to small, deliberate changes[1][3][4] | % recovery within acceptable limits[3][4] |
Experimental Protocols
Below are the detailed methodologies for the key experiments involved in the HPTLC analysis of this compound.
Protocol 1: Preparation of Standard Stock Solution
-
Objective: To prepare a standard solution of this compound for calibration curve generation.
-
Procedure:
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol) and make up the volume to the mark. This yields a stock solution of 1000 µg/mL (1000 ng/µL).
-
From this stock solution, further dilutions can be made to achieve the desired concentration range for spotting on the HPTLC plate.
-
Protocol 2: Sample Preparation from Tablet Formulation
-
Objective: To extract this compound from its tablet dosage form for analysis.
-
Procedure:
-
Weigh and finely powder twenty tablets to get a homogenous mixture.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.[1]
-
Transfer the powder to a 10 mL volumetric flask containing approximately 7 mL of methanol.[1]
-
Sonicate the flask for 15-20 minutes to ensure complete dissolution of the drug.[1][3]
-
Make up the volume to 10 mL with methanol.[1]
-
Filter the solution to remove any undissolved excipients.[1][3]
-
Further dilute the filtrate as required to obtain a final concentration within the linearity range of the method. For instance, diluting 1 mL of the stock solution to 10 mL with methanol yields a concentration of 100 µg/mL (100 ng/µL).[1]
-
Protocol 3: Chromatographic Development and Densitometric Analysis
-
Objective: To perform the chromatographic separation and quantification of this compound.
-
Procedure:
-
Apply the prepared standard and sample solutions as bands of appropriate width onto the pre-coated silica gel 60 F254 HPTLC plate using a suitable applicator.
-
Develop the plate in a twin-trough chamber previously saturated with the chosen mobile phase (refer to Table 1) for about 20 minutes.
-
Allow the mobile phase to run up to a certain distance (e.g., 80 mm).
-
After development, air dry the plate to evaporate the solvents.
-
Perform densitometric scanning of the dried plate at the specified detection wavelength (refer to Table 1) using a TLC scanner.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing its peak area with that of the standard.
-
Visualizations
The following diagrams illustrate the workflow for the HPTLC method development and the logical relationship of the validation parameters.
Caption: HPTLC method development workflow for this compound.
Caption: Key parameters for HPTLC method validation.
References
- 1. ijirt.org [ijirt.org]
- 2. Research Paper on Development and Validation of Stability-indicating HPTLC for Determination of this compound as Bulk Drug and in Tablet Formulation | IJIRT.org apply for ugc care approved journal, UGC Approved Journal, ugc approved journal, ugc approved list of journal, ugc care journal, care journal, UGC-CARE list, New UGC-CARE Reference List, UGC CARE Journals, ugc care list of journal, ugc care list 2020, ugc care approved journal, ugc care list 2020, new ugc approved journal in 2020,Low cost research journal, Online international research journal, Peer-reviewed, and Refereed Journals, scholarly journals, impact factor 8.01 (Calculate by google scholar and Semantic Scholar | AI-Powered Research Tool) [ijirt.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Imeglimin Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with Imeglimin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Imeglimin is a first-in-class oral antihyperglycemic agent that targets mitochondrial function to improve glucose metabolism.[1][2] Its unique dual mechanism of action involves:
-
Improving Mitochondrial Function: Imeglimin modulates mitochondrial bioenergetics, leading to reduced reactive oxygen species (ROS) production and protection of cells from death.[1][2] It partially inhibits Complex I and corrects deficient Complex III activity in the electron transport chain.[3][4]
-
Enhancing Pancreatic β-cell Function: It amplifies glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[1][4] This is achieved by enhancing glucose-stimulated ATP generation and increasing the cellular NAD+ pool.[1][3]
-
Improving Insulin Sensitivity: Imeglimin enhances insulin action in key tissues like the liver and skeletal muscle.[1][5] It has been shown to increase insulin-stimulated protein kinase B (Akt) phosphorylation, a key component of the insulin signaling pathway.[1][5]
Q2: What are the solubility and stability properties of this compound?
This compound has good solubility in water, ethanol, and DMSO.[6] However, its stability is pH-dependent, with a stable range of 4.5 to 7.4.[6] It is also sensitive to light and can undergo photodegradation.[6] Forced degradation studies indicate that Imeglimin is susceptible to degradation under basic and oxidative stress conditions but is relatively stable under acidic, thermal, and photolytic stress.[7][8] For long-term stability, stock solutions should be stored at -20°C or -80°C and protected from light.[6]
Troubleshooting Guides
In Vitro Cell-Based Assays
Q3: We are observing inconsistent results in our Glucose-Stimulated Insulin Secretion (GSIS) assays with Imeglimin. What are the potential causes and solutions?
Inconsistent GSIS results can arise from several factors. Imeglimin's effect is to amplify insulin secretion in the presence of high glucose, so it's crucial to have a clear distinction between basal and stimulated states.[6]
Troubleshooting Inconsistent GSIS Results
-
Islet/Cell Viability and Consistency:
-
Issue: Poor or variable health of pancreatic islets or β-cell lines (e.g., MIN6 cells) can lead to inconsistent insulin secretion.
-
Solution: Ensure consistent islet size and perform viability tests (e.g., trypan blue exclusion) before each experiment. For cell lines, ensure they are within a consistent passage number and confluency.[6]
-
-
Glucose Concentrations:
-
Issue: Inaccurate or inconsistent glucose concentrations in the assay buffers will directly impact the results, as Imeglimin's effect is glucose-dependent.[6]
-
Solution: Prepare fresh Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with precisely controlled low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations for each experiment.[9]
-
-
Imeglimin Concentration and Preparation:
-
Issue: Inaccurate dosing or degradation of Imeglimin can lead to a diminished or variable effect.
-
Solution: Prepare fresh dilutions of Imeglimin from a concentrated stock solution just before use. Ensure the final pH of the medium remains within the stable range of 4.5-7.4.[6] A typical in vitro concentration is 100 µM.[6]
-
-
Incubation Times:
Caption: Troubleshooting workflow for inconsistent GSIS results.
Q4: We are not observing the expected effects of Imeglimin on mitochondrial respiration in our Seahorse XF Analyzer experiments. What should we check?
Imeglimin modulates mitochondrial function by partially inhibiting Complex I and correcting deficient Complex III activity.[1][3] Not seeing an effect could be due to several experimental factors.
Troubleshooting Mitochondrial Respiration Assays
-
Cell Seeding Density:
-
Issue: An inappropriate cell density can lead to either a weak signal or rapid depletion of oxygen and nutrients.
-
Solution: Optimize the cell seeding density for your specific cell type (e.g., HepG2 cells) to ensure a robust and linear oxygen consumption rate (OCR).
-
-
Assay Medium Composition:
-
Issue: The absence of necessary substrates in the assay medium can limit mitochondrial respiration.
-
Solution: Use an appropriate assay medium, such as DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and glutamine.[10]
-
-
Drug Injection Concentrations:
-
Issue: Incorrect concentrations of mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) will lead to a misinterpretation of the mitochondrial stress test results.
-
Solution: Titrate the concentrations of all injected compounds to determine the optimal concentrations for your specific cell type and experimental conditions.
-
-
Data Normalization:
-
Issue: Inconsistent cell numbers between wells can lead to variability in OCR measurements.
-
Solution: Normalize OCR data to cell number or protein concentration after the assay to account for any differences in cell density.[9]
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on this compound.
Table 1: Effects of Imeglimin on Glycemic Control in Clinical Trials
| Parameter | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (Mean) | p-value | Reference |
| HbA1c (%) | Imeglimin (add-on to DPP-4i) | 7.5 ± 1.3 | -1.0 | < 0.05 | [11] |
| HbA1c (%) | Imeglimin Monotherapy | - | -0.72 | < 0.0001 | [12] |
| Fasting Plasma Glucose (mg/dL) | Imeglimin (add-on to Metformin) | 161.6 ± 48.0 | -22.7 | < 0.0001 | [13] |
| Time in Range (70-180 mg/dL) | Imeglimin (add-on to Metformin) | 69.9 ± 23.9% | +10.7% | < 0.0001 | [13] |
Table 2: In Vitro and In Vivo Effects of Imeglimin
| Parameter | Model | Treatment | Result | Reference |
| Insulin Secretion | Non-diabetic Wistar rats | Imeglimin | +25% increase at high glucose | [14] |
| Muscle Glucose Uptake | Streptozotocin diabetic rats | Imeglimin (50-100 mg/kg) | Restored to normal levels | [14] |
| Hepatic Glucose Production | Isolated rat liver cells | Imeglimin (1.5 mmol/L) | 80% reduction | [14] |
| Insulin-stimulated PKB phosphorylation | HFHSD mice (liver) | Imeglimin | +157% increase | [5] |
| Insulin-stimulated PKB phosphorylation | HFHSD mice (skeletal muscle) | Imeglimin | +198% increase | [5] |
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines an in vitro method to measure the effect of Imeglimin on insulin secretion from pancreatic islets or β-cell lines.[9]
Materials:
-
Pancreatic islets or β-cell line (e.g., MIN6)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound stock solution
-
Insulin ELISA kit
Procedure:
-
Cell Culture/Islet Isolation: Culture β-cells to confluency or isolate pancreatic islets from rodents.
-
Pre-incubation: Pre-incubate the cells/islets in KRBH buffer with low glucose for 1-2 hours at 37°C to establish a basal state of insulin secretion.
-
Stimulation: Replace the pre-incubation buffer with KRBH buffer containing either low or high glucose, with or without various concentrations of Imeglimin. Incubate for 1-2 hours at 37°C.
-
Sample Collection: At the end of the incubation period, collect the supernatant.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as insulin secreted (e.g., ng/islet/hour) and compare the effects of Imeglimin on insulin secretion at low and high glucose concentrations.
Protocol 2: Mitochondrial Respiration Assay using a Seahorse XF Analyzer
This protocol is for assessing the effect of Imeglimin on mitochondrial respiration in cultured cells.[10]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Imeglimin Treatment: The following day, replace the culture medium with fresh medium containing either vehicle or the desired concentration of Imeglimin and incubate for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF plate overnight in XF Calibrant at 37°C in a non-CO2 incubator.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Mitochondrial Stress Test: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. This involves sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A to measure basal OCR, ATP-linked OCR, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the OCR parameters between Imeglimin-treated and vehicle-treated cells.
Caption: Experimental workflow for the Seahorse mitochondrial stress test.
Protocol 3: Western Blotting for Insulin Signaling Pathway (p-Akt/Akt)
This protocol details the detection of phosphorylated (activated) Akt in cell lysates.[1][10]
Materials:
-
Cultured cells (e.g., HepG2, skeletal muscle cells)
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at various concentrations and for desired time points. Stimulate with insulin where appropriate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Denature equal amounts of protein from each sample.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-Akt antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated Akt to total Akt.
Signaling Pathway Diagram
Caption: Imeglimin's mechanism targeting mitochondria, β-cells, and peripheral tissues.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Imeglimin, a Novel Anti-Diabetic Agent, on Insulin Secretion and Glycemic Variability in Type 2 Diabetes Treated with DPP-4 Inhibitor: A 16-Week, Open Label, Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute Effect of Imeglimin Add-on Therapy on 24-h Glucose Profile and Glycemic Variability in Patients with Type 2 Diabetes Receiving Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imeglimin Hydrochloride Dosage In Vivo
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Imeglimin (B608072) hydrochloride for experimental studies. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Imeglimin hydrochloride for in vivo rodent studies?
A common and effective oral dose of this compound observed in several studies with rat models of type 2 diabetes is 150 mg/kg, administered twice daily (BID).[1][2][3] For mice, a dose of 200 mg/kg has been used.[1] However, the optimal dose can depend on the specific rodent model and the experimental endpoint.
Q2: What is the mechanism of action of this compound?
This compound has a dual mechanism of action.[1][2][4][5][6][7] It improves glucose homeostasis by both enhancing glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and by improving insulin sensitivity in the liver and skeletal muscle.[1][2][5][6][7] At the cellular level, it modulates mitochondrial function, leading to improved energy metabolism.[2][4][5] This involves a partial inhibition of mitochondrial respiratory chain Complex I and restoration of deficient Complex III activity, which reduces the production of reactive oxygen species (ROS) and prevents mitochondrial permeability transition pore (mPTP) opening.[2][5][6][7]
Q3: How should this compound be formulated for oral administration in rodents?
This compound is a water-soluble white crystalline powder.[1] For oral gavage in rodent studies, it is commonly formulated as a suspension in 0.5% methylcellulose (B11928114).[1][3]
Q4: What are the pharmacokinetic properties of this compound in vivo?
Imeglimin is absorbed via both passive paracellular absorption and an active transport process, which can become saturated at higher doses, leading to a less than dose-proportional increase in exposure.[4][8][9] Oral absorption is generally good, estimated to be between 50% and 80% across various species.[4][8][9] It undergoes minimal metabolism and is primarily eliminated unchanged through renal excretion.[4][8][9] Plasma protein binding is low.[8][9][10]
Troubleshooting Guides
Issue 1: High variability in blood glucose measurements.
-
Possible Cause: Animal Stress. Stress from handling and gavage procedures can induce hyperglycemia.
-
Troubleshooting Step: Acclimatize animals to handling and the gavage procedure before the start of the experiment to minimize stress.
-
-
Possible Cause: Inconsistent Dosing. Inaccurate or inconsistent administration of the this compound suspension can lead to variable results.
-
Troubleshooting Step: Ensure the suspension is homogenous before each administration by vortexing. Verify the accuracy of the dosing volume for each animal.
-
-
Possible Cause: Underlying differences in disease progression. Animals may respond differently to treatment based on the severity of their diabetic phenotype.
-
Troubleshooting Step: Randomize animals into treatment groups based on baseline blood glucose levels and body weight to ensure even distribution.
-
Issue 2: Lack of a significant glucose-lowering effect.
-
Possible Cause: Suboptimal Dosage. The chosen dose may not be sufficient for the specific rodent model or the severity of the diabetic condition.
-
Troubleshooting Step: Consider performing a dose-escalation study to determine the optimal dose for your model. Review literature for doses used in similar models and experimental setups.
-
-
Possible Cause: Insufficient Duration of Treatment. Some effects of Imeglimin, particularly those related to improvements in insulin sensitivity, may require a longer treatment period to become apparent.
-
Troubleshooting Step: Consider extending the duration of the study to allow for the full therapeutic effects of Imeglimin to manifest.
-
-
Possible Cause: Issues with Drug Formulation. The stability or concentration of the this compound formulation may be compromised.
-
Troubleshooting Step: Prepare fresh drug suspensions regularly and ensure proper storage to maintain stability. Verify the concentration of the formulation if possible.[1]
-
Issue 3: Signs of poor tolerability or adverse effects in animals.
-
Possible Cause: High Dosage. The administered dose may be too high for the specific animal model, leading to adverse effects.
-
Troubleshooting Step: Reduce the dosage or consider a dose-ranging study to identify a better-tolerated dose with sufficient efficacy. A meta-analysis of clinical trials suggests that increasing the dose of imeglimin is associated with an increase in gastrointestinal adverse events without a corresponding improvement in efficacy in reducing HbA1c levels.[11]
-
-
Possible Cause: Formulation Issues. The vehicle or formulation itself may be causing adverse reactions.
-
Troubleshooting Step: Ensure the vehicle (e.g., 0.5% methylcellulose) is well-tolerated by the animals. Prepare a vehicle-only control group to assess any effects of the formulation itself.
-
Data Presentation
Table 1: Recommended Starting Dosages of this compound in Rodent Models
| Animal Model | Dosage | Route of Administration | Frequency | Key Findings | Reference(s) |
| Rat (Type 2 Diabetes) | 150 mg/kg | Oral Gavage | Twice Daily (BID) | Enhanced glucose-stimulated insulin secretion. | [1][2] |
| Mice (C57BL/6 and KK-Ay) | 200 mg/kg | Oral Gavage | Single dose | Lowered blood glucose and increased plasma insulin during an OGTT. | [1] |
| Streptozotocin (STZ) Diabetic Rats | 25-100 mg/kg | Not specified | Not specified | Increased glucose uptake in soleus and gastrocnemius muscle. | [12] |
Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes | Reference(s) |
| Oral Absorption | 50% - 80% | Various preclinical species and humans | Absorption is dose-dependent and can be saturated at higher doses. | [4][8][9] |
| Time to Peak Concentration (Tmax) | 1.0 - 3.5 hours | Humans (Caucasian) | - | [4] |
| Time to Peak Concentration (Tmax) | 1.5 - 3.0 hours | Humans (Japanese) | - | [4] |
| Metabolism | Minimal | Animals and humans | Primarily excreted unchanged. | [4][8][9] |
| Elimination Route | Renal Excretion | Animals and humans | Majority of the drug is excreted in the urine. | [4][8][9] |
| Plasma Protein Binding | Low | Various species | - | [8][9][10] |
| Half-life | 9.03 to 20.2 hours | Humans | - | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Drug Suspension: Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% methylcellulose vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Final Concentration: Adjust the volume with the vehicle to achieve the desired final concentration for dosing. For example, for a 150 mg/kg dose in a rat receiving a volume of 5 mL/kg, the concentration of the suspension would be 30 mg/mL.[1]
Protocol 2: Oral Gavage Administration in Rats
-
Animal Handling: Gently restrain the rat to minimize stress.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and advance it into the stomach.
-
Administration: Slowly administer the prepared this compound suspension. The typical gavage volume for rats is 5-10 mL/kg.
-
Post-Administration Monitoring: Observe the animal for a few minutes after administration to ensure there are no signs of distress or regurgitation.[1]
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent in vivo results.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imeglimin: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different doses of imeglimin for management of type 2 diabetes mellitus: a systematic review, meta-analysis, and meta-regression of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Imeglimin hydrochloride degradation and stability issues
Welcome to the technical support center for Imeglimin (B608072) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of imeglimin hydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to be unstable?
A1: this compound is susceptible to degradation under specific stress conditions. Forced degradation studies have shown that it is particularly unstable in basic and oxidative environments.[1][2] Degradation has been observed when the drug is exposed to basic conditions at elevated temperatures and to oxidative conditions at room temperature.[1][2] Some studies have also reported degradation under acidic, and photolytic conditions, while it is generally found to be stable under thermal stress.[3][4]
Q2: What are the known degradation products of this compound?
A2: Several degradation products (DPs) of this compound have been identified. Under oxidative and basic stress conditions, two primary degradation products have been reported with m/z values of 160.2 (DP1) and 118.0 (DP2), respectively.[1][2] Another study identified a total of four degradation products, with one being identified as metformin.[5][6] The formation of a ketone impurity has also been noted.[3]
Q3: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A3: Unexpected peaks in your HPLC chromatogram when analyzing this compound could be due to degradation. The appearance of these peaks is likely if your sample has been exposed to alkaline or oxidative conditions.[1][2] To troubleshoot this, consider the following:
-
Sample Preparation and Storage: Ensure that your sample and solutions are prepared and stored in neutral, protected-from-light conditions. Avoid high temperatures.
-
Mobile Phase pH: The pH of your mobile phase can influence stability. While some methods use acidic buffers, ensure the pH is controlled and consistent.
-
Forced Degradation: If you are intentionally performing forced degradation studies, the extra peaks are the expected degradation products.
Q4: What is a reliable HPLC method for analyzing this compound and its degradation products?
A4: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. Several validated methods have been published. A common approach involves using a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][5][7]
Troubleshooting Guides
Issue: Poor Separation of Degradation Products
If you are having difficulty resolving the peaks of this compound from its degradation products, consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition:
-
Select an Appropriate Column:
-
Adjust Flow Rate:
-
Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A typical flow rate is around 0.8 to 1.0 mL/min.[1]
-
Issue: Inconsistent Degradation During Forced Degradation Studies
Inconsistent results in forced degradation studies can be frustrating. To improve reproducibility:
-
Precise Control of Stress Conditions:
-
Temperature: Use a calibrated oven or water bath to maintain a constant temperature.
-
Concentration of Stressors: Accurately prepare the concentrations of acid, base, and oxidizing agents.
-
Light Exposure: For photostability testing, use a calibrated photostability chamber to ensure consistent light exposure.
-
-
Standardized Sample Handling:
-
Ensure that the drug concentration is consistent across all experiments.
-
Follow a strict timeline for sample exposure and analysis.
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acidic | 0.1 N HCl | 80°C | 1 hour | 1.63 - 6.19% | [1][3] |
| Basic | 0.1 N NaOH | Elevated | - | Significant | [1][2] |
| Basic | - | - | - | 24.93% | [3] |
| Oxidative | 3% H₂O₂ | Room Temp / 80°C | 2 hours | 17.50% | [1][3] |
| Photolytic | Sunlight | - | 2 days | 7.7 - 10.01% | [1][3] |
| Thermal | Dry Heat | 80°C | 48 hours | 0 - 1.25% | [1][3] |
Table 2: Identified Degradation Products
| Degradation Product | m/z | Stress Condition of Formation | Reference |
| DP1 | 160.2 | Oxidative | [1][2] |
| DP2 | 118.0 | Basic | [1][2] |
| DP-3 (Metformin) | - | - | [5][6] |
| Ketone Impurity | - | - | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 80°C for 1 hour. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration with the mobile phase.[8]
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at an elevated temperature for a specified time. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature or 80°C for 2 hours. Dilute to a final concentration with the mobile phase.[8][9]
-
Thermal Degradation: Expose the solid powder of this compound to a temperature of 80°C for 48 hours.[8] Then, prepare a solution of a specific concentration in the mobile phase.
-
Photolytic Degradation: Expose the solid powder of this compound to sunlight for 2 days.[9] Then, prepare a solution of a specific concentration in the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol outlines a typical RP-HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase:
-
Flow Rate: 0.8 mL/min[1]
-
Detection Wavelength: 234 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for Forced Degradation Study of Imeglimin HCl.
Caption: Imeglimin HCl Degradation under Different Stress Conditions.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study of an Anti-Diabetic Drug Imeglimin: Impurity Profiling and Structure Elucidation Using LC-Q-ToF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Forced Degradation Study of an AntiâDiabetic Drug Imeglimin: Impurity Profiling and Structure Elucidation Using LCâQâToFâMS/MS and NMR | CiteDrive [citedrive.com]
- 7. journalcsij.com [journalcsij.com]
- 8. researchgate.net [researchgate.net]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Navigating High Variability in Imeglimin Hydrochloride Animal Studies: A Technical Support Guide
FOR IMMEDIATE RELEASE
A new technical support center has been launched to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming high variability in Imeglimin hydrochloride animal studies. This resource aims to enhance the reproducibility and reliability of preclinical research involving this novel therapeutic agent for type 2 diabetes.
The guides, presented in a user-friendly question-and-answer format, directly address common challenges encountered during experimentation. They offer detailed experimental protocols, quantitative data summaries, and visual aids to clarify complex methodologies and signaling pathways.
Introduction to this compound
Imeglimin is the first in a new class of oral antihyperglycemic agents known as "glimins".[1] Its unique mechanism of action targets mitochondrial bioenergetics, addressing two key defects in type 2 diabetes: impaired insulin (B600854) secretion and reduced insulin sensitivity.[2] Imeglimin has been shown to modulate mitochondrial function by partially inhibiting respiratory chain Complex I and restoring deficient Complex III activity.[3][4][5] This rebalancing of the respiratory chain reduces the production of reactive oxygen species (ROS) and protects pancreatic β-cells from apoptosis, ultimately enhancing glucose-stimulated insulin secretion (GSIS).[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound improves glucose homeostasis through a dual mechanism of action.[3][6] It enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improves insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[3][6] At the molecular level, it corrects mitochondrial dysfunction, a key factor in the development of type 2 diabetes.[3][6] This includes the partial inhibition of mitochondrial respiratory chain Complex I and the restoration of Complex III activity, which leads to decreased production of reactive oxygen species (ROS) and prevents the opening of the mitochondrial permeability transition pore (mPTP).[3][6]
Q2: What are the most common animal models for studying the efficacy of Imeglimin?
A2: Several rodent models are frequently used to investigate the effects of Imeglimin, each representing different aspects of type 2 diabetes pathophysiology:
-
High-Fat Diet (HFD)-Induced Diabetic Models (e.g., in C57BL/6J mice): These models are used to study insulin resistance.[6]
-
Zucker Diabetic Fatty (ZDF) Rats: This genetic model exhibits obesity, insulin resistance, and progressive β-cell dysfunction.[5][6]
-
Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a chemical that is toxic to pancreatic β-cells, and this model is used to study impaired insulin secretion.[6][7][8]
Q3: What is the recommended route of administration and dosage for Imeglimin in rodent studies?
A3: this compound is typically administered orally via gavage.[6] Common dosages in rats and mice range from 100 to 200 mg/kg, often administered twice daily.[6] The absorption of Imeglimin can be saturated at higher doses because it relies on active transport mechanisms in addition to passive absorption.[9]
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Measurements
Q: We are observing significant inter-animal variability in both baseline and post-treatment blood glucose levels. What are the potential causes and solutions?
A: High variability in blood glucose is a frequent challenge in metabolic studies. Several factors can contribute to this issue. Below is a breakdown of potential causes and troubleshooting steps.
Potential Causes & Troubleshooting Steps:
| Factor | Potential Cause of Variability | Recommended Solution |
| Animal-Related | Genetic Drift: Even within inbred strains, genetic drift can lead to phenotypic differences. | Source animals from a reputable vendor and report the specific substrain used. |
| Microbiota: The gut microbiome can influence metabolism. | House animals in the same environment and from the same source to minimize this variability. | |
| Baseline Health: Underlying illnesses can significantly impact glucose metabolism. | Ensure all animals are healthy and free of infections before starting the experiment. | |
| Diet-Related | Diet Composition: Variations in the composition of high-fat diets can lead to different metabolic phenotypes. | Use a standardized, commercially available high-fat diet and report its composition in detail. |
| Individual Response to Diet: Animals can respond differently to a high-fat diet, resulting in variations in weight gain and the severity of the diabetic phenotype.[6] | It may be necessary to stratify animals based on baseline glucose or body weight before initiating treatment. | |
| Environmental & Procedural | Acclimatization: Insufficient acclimatization can lead to stress-induced fluctuations in glucose levels. | An acclimatization period of 1-2 weeks is crucial for animals to adapt to housing, diet, and handling. |
| Circadian Rhythms: Glucose metabolism is influenced by circadian rhythms.[10] | Perform experiments at the same time of day to minimize this source of variation. | |
| Handling Stress: Stress from handling and procedures like oral gavage can cause transient hyperglycemia. | Handle animals gently and consistently. For procedures like oral gavage, ensure technicians are well-trained to minimize stress. | |
| Fasting Period: Inconsistent fasting times before glucose measurements will introduce variability. | Implement a consistent fasting period (e.g., 4-6 hours for mice) across all experimental groups. |
Issue 2: Inconsistent Pharmacokinetic (PK) Data
Q: Our plasma concentration data for Imeglimin shows high inter-animal variability. How can we improve the consistency of our PK studies?
A: High variability in pharmacokinetic data can obscure the true dose-exposure relationship. The following table outlines potential sources of this variability and how to address them.
Potential Causes & Troubleshooting Steps:
| Factor | Potential Cause of Variability | Recommended Solution |
| Formulation | Inhomogeneity: If Imeglimin is not uniformly suspended in the vehicle, animals may receive different doses. | Ensure the formulation is a homogenous suspension. If using a suspension, vortex it before dosing each animal. |
| Stability: Degradation of Imeglimin in the formulation can lead to lower than expected doses. | Verify the stability of the formulation over the dosing period. | |
| Dosing Procedure | Inaccurate Gavage Technique: Improper oral gavage can lead to incomplete dosing or aspiration. | Ensure technicians are proficient in oral gavage. The use of a flexible gavage tube of the appropriate size is recommended. |
| Dose Volume Calculation: Errors in calculating the dose volume based on body weight will lead to dosing inaccuracies. | Double-check all calculations for dose concentration and volume based on the most recent animal body weights. | |
| Sample Collection & Processing | Timing: Inconsistent timing of blood sample collection will lead to variable concentration measurements. | Adhere strictly to the scheduled time points for blood collection for all animals. |
| Anticoagulant: Improper mixing with the anticoagulant can lead to clotting and affect plasma separation. | Use the correct anticoagulant and ensure tubes are properly mixed immediately after collection. | |
| Sample Handling: Degradation of Imeglimin in the plasma sample can occur if not handled and stored correctly. | Process and store plasma samples consistently and at the recommended temperature to prevent drug degradation. |
Experimental Protocols
Oral Gavage Administration of this compound in Rodents
This protocol describes the preparation and administration of this compound via oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water (vehicle)
-
Sterile water
-
Balance
-
Vortex mixer
-
Appropriately sized ball-tipped gavage needles
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Drug Suspension:
-
Weigh the required amount of this compound powder.
-
Gradually add the powder to the 0.5% methylcellulose vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Adjust the volume with the vehicle to achieve the desired final concentration for dosing (e.g., for a 200 mg/kg dose in a mouse receiving 10 mL/kg, the concentration would be 20 mg/mL).
-
-
Animal Handling and Administration:
-
Gently restrain the animal to minimize stress.
-
Insert the ball-tipped gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the prepared this compound suspension. The typical gavage volume for mice is 10 mL/kg, and for rats is 5-10 mL/kg.
-
-
Post-Administration Monitoring: Observe the animal for a few minutes after administration to ensure there are no signs of distress or regurgitation.
Mitochondrial Respiration Assay from Liver Tissue
This protocol outlines the basic steps for isolating mitochondria from fresh liver tissue and measuring oxygen consumption.
Materials:
-
Fresh liver tissue (~50-100 mg)
-
Ice-cold mitochondrial isolation buffer
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Mitochondrial respiration assay reagents (e.g., substrates, ADP, inhibitors)
-
Instrument for measuring oxygen consumption (e.g., Seahorse XF Analyzer)
Procedure:
-
Tissue Collection and Homogenization:
-
Euthanize the animal and immediately excise the liver.
-
Place a small piece of fresh liver in ice-cold mitochondrial isolation buffer.
-
Mince the tissue thoroughly and homogenize using a Dounce homogenizer on ice. The homogenization process is critical; over-homogenization can damage mitochondria, while under-homogenization can lead to an underestimation of respiratory capacity.[6]
-
-
Mitochondrial Isolation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
-
Protein Quantification: Resuspend the mitochondrial pellet and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Respiration Measurement:
-
Add a standardized amount of mitochondrial protein to each well of the assay plate.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject substrates and inhibitors (e.g., ADP, oligomycin, FCCP, and rotenone/antimycin A) to assess different states of mitochondrial respiration.
-
Visualizing Key Concepts
To further aid researchers, the following diagrams illustrate important pathways and workflows related to this compound studies.
Caption: Dual mechanism of action of this compound.
Caption: Logical workflow for troubleshooting high variability.
Caption: Experimental workflow for mitochondrial respiration assay.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel approach to measure mitochondrial respiration in frozen biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Imeglimin preserves islet β-cell mass in Type 2 diabetic ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Imeglimin Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of Imeglimin hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
A1: this compound is chemically stable within a pH range of 4.5 to 7.4.[1] Its solubility is highest in acidic buffers, specifically between pH 4 and 6.[1]
Q2: Under which conditions is this compound most susceptible to degradation?
A2: Significant degradation of this compound has been observed under basic and oxidative stress conditions.[2][3][4] Conversely, the compound shows minimal degradation under acidic, thermal, and photolytic stress.[2][4]
Q3: What are the known degradation products of this compound?
A3: Forced degradation studies have identified two primary degradation products. Under oxidative stress, a product with m/z 160.2 (DP1) is formed.[2][4] Under basic stress conditions, a different degradation product with m/z 118.0 (DP2) is observed.[2][4]
Q4: Can I expect precipitation when preparing this compound solutions?
A4: Precipitation can occur, and it is often related to the buffer composition, pH, and concentration of the solution. To avoid this, ensure the pH of your buffer is within the optimal range of 4-6 for solubility.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in solution | The pH of the buffer is outside the optimal range for solubility. | Adjust the pH of your buffer to be within the acidic range of 4-6.[1] |
| The concentration of this compound is too high for the chosen solvent. | Gentle sonication or warming of the solution can aid dissolution. Be cautious with temperature to avoid degradation.[1] For higher concentrations, consider using a small percentage (1-5%) of a co-solvent like DMSO or ethanol, ensuring it is compatible with your experimental system.[1] | |
| Unexpected degradation of the compound | The solution was exposed to basic or oxidative conditions. | Prepare fresh solutions and store them under appropriate conditions. Avoid exposure to strong bases and oxidizing agents. Forced degradation studies show significant degradation under these conditions.[2][3][4] |
| The solution was stored for an extended period at room temperature. | For short-term storage, refrigeration at 2-8°C is recommended. One study indicated stability for up to two days under these conditions.[1] |
Quantitative Stability Data
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 80°C | 1 hour | 1.63% - 6.19% | [2][5] |
| Basic Hydrolysis | 0.1N NaOH | Elevated | Not Specified | 24.93% | [5] |
| Oxidative | 3% H₂O₂ | 80°C | 2 hours | 17.50% | [5] |
| Thermal | Dry Heat | 80°C | 48 hours | 0% - 1.25% | [2][5] |
| Photolytic | Sunlight | Ambient | 2 days | 7.7% - 10.01% | [2][5] |
Experimental Protocols
Protocol for pH-Dependent Stability Study
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, and 11). Commonly used buffers include phosphate (B84403) and acetate (B1210297) buffers.
-
For example, to prepare a phosphate buffer at pH 4.2, dissolve monosodium phosphate (NaH₂PO₄) and disodium (B8443419) phosphate (Na₂HPO₄) in distilled water to the desired concentrations and adjust the pH using a pH meter.[6]
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh a specific amount of this compound powder (e.g., 50 mg) and transfer it to a volumetric flask (e.g., 50 mL).[6]
-
Dissolve the powder in the diluent (e.g., HPLC grade water) and sonicate for approximately 15 minutes to ensure complete dissolution, creating a stock solution (e.g., 1000 ppm).[6]
-
-
Incubation under Different pH Conditions:
-
From the stock solution, prepare test solutions by diluting it with each of the prepared buffer solutions to a final concentration (e.g., 100 µg/mL).
-
Incubate these solutions at a controlled temperature (e.g., 40°C) for a specified period.
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each test solution.
-
Analyze the samples using a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to determine the concentration of the remaining this compound and to detect any degradation products.[6][7]
-
Analytical Method: Stability-Indicating RP-HPLC
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm).[6]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 4.2) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 80:20 v/v).[6]
-
Flow Rate: 1 mL/min.[6]
-
Detection Wavelength: 241 nm.[6]
-
Injection Volume: 10 µL.[2]
-
Data Analysis: The peak area of this compound is measured and compared to a standard to quantify the drug concentration. The appearance of new peaks indicates the formation of degradation products.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Analytical Methods for this compound: A Comprehensive Review of Current Approaches and Advances [ijraset.com]
Technical Support Center: Method Validation for Imeglimin Hydrochloride Quantification
Welcome to the technical support center for the analytical method validation of Imeglimin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the quantification of Imegemlimin hydrochloride in bulk and pharmaceutical dosage forms.
Frequently Asked Questions (FAQs)
Q1: What is the typical wavelength for UV detection of this compound?
A1: The maximum absorbance (λmax) for this compound is most frequently reported to be around 239 nm to 245 nm.[1][2][3] However, other wavelengths such as 234 nm and 241 nm have also been successfully used.[4][5] It is always recommended to perform a UV scan to determine the λmax using your specific instrumentation and solvent system.
Q2: What are the common mobile phases used for RP-HPLC analysis of this compound?
A2: A common mobile phase for RP-HPLC analysis of this compound is a mixture of an acidic buffer (e.g., phosphate (B84403) buffer or ortho-phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile.[1][6][7] The exact ratio can vary depending on the column and desired retention time. For instance, a ratio of Methanol:OPA buffer (0.05%) in a 55:45 v/v ratio has been reported.[1]
Q3: What are the key validation parameters to consider according to ICH guidelines?
A3: According to ICH Q2(R1) guidelines, the key validation parameters for an analytical method include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantification (LOQ).[1][4]
Q4: Has this compound been shown to degrade under stress conditions?
A4: Yes, forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[5][7][8] It has been found to be relatively stable under thermal and photolytic stress.[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the quantification of this compound.
RP-HPLC Method Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH. The pKa of this compound is 10.21, so a lower pH buffer can improve peak shape.[1] - Use a new or different C18 column. - Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Inadequate column equilibration. - Leak in the HPLC system. - Temperature fluctuations. | - Ensure proper mixing and degassing of the mobile phase. - Allow sufficient time for the column to equilibrate with the mobile phase before injection. - Check for leaks in pump seals, fittings, and connections. - Use a column oven to maintain a consistent temperature.[9] |
| No peak detected | - Incorrect wavelength setting. - Sample degradation. - Injection issue. - Detector malfunction. | - Verify the detector is set to the correct wavelength (around 240 nm).[1] - Prepare fresh sample solutions. Imeglimin is soluble in methanol, ethanol, and DMSO.[1] - Check the autosampler for proper injection. - Troubleshoot the detector according to the manufacturer's guide. |
| Extraneous peaks (ghost peaks) | - Contaminated mobile phase or diluent. - Carryover from previous injections. - Impurities in the sample. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. - Analyze a blank injection to identify the source of the peak. |
UV-Spectrophotometric Method Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contaminated solvent. - Dirty cuvettes. | - Use spectrophotometric grade solvents. - Thoroughly clean cuvettes with an appropriate solvent. |
| Non-linear calibration curve | - Inaccurate dilutions. - Concentration range is outside the linear range of the instrument. - Chemical interactions in the solution. | - Use calibrated pipettes and perform serial dilutions carefully. - Narrow the concentration range of the standards.[2] - Ensure the analyte is stable in the chosen solvent. |
| Poor reproducibility of readings | - Instrument drift. - Temperature changes affecting the sample. - Improper cuvette placement. | - Allow the instrument to warm up and stabilize. - Maintain a constant temperature for sample and standard solutions. - Ensure the cuvette is placed consistently in the holder. |
Experimental Protocols
RP-HPLC Method for Quantification of this compound
This protocol is a representative example based on published methods.[1]
-
Chromatographic Conditions:
-
Column: Shimadzu C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol : 0.05% Orthophosphoric acid (OPA) buffer (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Retention Time: Approximately 3.728 minutes
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound and dissolve it in 25 mL of mobile phase in a 50 mL volumetric flask. Sonicate for 15 minutes and make up the volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations in the desired linear range (e.g., 5-25 µg/mL).
-
Sample Preparation (from tablets): Weigh and triturate ten 500 mg tablets. Take a portion of the powder equivalent to 50 mg of this compound and dissolve it in 25 mL of mobile phase. Sonicate for 15 minutes and dilute to 50 mL with the mobile phase to get a concentration of 1000 µg/mL. Further dilute to fall within the calibration range.
-
UV-Spectrophotometric Method for Quantification of this compound
This protocol is a representative example based on published methods.[2]
-
Instrument: UV-Visible Spectrophotometer
-
Wavelength: 245 nm
-
Solvent: 0.1 N Sodium Hydroxide (NaOH)
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask containing 0.1 N NaOH.
-
Working Standard Solutions: Prepare dilutions from the stock solution to obtain concentrations in the linear range of 2 to 12 µg/mL using 0.1 N NaOH as the diluent.
-
Calibration Curve: Measure the absorbance of the working standard solutions at 245 nm against a 0.1 N NaOH blank and plot a graph of absorbance versus concentration.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound by RP-HPLC and UV-Spectrophotometry.
Table 1: RP-HPLC Method Validation Parameters
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 5 - 25 µg/mL | [1] |
| Correlation Coefficient (R²) | > 0.999 | [1][10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [4][5] |
| Precision (%RSD) | < 2% | [1][10] |
| Limit of Detection (LOD) | 0.02 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [1] |
Table 2: UV-Spectrophotometric Method Validation Parameters
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 2 - 12 µg/mL | [2] |
| Correlation Coefficient (R²) | > 0.999 | [11] |
| Accuracy (% Recovery) | 98.75% - 101.90% | [11] |
| Precision (%RSD) | < 2% | [11] |
| Limit of Detection (LOD) | 6.920 µg/mL | [2] |
| Limit of Quantification (LOQ) | 4.846 µg/mL | [2] |
Visualizations
Caption: General workflow for method validation of this compound.
Caption: A logical approach to troubleshooting analytical method issues.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijrar.org [ijrar.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. jetir.org [jetir.org]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. journalcsij.com [journalcsij.com]
- 7. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For this compound [zenodo.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. ijbpas.com [ijbpas.com]
Technical Support Center: Forced Degradation Studies of Imeglimin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Imeglimin hydrochloride.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the forced degradation analysis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: Under which conditions is this compound most likely to degrade?
-
A1: Based on current studies, this compound shows significant degradation under basic and oxidative stress conditions.[1][2] It is reported to be relatively stable under acidic, thermal, and photolytic conditions.[1][2] However, some studies have reported minor degradation under acidic and photolytic stress.
-
-
Q2: What are the known degradation products of this compound?
-
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
Troubleshooting Common Experimental Issues
-
Problem 1: No degradation is observed under stress conditions where it is expected (e.g., basic or oxidative stress).
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., NaOH or H₂O₂), extend the exposure time, or increase the temperature. It is crucial to ensure that the conditions are not overly harsh to avoid complete degradation of the drug substance.
-
-
Problem 2: Poor resolution between Imeglimin and its degradation peaks in the chromatogram.
-
Possible Cause 1: The mobile phase composition is not optimal.
-
Solution 1: Adjust the ratio of the organic and aqueous phases of your mobile phase. A gradient elution may be necessary to achieve better separation.
-
Possible Cause 2: The column is not suitable for the separation.
-
Solution 2: Consider using a different type of stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to exploit different separation mechanisms.
-
-
Problem 3: Inconsistent retention times for the analyte and degradation peaks.
-
Possible Cause: Fluctuations in the HPLC system, such as pump performance or column temperature.
-
Solution: Ensure the HPLC system is properly equilibrated and that the column temperature is stable. Check for any leaks in the system.
-
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Degradation Products (m/z) | Reference |
| Acid Hydrolysis | 0.1 M HCl | Reflux for 6 hours | 6.19 | Not specified | [4] |
| Base Hydrolysis | 0.1 M NaOH | Reflux for 6 hours | 24.93 | DP2 (118.0) | [1][2][4] |
| Oxidative | 3% H₂O₂ | 24 hours at Room Temp | 17.50 | DP1 (160.2) | [1][2][4] |
| Photolytic | UV light (254 nm) | 24 hours | 10.01 | Not specified | [4] |
| Thermal | 80°C | 48 hours | 0 | Not Found | [1][2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the forced degradation of this compound.
1. Preparation of Stock and Standard Solutions
-
Stock Solution: Prepare a stock solution of this compound (1000 µg/ml) by dissolving the appropriate amount in a 75:25 (v/v) mixture of water and acetonitrile.[1]
-
Working Standard Solution: Prepare further dilutions from the stock solution using the same diluent to achieve the desired concentration for analysis.
2. Forced Degradation (Stress Testing) Protocol
-
Acid Degradation: To 1 ml of this compound stock solution, add 1 ml of 0.1 M HCl. Reflux the solution for 6 hours at 80°C. After cooling, neutralize the solution with 0.1 M NaOH and dilute to the desired concentration with the mobile phase.
-
Base Degradation: To 1 ml of this compound stock solution, add 1 ml of 0.1 M NaOH. Reflux the solution for 6 hours at 80°C. After cooling, neutralize the solution with 0.1 M HCl and dilute to the desired concentration with the mobile phase.
-
Oxidative Degradation: To 1 ml of this compound stock solution, add 1 ml of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to the desired concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. After the specified time, dissolve the sample in the mobile phase to achieve the desired concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. After exposure, dissolve the sample in the mobile phase to achieve the desired concentration.
3. Recommended HPLC Method
-
Column: Xtimate C18 (or equivalent)[1]
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3) and methanol (B129727) in a ratio of 75:25 (v/v)[1]
-
Flow Rate: 0.8 ml/min[1]
-
Detection Wavelength: 234 nm[1]
-
Injection Volume: 20 µl
Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and the degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Degradation pathways of this compound under different stress conditions.
References
Technical Support Center: Addressing Poor Tolerability of Imeglimin Hydrochloride in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address poor tolerability of Imeglimin hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound improves glucose homeostasis through a dual mechanism of action.[1][2][3][4] It enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and improves insulin sensitivity in the liver and skeletal muscle.[1][2][3][4] At the cellular level, Imeglimin is understood to correct mitochondrial dysfunction, a key factor in the pathogenesis of type 2 diabetes.[1][2][4] This includes the partial inhibition of mitochondrial respiratory chain Complex I and the restoration of Complex III activity, which leads to reduced production of reactive oxygen species (ROS) and prevention of mitochondrial permeability transition pore (mPTP) opening.[1][2][4]
Q2: What are the known pharmacokinetic properties of Imeglimin in preclinical species?
Imeglimin is a small cationic compound with an absorption mechanism that involves both passive paracellular absorption and a saturable active transport process.[5][6][7] This active transport can lead to a less than dose-proportional increase in exposure at higher doses.[7] Oral absorption is generally good across various species, estimated to be between 50% and 80%.[5][6] Imeglimin exhibits low plasma protein binding and is primarily excreted unchanged in the urine, indicating minimal metabolism in both animals and humans.[5][6][7][8]
Q3: What are the most commonly reported adverse effects of Imeglimin in animal studies?
The most frequently reported adverse effects are mild and transient gastrointestinal issues. In a study with high-fat, high-sucrose diet-fed mice, a slight decrease in body weight and food intake, along with some diarrhea, was observed during the first few days of treatment with 200 mg/kg twice daily.[9] However, in Zucker diabetic fatty (ZDF) rats, chronic oral administration of 150 mg/kg twice daily for five weeks was well-tolerated and indistinguishable from the vehicle control.[10] In clinical studies, mild, dose-dependent gastrointestinal side effects such as nausea, vomiting, and diarrhea have been noted, particularly at doses above 2000 mg/day.[11][12]
Q4: Which animal models are commonly used for studying the efficacy of Imeglimin?
Several rodent models are frequently used to investigate the effects of Imeglimin. These include high-fat diet (HFD) induced diabetic models (e.g., in C57BL/6J mice), Zucker diabetic fatty (ZDF) rats, and streptozotocin (B1681764) (STZ)-induced diabetic rats.[3] These models represent different aspects of type 2 diabetes pathophysiology, from insulin resistance to β-cell dysfunction and loss.[3]
Troubleshooting Guides
Issue 1: Animals are exhibiting signs of gastrointestinal distress (e.g., diarrhea, soft stools).
-
Possible Cause: The dose of this compound may be too high.
-
Troubleshooting Steps:
-
Review the current dosage. Doses in the range of 100-200 mg/kg twice daily are commonly used in rodents.[3]
-
If using a higher dose, consider a dose-reduction study to identify a better-tolerated dose that maintains efficacy.
-
Implement a dose-escalation strategy at the beginning of the study, gradually increasing the dose over several days to allow for acclimatization.
-
-
-
Possible Cause: The formulation or vehicle may be contributing to the issue.
-
Troubleshooting Steps:
-
Issue 2: A significant decrease in body weight and/or food intake is observed.
-
Possible Cause: Transient effects at the initiation of treatment.
-
Troubleshooting Steps:
-
Monitor body weight and food intake daily for the first week of treatment. A slight decrease in the initial days of administration has been reported, which may normalize over time.[9]
-
Ensure animals have ad libitum access to food and water.
-
-
-
Possible Cause: Sustained high dose leading to poor tolerability.
-
Troubleshooting Steps:
-
If weight loss persists beyond the initial days or is severe, reduce the dose of Imeglimin.
-
Consider splitting the total daily dose into more frequent, smaller administrations to reduce peak plasma concentrations.
-
-
Issue 3: High inter-animal variability in tolerability and response.
-
Possible Cause: Inconsistent drug administration.
-
Possible Cause: Underlying differences in animal health or stress levels.
-
Troubleshooting Steps:
-
Data Presentation
Table 1: Recommended Starting Doses of this compound in Rodent Models
| Animal Model | Recommended Starting Dose | Frequency | Reference(s) |
| Zucker Diabetic Fatty (ZDF) Rat | 150 mg/kg | Twice Daily | [10] |
| High-Fat, High-Sucrose Diet Mouse | 200 mg/kg | Twice Daily | [9] |
| General Rat Models | 100 - 200 mg/kg | Twice Daily | [3] |
| General Mouse Models | 100 - 200 mg/kg | Twice Daily | [3] |
Table 2: Summary of Reported Tolerability Observations in Animal Models
| Animal Model | Dose | Observation | Duration | Reference(s) |
| Zucker Diabetic Fatty (ZDF) Rat | 150 mg/kg BID | Indistinguishable from vehicle control (mobility, behavior, appearance) | 5 weeks | [10] |
| High-Fat, High-Sucrose Diet Mouse | 200 mg/kg BID | Slight decrease in body weight and food intake, some diarrhea | First few days of treatment | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Drug Suspension:
-
Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% methylcellulose vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Final Concentration: Adjust the volume with the vehicle to achieve the desired final concentration for dosing. For example, for a 150 mg/kg dose in a rat receiving a volume of 5 mL/kg, the final concentration of the suspension would be 30 mg/mL.
-
Storage: It is best practice to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any changes before use.[13]
Protocol 2: Basic Tolerability Assessment in Rodents
-
Animal Acclimatization: Acclimatize animals to the housing conditions and handling for at least one week prior to the study.
-
Baseline Measurements: Record baseline body weight, food and water intake, and relevant clinical observations for several days before the first dose.
-
Dosing: Administer this compound or vehicle via oral gavage at the predetermined dose and frequency.
-
Post-Dose Monitoring:
-
Daily: Record body weight, food and water consumption, and clinical signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).
-
Weekly: Collect blood samples for hematology and clinical chemistry analysis to monitor for systemic toxicity.
-
-
Data Analysis: Compare the data from the Imeglimin-treated groups with the vehicle control group to identify any dose-dependent adverse effects.
Visualizations
Caption: A typical experimental workflow for assessing the tolerability of this compound in rodent models.
Caption: Imeglimin's signaling pathway targeting mitochondrial dysfunction to improve glucose homeostasis.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Imeglimin Hydrochloride vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of imeglimin (B608072) hydrochloride, a first-in-class oral antidiabetic agent, and metformin (B114582), the long-established first-line therapy for type 2 diabetes (T2DM). While both drugs share structural similarities and impact mitochondrial function, their underlying molecular pathways, primary targets, and ultimate physiological effects exhibit critical differences.[1][2] This analysis is supported by quantitative experimental data, detailed methodologies, and visual diagrams to elucidate their distinct roles in glycemic control.
Core Mechanisms of Action: A Head-to-Head Comparison
Imeglimin's primary mechanism is centered on correcting mitochondrial dysfunction, which results in a dual benefit: amplifying glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in the liver and skeletal muscle.[3][4][5] In contrast, metformin's principal effect is the reduction of hepatic glucose production, primarily through the activation of AMP-activated protein kinase (AMPK).[6][7][8]
| Feature | Imeglimin Hydrochloride | Metformin |
| Primary Target | Mitochondria (in multiple tissues, including β-cells, liver, muscle)[3][4] | Liver (primarily), Skeletal Muscle, Gut[6][7] |
| Mitochondrial Effect | Partial & reversible inhibition of Complex I; Restoration of deficient Complex III activity[3][5][9] | Potent inhibition of mitochondrial respiratory chain Complex I[6][8] |
| Key Signaling Pathway | Increased ATP & NAD+ synthesis, leading to enhanced Ca2+ mobilization in β-cells[3][10] | Increased AMP:ATP ratio, leading to activation of AMP-activated protein kinase (AMPK)[6][11][12] |
| Effect on Insulin Secretion | Amplifies insulin secretion in a glucose-dependent manner[3][13][14] | No direct stimulation; insulin secretion remains unchanged or may decrease[8][15] |
| Effect on Insulin Sensitivity | Improves insulin sensitivity in liver and skeletal muscle[3][5][9] | Improves insulin sensitivity, primarily in skeletal muscle[8][16] |
| Effect on Hepatic Glucose | Reduces hepatic glucose output[3][5] | Strongly suppresses hepatic gluconeogenesis[6][7][17] |
| Effect on Incretins | Increases both GLP-1 and GIP secretion[14][18] | Increases GLP-1 secretion[6][16] |
Table 1: Summary of core mechanistic differences between imeglimin and metformin.
Detailed Signaling Pathways
Imeglimin acts as a mitochondrial bioenergetics modulator. Its mechanism involves rebalancing the electron transport chain by partially inhibiting Complex I while also restoring the activity of a deficient Complex III.[3][4] This action leads to several key downstream effects:
-
Reduced Oxidative Stress: The rebalancing of the respiratory chain decreases the production of reactive oxygen species (ROS).[3][5]
-
Enhanced ATP Production: By optimizing mitochondrial function, imeglimin enhances glucose-stimulated ATP generation in pancreatic β-cells.[3][13]
-
Increased NAD+ Pool: Imeglimin promotes the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial mitochondrial co-factor.[3][10]
-
Amplified Insulin Secretion: The rise in both the ATP/ADP ratio and the NAD+ pool (which enhances Ca2+ mobilization) potentiates the exocytosis of insulin granules in a strictly glucose-dependent manner.[3][10]
-
β-Cell Preservation: By reducing oxidative stress and preventing the opening of the mitochondrial permeability transition pore (mPTP), imeglimin protects β-cells from apoptosis and helps preserve their mass.[3][4][19]
Metformin's mechanism is initiated by its accumulation in the mitochondria of hepatocytes, where it potently inhibits Complex I of the respiratory chain.[6][8] This action does not directly improve mitochondrial efficiency but rather creates a state of cellular energy stress.
-
Increased AMP:ATP Ratio: Inhibition of Complex I impairs ATP synthesis, leading to a significant increase in the cellular AMP:ATP ratio.[20]
-
AMPK Activation: The elevated AMP:ATP ratio is a powerful allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[6][11][21]
-
Reduced Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key enzymes involved in fat synthesis while simultaneously suppressing the expression of gluconeogenic genes (e.g., PEPCK, G6Pase), thereby reducing glucose production by the liver.[6][11]
-
Improved Peripheral Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 transporters to the cell membrane, facilitating insulin-independent glucose uptake.[16]
-
Gut-Level Effects: Metformin also acts on the gut to increase glucose utilization, enhance GLP-1 secretion, and favorably alter the microbiome, all of which contribute to its overall antihyperglycemic effect.[6][16]
Comparative Experimental Data
Clinical and preclinical studies have quantified the distinct effects of imeglimin and metformin on glycemic control, hormone secretion, and cellular metabolism.
| Parameter | Study Details | Imeglimin Result | Metformin Result | Citation |
| HbA1c Reduction | 24-week RCT in T2DM patients. Imeglimin (2000 mg/day) vs. Metformin (1000 mg/day). | -0.75% | -0.83% | [14] |
| HbA1c Reduction (Add-on) | 24-week RCT. Addition of imeglimin vs. metformin dose escalation in patients on DPP-4i + low-dose metformin. | -0.68% | -0.47% | [22] |
| 24-h Mean Glucose (CGM) | 14-day study. Imeglimin added to ongoing metformin therapy. | -22.7 mg/dL (from 161.6 to 138.9 mg/dL) | (Baseline therapy) | [23] |
| Time in Range (70-180 mg/dL) | 14-day study. Imeglimin added to ongoing metformin therapy. | +10.7% (from 69.9% to 80.6%) | (Baseline therapy) | [23] |
Table 2: Comparative effects on glycemic control from clinical trials.
| Parameter (change from baseline) | Study Details | Imeglimin Result | Metformin Result | Citation |
| Insulin AUC (OGTT) | 24-week RCT in T2DM patients. | Significant Increase | No significant change | [14] |
| Total GLP-1 (OGTT) | 24-week RCT in T2DM patients. | Significant Increase | Significant Increase | [14] |
| Total GIP (OGTT) | 24-week RCT in T2DM patients. | Significant Increase | No significant change | [14] |
Table 3: Comparative effects on insulin and incretin (B1656795) secretion during an Oral Glucose Tolerance Test (OGTT).
| Parameter | Study Details | Imeglimin Result | Metformin Result | Citation |
| AMPK Activation | In vitro study in HepG2 cells. | Activated AMPK, but with smaller potency than metformin. | Potent activation of AMPK. | [24] |
| Oxygen Consumption Rate (OCR) | In vitro study in hepatocytes. | Reduced OCR coupled to ATP production. | Reduced OCR, with a more pronounced effect than imeglimin. | [24][25] |
| Gene Expression | RNA-sequencing in HepG2 cells. | Upregulated genes for mitochondrial Complex I & III proteins. | Did not upregulate genes for Complex I & III proteins. | [24] |
Table 4: Comparative effects on cellular mechanisms from preclinical studies.
Key Experimental Protocols
The following protocols represent typical methodologies used to differentiate the mechanisms of imeglimin and metformin.
Protocol 1: Assessment of Glycemic Control and Incretin Secretion in Patients with T2DM (Adapted from Yoshikawa et al., 2024[14])
-
Study Design: A 24-week, single-center, open-label, randomized controlled trial.
-
Participants: Patients with T2DM who were drug-naïve or on a single oral hypoglycemic agent (following an 8-week washout period).
-
Intervention: Participants were randomized to receive either imeglimin (1000 mg twice daily) or metformin (500 mg twice daily).
-
Methodology: A 75g Oral Glucose Tolerance Test (OGTT) was performed at baseline, 12 weeks, and 24 weeks. Blood samples were collected at 0, 30, 60, 120, 180, and 240 minutes.
-
Primary Endpoints:
-
Change in HbA1c from baseline to 24 weeks.
-
Changes in plasma glucose, insulin, and C-peptide levels during the OGTT.
-
-
Secondary Endpoints:
-
Measurement of total and active plasma GLP-1 and GIP concentrations using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Data Analysis: The area under the curve (AUC) for glucose and hormones was calculated using the trapezoidal rule. Statistical significance was determined using paired t-tests or ANCOVA.
Protocol 2: In Vitro Assessment of Mitochondrial Respiration and AMPK Activity in Hepatocytes (Adapted from Ohashi et al., 2023[24])
-
Cell Culture: Human hepatoma (HepG2) cells or mouse primary hepatocytes were cultured under standard conditions.
-
Intervention: Cells were treated with varying concentrations of imeglimin or metformin for specified time periods (e.g., 24 hours).
-
Methodology for Mitochondrial Respiration:
-
The oxygen consumption rate (OCR) was measured using an extracellular flux analyzer (e.g., Seahorse XF).
-
A mitochondrial stress test was performed by sequential injection of oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).
-
This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Methodology for AMPK Activity:
-
Cell lysates were collected and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting was performed using primary antibodies against phosphorylated AMPK (p-AMPK Thr172) and total AMPK.
-
Band intensities were quantified using densitometry to determine the ratio of p-AMPK to total AMPK as a measure of activation.
-
Comparative Experimental Workflow
Investigating and comparing novel metabolic drugs like imeglimin against a standard like metformin typically follows a multi-stage workflow, from foundational cellular assays to comprehensive clinical evaluation.
Conclusion
This compound and metformin, despite their structural relationship, operate via fundamentally distinct mechanisms of action.
-
Metformin acts as an indirect AMPK activator by inducing mitochondrial stress, with its primary therapeutic benefit stemming from the potent suppression of hepatic glucose production.[6][11]
-
Imeglimin acts as a mitochondrial modulator, correcting dysfunction to improve cellular bioenergetics. This leads to a unique dual action: amplifying glucose-dependent insulin secretion from β-cells and enhancing insulin sensitivity in peripheral tissues.[3][4]
The differences in their pathways, particularly imeglimin's direct beneficial effect on β-cell function and its distinct impact on incretin secretion (GIP and GLP-1), are significant.[14] These divergent mechanisms explain why their combination results in additive glycemic control and positions imeglimin as a mechanistically novel therapeutic agent for the management of type 2 diabetes.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. A review of phenformin, metformin, and imeglimin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. benchchem.com [benchchem.com]
- 14. Differential effects of imeglimin and metformin on insulin and incretin secretion—An exploratory randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Metformin - Wikipedia [en.wikipedia.org]
- 17. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. citeab.com [citeab.com]
- 19. researchgate.net [researchgate.net]
- 20. AMP-activated protein kinase in metabolic control and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Efficacy of imeglimin treatment versus metformin dose escalation on glycemic control in subjects with type 2 diabetes treated with a dipeptidyl peptidase-4 inhibitor plus low-dose metformin: A multicenter, prospective, randomized, open-label, parallel-group comparison study (MEGMI study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
- 24. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Imeglimin Hydrochloride and Metformin on Hepatocyte Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Imeglimin (B608072) hydrochloride and metformin (B114582) on hepatocytes, drawing upon experimental data to elucidate their distinct and overlapping mechanisms of action. Both oral antidiabetic agents target hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes, yet their molecular interactions within liver cells exhibit significant differences.
Core Mechanisms of Action at a Glance
Imeglimin, the first in the "glimin" class of oral antidiabetic drugs, and metformin, a biguanide, both modulate mitochondrial function to exert their glucose-lowering effects.[1] Their primary shared pathway involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2] However, the upstream events leading to AMPK activation and subsequent downstream effects on gene expression distinguish these two compounds.
Metformin is widely recognized for its inhibition of Complex I of the mitochondrial respiratory chain.[1][3] This action leads to a decrease in ATP synthesis and a subsequent increase in the AMP:ATP ratio, which allosterically activates AMPK.[1][4] Activated AMPK then phosphorylates downstream targets, leading to the suppression of gluconeogenic gene expression and a reduction in hepatic glucose production.[5][6]
Imeglimin also targets mitochondrial Complex I but through a more nuanced mechanism.[1][7] It acts as a partial and competitive inhibitor, in contrast to metformin's uncompetitive inhibition.[7] Notably, some studies suggest that Imeglimin may also restore the activity of Complex III, which can be impaired in diabetic states.[1][8] Similar to metformin, these mitochondrial effects lead to a reduced ATP/ADP ratio and subsequent AMPK activation.[7] A key differentiator is that Imeglimin has been shown to upregulate the expression of genes encoding proteins for mitochondrial respiratory complexes I and III, an effect not observed with metformin.[9][10]
Quantitative Comparison of Cellular Effects
The following tables summarize key quantitative findings from comparative studies on Imeglimin and metformin in hepatocytes.
| Parameter | Imeglimin Hydrochloride | Metformin | References |
| Mitochondrial Respiration | |||
| Inhibition of Complex I | Partial and competitive | Uncompetitive | [1][7] |
| Effect on Complex III Activity | May restore activity | No direct restorative effect reported | [1][8] |
| Oxygen Consumption Rate (coupled to ATP production) | Reduced | Reduced | [9][10] |
| Cellular Energy Status | |||
| ATP/ADP (or AMP:ATP) Ratio | Decreased | Decreased | [4][7] |
| AMPK Activation | |||
| Potency of AMPK Activation | Lower than metformin | Higher than Imeglimin | [9][10] |
| Hepatic Glucose Production | |||
| Inhibition of Gluconeogenesis | Dose-dependent inhibition | Dose-dependent inhibition | [7][11] |
| Gene Expression | |||
| Mitochondrial Complex I and III Genes | Upregulated | No significant change | [9][10] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways of Imeglimin and metformin in hepatocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. JCI - Role of AMP-activated protein kinase in mechanism of metformin action [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes | 神戸大学学術成果リポジトリ Kernel [da.lib.kobe-u.ac.jp]
- 11. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Imeglimin Hydrochloride: A Comparative Guide to Combination Therapies in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Imeglimin (B608072) hydrochloride when used in combination with other antidiabetic agents. Imeglimin, the first in a new class of oral antidiabetic drugs called glimins, targets mitochondrial bioenergetics to improve glucose control.[1][2] This unique mechanism of action makes it a promising candidate for combination therapy in the management of type 2 diabetes (T2D).[3][4][5]
Efficacy of Imeglimin in Combination Therapy: Quantitative Analysis
Clinical trial data demonstrates that Imeglimin hydrochloride, when added to existing antidiabetic regimens, leads to statistically significant improvements in glycemic control. The following tables summarize the key quantitative findings from pivotal clinical trials.
Table 1: Imeglimin in Combination with Metformin
| Study | Duration | Patient Population | Imeglimin Dosage | Change in HbA1c (Placebo-Subtracted) | Change in Fasting Plasma Glucose (FPG) vs. Placebo | Reference(s) |
| Phase II | 12 weeks | T2D inadequately controlled with metformin | 1500 mg twice daily | -0.44% (P < 0.001) | -0.91 mg/dL (Imeglimin) vs. +0.36 mg/dL (Placebo) | [2][6] |
| Real-World Study (FAS) | 6 months | T2D patients on metformin | Not specified | Baseline: 8.5 ± 1.1%, 6 months: 7.7 ± 1.2% (P < 0.01) | Not Reported | [7] |
| INDI-TIMES Study | Not specified | T2D patients on metformin | Not specified | -1.06% | Not Reported | [8] |
Table 2: Imeglimin in Combination with Sitagliptin (B1680988)
| Study | Duration | Patient Population | Imeglimin Dosage | Change in HbA1c (Placebo-Subtracted) | Change in Fasting Plasma Glucose (FPG) vs. Placebo | Reference(s) |
| Phase II | 12 weeks | T2D inadequately controlled with sitagliptin | 1500 mg twice daily | -0.72% (P < 0.001) | -0.93 mmol/L (Imeglimin) vs. -0.11 mmol/L (Placebo) (P = 0.014) | [9][10][11] |
| Phase II (analysis) | 12 weeks | T2D inadequately controlled with sitagliptin | Not specified | -0.73% | Statistically significant decrease (p<0.006) | [12][13] |
Table 3: Imeglimin in Combination with Insulin (B600854)
| Study | Duration | Patient Population | Imeglimin Dosage | Change in HbA1c (Placebo-Corrected) | Sustainability of Effect | Reference(s) |
| TIMES 3 (Phase III) | 16 weeks (double-blind) | Japanese T2D patients inadequately controlled with insulin | 1000 mg twice daily | -0.60% (p < 0.0001) | Efficacy sustained for 52 weeks | [14] |
Table 4: Imeglimin in Combination with Other Antidiabetic Agents (TIMES 2 Trial)
The TIMES 2 trial, a 52-week, open-label, phase 3 study in Japanese patients with T2D, evaluated the long-term safety and efficacy of Imeglimin as monotherapy and in combination with various oral antidiabetic drugs.[15]
| Combination Agent | Duration | Imeglimin Dosage | Change in HbA1c from Baseline | Reference(s) |
| Dipeptidyl peptidase-4 (DPP-4) inhibitor | 52 weeks | 1000 mg twice daily | -0.92% | [15] |
| α-glucosidase inhibitor | 52 weeks | 1000 mg twice daily | -0.56% to -0.92% | [15] |
| Biguanide (Metformin) | 52 weeks | 1000 mg twice daily | -0.56% to -0.92% | [15] |
| Glinide | 52 weeks | 1000 mg twice daily | -0.56% to -0.92% | [15] |
| Sodium-glucose co-transporter-2 (SGLT2) inhibitor | 52 weeks | 1000 mg twice daily | -0.56% to -0.92% | [15] |
| Sulphonylurea | 52 weeks | 1000 mg twice daily | -0.56% to -0.92% | [15] |
| Thiazolidinedione | 52 weeks | 1000 mg twice daily | -0.56% to -0.92% | [15] |
| Glucagon-like peptide-1 receptor agonist (GLP-1 RA) | 52 weeks | 1000 mg twice daily | -0.12% | [7][15] |
Mechanism of Action and Signaling Pathway
Imeglimin's unique mechanism of action centers on the mitochondria, the primary site of cellular energy production. It improves mitochondrial function through a dual mechanism: enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in peripheral tissues like the liver and muscle.[3][4][5] At the molecular level, Imeglimin partially inhibits mitochondrial respiratory chain Complex I and corrects deficient Complex III activity.[4][5] This rebalancing of the respiratory chain leads to reduced reactive oxygen species (ROS) production and prevents mitochondrial permeability transition pore (mPTP) opening, thereby protecting cells from apoptosis.[4][5] Furthermore, Imeglimin increases the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a key mitochondrial cofactor, which contributes to enhanced insulin secretion.[4][5]
References
- 1. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imeglimin: a new antidiabetic drug with potential future in the treatment of patients with type 2 diabetes | Nowak | Endokrynologia Polska [journals.viamedica.pl]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Multicenter, Retrospective Study to Evaluate the Effectiveness and Safety of Imeglimin in Patients with Type 2 Diabetes Mellitus in a Real-World Clinical Setting (INDI-TIMES Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. The efficacy and safety of imeglimin as add-on therapy in patients with type 2 diabetes inadequately controlled with sitagliptin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poxel’s Anti-diabetic Imeglimin Shows Significant Clinical Benefits in Type 2 Diabetes when Added to Sitagliptin | Poxel SA [poxelpharma.com]
- 13. diabetes.co.uk [diabetes.co.uk]
- 14. Imeglimin/insulin combo in Japanese patients with type 2 diabetes results [clinicaltrialsarena.com]
- 15. Long-term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52-week, open-label, multicentre phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Imeglimin Hydrochloride: A Comparative Analysis of Clinical Trial Results for Type 2 Diabetes Mellitus
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of Imeglimin in comparison to established therapies.
Imeglimin, the first in a new class of oral antidiabetic agents known as the "Glimins," has emerged as a novel therapeutic option for the management of type 2 diabetes (T2DM).[1][2] This guide provides a detailed comparison of the clinical trial results for Imeglimin hydrochloride with established T2DM treatments, namely metformin, sitagliptin (B1680988), and liraglutide. The information is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential and positioning of Imeglimin.
Mechanism of Action: A Dual Approach to Glycemic Control
Imeglimin exhibits a unique mechanism of action that addresses two core pathophysiological defects in T2DM: impaired insulin (B600854) secretion and increased insulin resistance.[1][2] It is believed to work by targeting mitochondrial bioenergetics, specifically by inhibiting mitochondrial complex I and restoring complex III activity.[1][2] This action leads to an increase in glucose-stimulated insulin secretion from pancreatic β-cells and improved insulin sensitivity in the liver and skeletal muscle.[1][2]
Metformin, a biguanide, primarily acts by reducing hepatic glucose production and improving peripheral glucose uptake and utilization.[3][4] Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the levels of active incretin (B1656795) hormones, which in turn increase insulin secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[5][6] Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, mimics the action of the native GLP-1 hormone, stimulating insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.[7][8]
Comparative Efficacy: Head-to-Head and Placebo-Controlled Trials
The efficacy of Imeglimin has been extensively evaluated in the Trials of Imeglimin for Efficacy and Safety (TIMES) program, a series of Phase 3 clinical trials conducted in Japan.
Table 1: Efficacy of Imeglimin in Phase 3 Clinical Trials (TIMES Program)
| Trial | Treatment Arm | Duration | Baseline HbA1c (%) | Placebo-Corrected Mean Change in HbA1c (%) | Mean Change in Fasting Plasma Glucose (FPG) (mg/dL) |
| TIMES 1 (Monotherapy) | Imeglimin 1000 mg twice daily | 24 Weeks | ~8.1 | -0.87 | -19 |
| TIMES 2 (Combination Therapy) | Imeglimin 1000 mg twice daily + various oral antidiabetics | 52 Weeks | N/A | -0.56 to -0.92 (net reduction) | N/A |
| TIMES 3 (Add-on to Insulin) | Imeglimin 1000 mg twice daily + Insulin | 16 Weeks | ~8.3 | -0.60 | N/A |
Data sourced from multiple clinical trial reports.[3][9][10][11]
Table 2: Comparative Efficacy of Metformin, Sitagliptin, and Liraglutide (Monotherapy)
| Drug | Representative Phase 3 Trial | Duration | Baseline HbA1c (%) | Placebo-Corrected Mean Change in HbA1c (%) |
| Metformin | Various | ~24 Weeks | ~8.0 | -0.6 to -1.1 |
| Sitagliptin | Various | 18-24 Weeks | ~7.5 - 8.1 | -0.60 to -1.05 |
| Liraglutide | LEAD-3 Mono | 52 Weeks | ~8.2 | -0.84 (1.2 mg) to -1.14 (1.8 mg) vs. active comparator |
Data is aggregated from various sources and represents a general range of efficacy. Direct comparison is limited by differences in study populations and designs.[11][12][13]
Safety and Tolerability Profile
Imeglimin has demonstrated a favorable safety and tolerability profile in clinical trials. The overall incidence of adverse events has been similar to placebo.[3][9]
Table 3: Common Adverse Events Reported in Clinical Trials
| Drug | Common Adverse Events |
| Imeglimin | Generally well-tolerated with an adverse event profile similar to placebo. |
| Metformin | Gastrointestinal side effects (e.g., diarrhea, nausea, vomiting). |
| Sitagliptin | Upper respiratory tract infection, nasopharyngitis, headache. |
| Liraglutide | Gastrointestinal side effects (e.g., nausea, vomiting, diarrhea), decreased appetite. |
This table provides a general overview. For a complete list of adverse events, please refer to the specific drug's prescribing information.
Experimental Protocols: A Glimpse into the TIMES Program
The TIMES program comprised three pivotal Phase 3 studies:
-
TIMES 1: A 24-week, double-blind, placebo-controlled trial evaluating Imeglimin monotherapy in patients with T2DM.[3][14]
-
TIMES 2: A 52-week, open-label trial assessing the long-term safety and efficacy of Imeglimin as monotherapy or in combination with other oral antidiabetic drugs.[7]
-
TIMES 3: A 16-week, double-blind, placebo-controlled trial with a 36-week open-label extension, evaluating Imeglimin as an add-on therapy to insulin.[9][10]
Key Inclusion Criteria for TIMES 1:
-
Adults with Type 2 Diabetes
-
HbA1c between 7.0% and 10.0%
-
Treated with diet and exercise alone
Primary Endpoint for TIMES 1:
-
Change in HbA1c from baseline at week 24.[14]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the clinical trial workflow, the following diagrams are provided in DOT language.
Caption: Imeglimin's dual mechanism of action.
Caption: Mechanisms of action for comparator drugs.
Caption: TIMES 1 clinical trial workflow.
Conclusion
This compound represents a promising new therapeutic agent for the management of type 2 diabetes with a novel, dual mechanism of action that targets both insulin secretion and insulin sensitivity. Clinical data from the comprehensive TIMES program in Japan have demonstrated its efficacy in lowering HbA1c and fasting plasma glucose, both as monotherapy and in combination with other antidiabetic agents, with a safety profile comparable to placebo.
When compared to established therapies such as metformin, sitagliptin, and liraglutide, Imeglimin offers a distinct mechanistic approach. While direct head-to-head comparisons are limited, the available data suggest that Imeglimin's efficacy is within the range of other oral antidiabetic agents. Its favorable safety profile, particularly the low risk of hypoglycemia, makes it an attractive option for a broad range of patients with T2DM. Further research and real-world evidence will continue to define the precise role of Imeglimin in the evolving landscape of diabetes management.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of sitagliptin treatment in older adults with moderately controlled type 2 diabetes: the STREAM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. proteopedia.org [proteopedia.org]
- 6. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ono-pharma.com [ono-pharma.com]
- 12. Liraglutide versus glimepiride monotherapy for type 2 diabetes (LEAD-3 Mono): a randomised, 52-week, phase III, double-blind, parallel-treatment trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
Imeglimin Hydrochloride and Metformin: A Comparative Analysis of Their Effects on Incretin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of imeglimin (B608072) hydrochloride and metformin (B114582) on the secretion of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The information presented is based on available preclinical and clinical experimental data to assist in research and drug development.
Executive Summary
Imeglimin hydrochloride, a novel oral antidiabetic agent, and metformin, a long-established first-line therapy for type 2 diabetes, both influence incretin secretion, but through distinct mechanisms and with different effects on specific incretin hormones. A key differentiator is their effect on GIP secretion. Clinical evidence indicates that while both drugs increase GLP-1 levels, only imeglimin has been shown to significantly increase GIP levels.[1][2][3] This differential effect on the incretin axis may contribute to their unique pharmacological profiles.
Quantitative Data Comparison
The following tables summarize the quantitative effects of imeglimin and metformin on GLP-1 and GIP secretion from human and animal studies.
Table 1: Human Studies - Effects on Incretin Secretion
| Incretin | This compound | Metformin | Source |
| Total GLP-1 | Increased | Increased | [1][2][3] |
| Active GLP-1 | Increased | Increased | [1][2][3] |
| Total GIP | Increased | No significant change | [1][2][3] |
| Active GIP | Increased | No significant change | [1][2][3] |
Table 2: Animal Studies - Effects of Imeglimin on Incretin Secretion in Mice
| Incretin | Animal Model | Treatment | Outcome | Source |
| GLP-1 | C57BL/6 and KK-Ay mice | Single oral dose of imeglimin | Increased plasma GLP-1 levels | [4][5][6] |
| GIP | KK-Ay mice | Single oral dose of imeglimin | Increased plasma GIP levels | [4][5][6] |
| GIP | C57BL/6 mice | Single oral dose of imeglimin | No significant change in plasma GIP levels | [4][5][6] |
Experimental Protocols
The findings presented are primarily based on randomized controlled trials and preclinical studies employing the oral glucose tolerance test (OGTT) to stimulate and measure incretin secretion.
Human Clinical Trial Protocol (Summarized from Usui et al., 2025)[1][2][3]
-
Study Design: A single-center, open-label, randomized controlled trial.
-
Participants: Patients with type 2 diabetes who were drug-naïve or on a single oral hypoglycemic agent (with an 8-week washout period).
-
Intervention:
-
Imeglimin group (IME): 2000 mg/day (1000 mg twice daily)
-
Metformin group (MET): 1000 mg/day (500 mg twice daily)
-
-
Duration: 24 weeks.
-
Incretin Assessment:
-
Procedure: An oral glucose tolerance test (OGTT) was performed at baseline, 12 weeks, and 24 weeks.
-
Sample Collection: Blood samples were collected at specified intervals after glucose ingestion.
-
Analysis: Plasma levels of total and active GLP-1 and GIP were measured.
-
Animal Study Protocol (Summarized from Arakawa et al., 2023)[4][5][6]
-
Animal Models: C57BL/6JJcl (C57BL/6) and KK-Ay/TaJcl (KK-Ay) mice.
-
Intervention: A single oral dose of imeglimin.
-
Incretin Assessment:
-
Procedure: An oral glucose tolerance test (OGTT) was performed.
-
Sample Collection: Blood samples were collected to measure plasma concentrations of GLP-1 and GIP.
-
Signaling Pathways and Experimental Workflow
The distinct effects of imeglimin and metformin on incretin secretion are rooted in their different molecular mechanisms of action.
Signaling Pathways
The diagram above illustrates the proposed signaling pathways for imeglimin and metformin. Imeglimin is thought to enhance mitochondrial function, leading to an increase in NAD+ levels and subsequent calcium mobilization, which stimulates the secretion of both GLP-1 and GIP.[7][8][9][10][11] Metformin, on the other hand, is believed to directly act on intestinal L-cells, activating AMP-activated protein kinase (AMPK) to promote GLP-1 secretion.[12][13][14][15][16]
Experimental Workflow
The flowchart outlines the key steps in a typical clinical trial designed to compare the effects of imeglimin and metformin on incretin secretion. This process involves patient recruitment, randomization into treatment arms, periodic oral glucose tolerance tests, and subsequent analysis of incretin levels in collected blood samples.
Conclusion
References
- 1. Differential effects of imeglimin and metformin on insulin and incretin secretion—An exploratory randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of imeglimin and metformin on insulin and incretin secretion-An exploratory randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effect of imeglimin on incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metformin-induced glucagon-like peptide-1 secretion contributes to the actions of metformin in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms underlying metformin-induced secretion of glucagon-like peptide-1 from the intestinal L cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Head-to-Head Comparative Analysis of Imeglimin Hydrochloride and Other Major Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin (B608072) hydrochloride is a first-in-class oral antidiabetic agent belonging to the glimin class. Its unique mechanism of action, targeting mitochondrial bioenergetics, distinguishes it from other established classes of antihyperglycemic drugs. This guide provides a comprehensive head-to-head comparison of Imeglimin with other key antidiabetic agents—metformin (B114582), sitagliptin (B1680988), and sodium-glucose cotransporter-2 (SGLT2) inhibitors—supported by experimental data from preclinical and clinical studies. While direct head-to-head clinical trial data with glucagon-like peptide-1 (GLP-1) receptor agonists are limited, available combination therapy data is presented.
Mechanism of Action: A Comparative Overview
The primary therapeutic targets and signaling pathways of Imeglimin and its comparators are distinct, offering different approaches to glycemic control.
Imeglimin: Imeglimin's novel mechanism centers on the mitochondria. It improves mitochondrial function through a dual action: partial inhibition of Complex I and restoration of deficient Complex III activity in the electron transport chain.[1][2][3] This rebalancing of the respiratory chain leads to reduced reactive oxygen species (ROS) production and prevents mitochondrial permeability transition pore (mPTP) opening, thereby protecting pancreatic β-cells from apoptosis.[1][2] Furthermore, Imeglimin enhances glucose-stimulated insulin (B600854) secretion (GSIS) by increasing the cellular NAD+ pool, which contributes to calcium mobilization and insulin release.[1][2] It also improves insulin sensitivity in the liver and skeletal muscle.[2][4]
Metformin: The most widely prescribed oral antidiabetic, metformin, also impacts mitochondrial function, primarily through a more potent, uncompetitive inhibition of Complex I.[5][6] This leads to a decrease in cellular ATP levels and a subsequent increase in the AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK).[6][7] Activated AMPK plays a central role in metformin's action by inhibiting hepatic gluconeogenesis and promoting glucose uptake in peripheral tissues.[6][8]
Sitagliptin: As a dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin's mechanism is focused on the incretin (B1656795) system.[9][10] It prevents the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to meals.[9][10] By increasing the levels of active incretins, sitagliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon (B607659) release from α-cells.[9][10]
SGLT2 Inhibitors: This class of drugs, including empagliflozin (B1684318) and dapagliflozin, acts on the kidneys. They inhibit the sodium-glucose cotransporter-2 in the proximal tubules, which is responsible for the majority of glucose reabsorption from the glomerular filtrate.[1][5][7][11] This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels independently of insulin action.[1][5][7][11]
GLP-1 Receptor Agonists: These agents, such as liraglutide (B1674861) and semaglutide, mimic the action of endogenous GLP-1 by binding to and activating GLP-1 receptors.[12][13][14][15][16] This activation enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[12][13][14][15][16]
Signaling Pathway Diagrams
Head-to-Head Clinical Data
Imeglimin vs. Placebo (Monotherapy)
The TIMES 1 trial, a Phase 3 study in Japanese patients with type 2 diabetes, demonstrated the efficacy of Imeglimin as a monotherapy.[17][18]
| Parameter | Imeglimin (1000 mg twice daily) | Placebo | Placebo-Corrected Difference (95% CI) | p-value |
| Change in HbA1c from Baseline at Week 24 | -0.87% | +0.06% (in another study) | -0.87% (-1.04 to -0.69) | <0.0001 |
Imeglimin vs. Metformin
Direct head-to-head trials are limited, but some studies provide comparative data. A phase 2 trial indicated that Imeglimin (1000 mg twice daily) had a similar efficacy to metformin (850 mg twice daily) in reducing the area under the curve for plasma glucose during an oral glucose tolerance test (OGTT).[17] Another study showed that while both drugs improved glucose tolerance, only Imeglimin significantly increased insulin levels.[19] A recent randomized controlled trial in patients on a DPP-4 inhibitor and low-dose metformin found that adding Imeglimin (2000 mg/day) resulted in a greater HbA1c improvement at 24 weeks compared to metformin dose escalation, with a change difference of -0.21%.[14] However, more gastrointestinal adverse events were reported in the Imeglimin group.[14]
Imeglimin as Add-on to Sitagliptin vs. Placebo
A 12-week, randomized, double-blind, placebo-controlled study evaluated the efficacy of adding Imeglimin to sitagliptin monotherapy in patients with inadequately controlled type 2 diabetes.[20]
| Parameter | Imeglimin (1500 mg b.i.d.) + Sitagliptin | Placebo + Sitagliptin | Between-Group Difference | p-value |
| Change in HbA1c from Baseline | -0.60% | +0.12% | -0.72% | <0.001 |
| Change in Fasting Plasma Glucose (FPG) | -0.93 mmol/L | -0.11 mmol/L | -0.82 mmol/L | 0.014 |
| Patients with ≥0.5% HbA1c Reduction | 54.3% | 21.6% | - | <0.001 |
Imeglimin vs. SGLT2 Inhibitors (Empagliflozin)
A 24-week, prospective, randomized, open-label study compared the effects of Imeglimin and empagliflozin on oxidative stress, inflammation, and organ stress markers in patients with type 2 diabetes. While both agents showed antioxidant and anti-inflammatory effects, only empagliflozin demonstrated improvements in markers of cardiac, hepatic, and vascular stress (FIB-4, NT-proBNP, and CAVI values).[9][10]
Imeglimin in Combination with GLP-1 Receptor Agonists
| Combination Therapy with Imeglimin (1000 mg BID) | Mean Change in HbA1c from Baseline at 52 Weeks |
| + GLP-1 Receptor Agonist | -0.12% |
| + DPP-4 Inhibitor | -0.92% |
| + Thiazolidinedione | -0.88% |
| + α-Glucosidase Inhibitor | -0.85% |
| + Glinide | -0.70% |
| + Metformin | -0.67% |
| + SGLT2 Inhibitor | -0.57% |
| + Sulphonylurea | -0.56% |
| Imeglimin Monotherapy | -0.46% |
It is important to note that the baseline characteristics of the patient groups in the TIMES 2 trial may have varied, and these are not direct head-to-head comparisons.
Experimental Protocols
Assessment of Mitochondrial Respiration (Imeglimin)
Objective: To measure the real-time oxygen consumption rate (OCR) of cells to assess the impact of Imeglimin on mitochondrial respiration.
Methodology:
-
Cell Culture: Seed cells (e.g., HepG2 hepatocytes or INS-1E pancreatic β-cells) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Drug Treatment: Load the Seahorse XF cartridge with mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) in the appropriate ports. Add Imeglimin or vehicle control to the desired final concentrations in the appropriate wells of the cell plate.
-
OCR Measurement: Place the cell plate in the Seahorse XF Analyzer. The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.
-
Data Analysis: The key parameters of mitochondrial function are calculated from the OCR measurements: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare these parameters between Imeglimin-treated and control cells.[7][22][23]
DPP-4 Inhibition Assay (Sitagliptin)
Objective: To determine the inhibitory activity of sitagliptin on the DPP-4 enzyme.
Methodology:
-
Reagent Preparation: Prepare a stock solution of sitagliptin in a suitable solvent (e.g., DMSO). Prepare a stock solution of a fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin) in assay buffer.
-
Assay Reaction: In a 96-well black microplate, add the assay buffer, recombinant human DPP-4 enzyme, and varying concentrations of sitagliptin or vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., excitation at 350-360 nm and emission at 450-465 nm) kinetically over a set period.
-
Data Analysis: Determine the rate of the reaction (slope of the linear portion of the kinetic curve) for each concentration of sitagliptin. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value of sitagliptin.[5][6][8][11][12]
AMPK Activation Assay (Metformin)
Objective: To assess the activation of AMPK in response to metformin treatment by measuring the phosphorylation of AMPK.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., primary hepatocytes or L6 myotubes) to 70-80% confluency. Treat the cells with metformin at various concentrations and for different durations.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a primary antibody for total AMPKα as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-AMPKα and total AMPKα using densitometry software. Express the results as the ratio of p-AMPKα to total AMPKα to determine the extent of AMPK activation.[7][14][23][24]
Conclusion
Imeglimin hydrochloride presents a novel approach to the management of type 2 diabetes with its unique mechanism of action centered on improving mitochondrial function. Head-to-head data, although limited with some newer classes of antidiabetic agents, suggest that Imeglimin offers comparable efficacy to metformin and provides additional glycemic control when used in combination with DPP-4 inhibitors. Its distinct mechanism suggests it may be a valuable component of combination therapy for a broad range of patients with type 2 diabetes. Further direct comparative studies, particularly with GLP-1 receptor agonists, are warranted to fully elucidate its position in the therapeutic landscape.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 11. frontiersin.org [frontiersin.org]
- 12. User’s guide to mechanism of action and clinical use of GLP-1 receptor agonists | Semantic Scholar [semanticscholar.org]
- 13. droracle.ai [droracle.ai]
- 14. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 15. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Comparative evaluation of clinical glycemic control markers treated with imeglimin and its effect on erythrocytes in patients with type 2 diabetes mellitus: study protocol of a single-arm, open-label, prospective, exploratory trial [frontiersin.org]
- 19. Comparative effectiveness of GLP-1 receptor agonists on glycaemic control, body weight, and lipid profile for type 2 diabetes: systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jkscience.org [jkscience.org]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Metformin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Dual Mechanism of Action of Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin, the first in a new class of oral antihyperglycemic agents known as "glimins," presents a novel approach to the management of type 2 diabetes (T2D).[1] Its therapeutic efficacy is rooted in a unique dual mechanism of action that addresses two core pathophysiological defects of T2D: impaired insulin (B600854) secretion and decreased insulin sensitivity.[2][3] At a molecular level, Imeglimin targets mitochondrial dysfunction, a key underlying factor in the development of T2D.[3][4] This guide provides an objective comparison of Imeglimin's mechanisms with those of other established antidiabetic agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate advanced research and drug development.
Mechanism 1: Amplification of Glucose-Stimulated Insulin Secretion (GSIS)
Imeglimin enhances insulin secretion from pancreatic β-cells in a strictly glucose-dependent manner, which mitigates the risk of hypoglycemia.[1][5] This action is not a direct triggering of insulin release but an amplification of the glucose-induced signal.[6] The core of this mechanism lies in the restoration of mitochondrial function within β-cells.[5][7]
Molecular Action:
-
Mitochondrial Bioenergetics: Imeglimin modulates the mitochondrial electron transport chain by partially inhibiting Complex I and correcting deficient Complex III activity.[3][8] This rebalancing reduces the production of reactive oxygen species (ROS) and improves cellular energy metabolism.[3][9]
-
Enhanced ATP Production: By optimizing mitochondrial function, Imeglimin augments glucose-induced ATP generation in islets from diabetic rodent models.[3][10]
-
Increased NAD+ Pool: Imeglimin induces the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by increasing the expression of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[2][10] NAD+ metabolites, such as cyclic ADP ribose (cADPR), are linked to enhanced Ca²⁺ mobilization, a critical step for insulin granule exocytosis.[10][11]
Experimental Data: Effect on Insulin Secretion
| Parameter | Experimental Model | Treatment | Result | Reference |
| First-Phase Insulin Secretion Rate | Patients with T2D (Hyperglycemic Clamp) | Imeglimin (1500 mg BID, 7 days) | +110% vs. Placebo (p=0.034) | [12] |
| Second-Phase Insulin Secretion Rate | Patients with T2D (Hyperglycemic Clamp) | Imeglimin (1500 mg BID, 7 days) | +29% vs. Placebo (p=0.031) | [12] |
| β-cell Glucose Sensitivity | Patients with T2D (Hyperglycemic Clamp) | Imeglimin (1500 mg BID, 7 days) | +36% vs. Placebo (p=0.034) | [12] |
| GSIS Amplification | Isolated Islets (GK Diabetic Rats) | Imeglimin (100 µM) | Significant increase in insulin release at high glucose (16.7 mM) | [10][13] |
| NAD+ Levels | Isolated Islets (GK Diabetic Rats) | Imeglimin | Increased cellular NAD+ pool | [2][10] |
Signaling Pathway: Imeglimin's Action on Pancreatic β-Cells
Mechanism 2: Improvement of Insulin Sensitivity
Imeglimin also enhances insulin action in peripheral tissues, primarily the liver and skeletal muscle.[1][2] This effect contributes to improved glucose uptake and reduced hepatic glucose production.
Molecular Action:
-
Hepatic and Muscle Effects: In high-fat, high-sucrose diet (HFHSD) mice, Imeglimin treatment was shown to increase insulin-stimulated protein kinase B (Akt) phosphorylation in both the liver and muscle, key markers of improved insulin signaling.[9][14]
-
Mitochondrial Function in Liver: Imeglimin improves liver mitochondrial function by redirecting substrate flows, inhibiting Complex I while restoring Complex III activity, which is suggested to increase fatty acid oxidation and reduce liver steatosis.[9][14] It also reduces ROS production and increases mitochondrial DNA in the liver.[9]
-
Hepatic Glucose Output: By improving hepatic insulin sensitivity, Imeglimin helps suppress excessive hepatic glucose production.[2][4]
Experimental Data: Effect on Insulin Sensitivity
| Parameter | Experimental Model | Treatment | Result | Reference |
| Insulin-Stimulated PKB/Akt Phosphorylation | Liver of HFHSD Mice | Imeglimin (6 weeks) | +157% vs. untreated HFHSD mice (p<0.05) | [14] |
| Insulin-Stimulated PKB/Akt Phosphorylation | Muscle of HFHSD Mice | Imeglimin (6 weeks) | +198% vs. untreated HFHSD mice (p<0.05) | [14] |
| Hepatic Mitochondrial Respiration | Liver Mitochondria from HFHSD Mice | Imeglimin | Increased respiration with succinate (B1194679) (Complex II substrate) | [9] |
| Hepatic Steatosis | HFHSD Mice | Imeglimin | Reduction of liver steatosis | [14] |
Signaling Pathway: Imeglimin's Action on Insulin Signaling
Comparative Analysis with Other Antidiabetic Agents
Imeglimin's dual mechanism, targeting both insulin secretion and sensitivity via mitochondrial function, distinguishes it from other classes of antidiabetic drugs.[1][15]
| Feature | Imeglimin | Metformin (B114582) | Sitagliptin (DPP-4i) |
| Primary Mechanism | Dual: Amplifies GSIS & improves insulin sensitivity by modulating mitochondrial function.[2][3] | Primarily Insulin Sensitizer: Inhibits hepatic gluconeogenesis via AMPK activation, secondary to mitochondrial Complex I inhibition.[16] | Incretin Enhancer: Inhibits DPP-4, increasing GLP-1/GIP levels to potentiate GSIS and suppress glucagon.[8] |
| Target Organ(s) | Pancreas, Liver, Muscle.[1][17] | Liver, Muscle. | Pancreas (via gut-derived incretins).[8] |
| Mitochondrial Effect | Modulates Complex I & III, restores function, increases NAD+, reduces ROS.[3][8] | Primarily inhibits Complex I, increases AMP:ATP ratio.[16][18] | No direct primary effect on mitochondria. |
| Insulin Secretion | Amplifies GSIS directly at the β-cell.[11] | No direct stimulation; may improve β-cell function secondary to reduced glucotoxicity.[7] | Potentiates GSIS via GLP-1/GIP.[8] |
| Insulin Sensitivity | Improves sensitivity in liver and muscle.[9][14] | Improves sensitivity, primarily in the liver. | No direct primary effect on insulin sensitivity. |
| Hypoglycemia Risk | Low (glucose-dependent action).[3] | Very low. | Low (glucose-dependent action).[8] |
| HbA1c Reduction (Monotherapy) | Clinically significant reductions observed.[19][20] | Clinically significant reductions. | Clinically significant reductions. |
| Combination Synergy | Additive HbA1c reduction with metformin and sitagliptin.[17][21][22] | Standard of care, often used in combination. | Effective in combination with metformin and other agents. |
Experimental Workflow: Comparative Assessment of Antidiabetic Agents
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
-
Objective: To assess the direct effect of Imeglimin on insulin secretion from pancreatic islets in response to varying glucose concentrations.
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from a relevant animal model (e.g., GK diabetic rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal state.
-
Static Incubation: Groups of islets are then incubated for 1 hour at 37°C in KRBH buffer containing:
-
Low glucose (2.8 mM) ± Test Compound
-
High glucose (16.7 mM) ± Test Compound (e.g., 100 µM Imeglimin)
-
-
Sample Collection: After incubation, the supernatant is collected to measure the concentration of secreted insulin.
-
Analysis: Insulin concentration is determined using an enzyme-linked immunosorbent assay (ELISA). Results are normalized to islet number or total protein/DNA content.[5]
-
Hyperinsulinemic-Euglycemic Clamp
-
Objective: To measure whole-body and tissue-specific insulin sensitivity in vivo.[23]
-
Methodology:
-
Surgical Preparation: Several days prior to the clamp, catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for sampling) of conscious, unrestrained rodents.[24][25]
-
Basal Period: After an overnight fast, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is started to measure basal hepatic glucose production.[23][26]
-
Clamp Period: A primed-continuous infusion of human insulin is initiated to achieve a state of hyperinsulinemia.
-
Euglycemia Maintenance: Arterial blood glucose is measured every 5-10 minutes. A variable infusion of 20-50% glucose is adjusted to maintain blood glucose at a constant basal level (euglycemia).[23]
-
Glucose Kinetics: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. The use of tracers allows for the calculation of insulin-stimulated glucose disposal and suppression of hepatic glucose production.[26][27]
-
Tissue-Specific Uptake: At the end of the clamp, a bolus of a non-metabolizable labeled glucose analog (e.g., 2-deoxy-[¹⁴C]glucose) can be administered to determine glucose uptake in specific tissues like skeletal muscle and adipose tissue.[23]
-
Conclusion
Imeglimin hydrochloride's dual mechanism of action, which involves both the amplification of glucose-stimulated insulin secretion and the enhancement of insulin sensitivity, provides a comprehensive approach to treating type 2 diabetes.[2][15] Its unique ability to correct mitochondrial dysfunction at a cellular level distinguishes it from other major classes of oral antidiabetic agents.[1][28] The experimental data robustly support its efficacy at both the pancreatic β-cell and peripheral tissues. This guide provides the foundational data and methodologies for researchers to further explore and compare the unique therapeutic profile of Imeglimin in the evolving landscape of diabetes drug development.
References
- 1. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring new mechanisms of Imeglimin in diabetes treatment: Amelioration of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 12. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. [Imeglimin: features of the mechanism of action and potential benefits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Poxel’s Anti-diabetic Imeglimin Shows Significant Clinical Benefits in Type 2 Diabetes when Added to Sitagliptin | Poxel SA [poxelpharma.com]
- 18. researchgate.net [researchgate.net]
- 19. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 20. Sitagliptin | Imeglimin: Current Development and Future Potential in Type 2 Diabetes | springermedicine.com [springermedicine.com]
- 21. karger.com [karger.com]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. mmpc.org [mmpc.org]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imeglimin Hydrochloride and Placebo: A Safety and Tolerability Deep Dive for Researchers
For Immediate Release
This guide offers a comprehensive analysis of the safety and tolerability profile of imeglimin (B608072) hydrochloride, a first-in-class oral antidiabetic agent, in comparison to placebo. The content herein is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of key clinical trial data, experimental methodologies, and the underlying mechanism of action to support ongoing research and development efforts.
Imeglimin, a novel agent targeting mitochondrial bioenergetics, has demonstrated a safety and tolerability profile largely comparable to placebo in pivotal clinical trials. This guide synthesizes the available data to provide a clear, evidence-based comparison.
Overall Safety Profile: A Summary of Clinical Findings
Clinical data, primarily from the pivotal Phase 3 TIMES 1 trial and a comprehensive Phase 2b dose-ranging study, indicate that imeglimin is generally well-tolerated. The overall incidence of adverse events (AEs) in patients treated with imeglimin was similar to that observed in patients receiving placebo.
Table 1: Overview of Adverse Events in Placebo-Controlled Trials
| Parameter | Imeglimin 1000 mg twice daily | Placebo |
| Phase 3 (TIMES 1) | ||
| Number of Patients (N) | 106 | 107 |
| Patients with ≥1 AE, n (%) | 47 (44.3%)[1] | 48 (44.9%)[1][2] |
| Patients with Serious AEs, n (%) | 4 (3.8%) | 1 (0.9%) |
| Discontinuation due to AEs, n (%) | 3 (2.8%) | 6 (5.6%) |
| Phase 2b (24 weeks) | ||
| Number of Patients (N) | 74 | 75 |
| Patients with ≥1 AE, n (%) | 46 (62.2%)[3][4] | 51 (68.0%)[3][4] |
In the TIMES 1 trial, a 24-week, randomized, double-blind, placebo-controlled study, 44.3% of patients in the imeglimin group reported at least one adverse event, compared to 44.9% in the placebo group[1][2]. Serious adverse events were reported in 3.8% of imeglimin-treated patients and 0.9% of placebo-treated patients. Notably, the rate of discontinuation due to adverse events was lower in the imegeglimin group (2.8%) than in the placebo group (5.6%).
Detailed Adverse Event Profile
A closer examination of the types of adverse events reveals a nuanced picture. While the overall rates were similar, the incidence of certain specific AEs differed slightly between the two groups.
Table 2: Incidence of Common Adverse Events (Reported in ≥2% of Patients in Either Group) in the TIMES 1 Trial
| Adverse Event | Imeglimin 1000 mg twice daily (N=106), n (%) | Placebo (N=107), n (%) |
| Nasopharyngitis | 13 (12.3%) | 10 (9.3%) |
| Diarrhea | 4 (3.8%) | 2 (1.9%) |
| Constipation | 3 (2.8%) | 2 (1.9%) |
| Nausea | 3 (2.8%) | 1 (0.9%) |
| Hypoglycemia | 3 (2.8%) | 1 (0.9%) |
| Abdominal discomfort | 2 (1.9%) | 1 (0.9%) |
| Rash | 2 (1.9%) | 1 (0.9%) |
| Eczema | 2 (1.9%) | 0 (0.0%) |
Gastrointestinal disorders were among the more frequently reported AEs with imeglimin. In a 24-week Phase 2b dose-ranging study, a small increase in gastrointestinal side effects, such as diarrhea, was noted at the 1500 mg twice-daily dose[3][4]. This observation led to the selection of the 1000 mg twice-daily dose for the subsequent Phase 3 program.
Hypoglycemia was infrequent and generally mild in nature. In the TIMES 1 trial, hypoglycemia was reported in 2.8% of patients receiving imeglimin compared to 0.9% in the placebo group. Importantly, no severe hypoglycemic events were reported.
Experimental Protocols: A Look at the Methodology
The data presented in this guide are primarily derived from rigorously designed, randomized, double-blind, placebo-controlled clinical trials.
TIMES 1 (Phase 3) Study Design:
-
Objective: To evaluate the efficacy and safety of imeglimin monotherapy versus placebo in Japanese patients with type 2 diabetes.
-
Design: A 24-week, randomized, double-blind, parallel-group, placebo-controlled, multicenter trial[1].
-
Participants: 213 adult patients (≥20 years old) with type 2 diabetes treated with diet and exercise, with HbA1c levels between 7.0% and 10.0%[1].
-
Intervention: Patients were randomly assigned (1:1) to receive either oral imeglimin (1000 mg twice daily) or a matching placebo for 24 weeks[1].
-
Safety Assessments: Included the monitoring and recording of all adverse events, serious adverse events, and laboratory parameters.
Phase 2b Dose-Ranging Study Design:
-
Objective: To assess the dose-response, efficacy, and safety of imeglimin monotherapy compared with placebo in Japanese patients with type 2 diabetes.
-
Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study[3][4].
-
Participants: Japanese adults with type 2 diabetes.
-
Intervention: Patients were randomized to receive one of three doses of imeglimin (500 mg, 1000 mg, or 1500 mg twice daily) or placebo[3][4].
-
Safety Assessments: Comprehensive monitoring of adverse events and other safety parameters.
Visualizing the Framework: Clinical Trial Workflow and Signaling Pathway
To further elucidate the context of this safety and tolerability data, the following diagrams illustrate the typical clinical trial workflow and the proposed signaling pathway of imeglimin.
Caption: A typical workflow for a randomized, placebo-controlled clinical trial evaluating imeglimin.
Caption: Proposed signaling pathway of imeglimin's action on mitochondrial function.
References
- 1. Efficacy and Safety of Imeglimin Monotherapy Versus Placebo in Japanese Patients With Type 2 Diabetes (TIMES 1): A Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, Multicenter Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of imeglimin in Japanese patients with type 2 diabetes: A 24-week, randomized, double-blind, placebo-controlled, dose-ranging phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Imeglimin Hydrochloride: A Comparative Guide to Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
Imeglimin (B608072), the first in a new class of oral antihyperglycemic agents known as the "glimins," presents a novel mechanism of action for the management of type 2 diabetes (T2D). This guide provides a comprehensive comparison of Imeglimin hydrochloride's long-term efficacy and safety profile with other established diabetes therapies, supported by key experimental data.
Long-Term Efficacy
Imeglimin has demonstrated sustained glycemic control in long-term clinical trials, both as a monotherapy and in combination with other antidiabetic drugs. The TIMES (Trials of Imeglimin for Efficacy and Safety) program, a series of Phase III studies, provides the most robust long-term data.
Table 1: Long-Term Efficacy of Imeglimin (52-Week Data)
| Trial | Treatment Group | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) |
| TIMES 2 [1][2] | Imeglimin Monotherapy | - | -0.46 |
| Imeglimin + Biguanide (e.g., Metformin) | - | -0.92 | |
| Imeglimin + DPP-4 Inhibitor (e.g., Sitagliptin) | - | -0.92 | |
| Imeglimin + SGLT2 Inhibitor | - | -0.57 | |
| Imeglimin + Sulfonylurea | - | -0.56 | |
| Imeglimin + GLP-1 Receptor Agonist | - | -0.12 | |
| TWINKLE [3][4][5] | Imeglimin in T2D with Chronic Kidney Disease (CKD) Stages G3b-5 | 7.59 | -0.26 (LOCF) |
LOCF: Last Observation Carried Forward
A real-world retrospective study in India (INDI-TIMES) showed a mean HbA1c reduction of 1.12% in patients receiving Imeglimin 1000 mg twice daily.[6] Notably, in combination with a DPP-4 inhibitor and low-dose metformin (B114582), adding Imeglimin resulted in a greater HbA1c improvement compared to escalating the metformin dose at 24 weeks.[7]
Comparative Efficacy
Direct long-term head-to-head comparative trials with all classes of antidiabetic agents are not yet extensively available. However, existing data allows for indirect comparisons.
Imeglimin vs. Metformin
While both drugs impact mitochondrial function, their mechanisms differ.[8][9] A 24-week randomized controlled trial comparing Imeglimin (2000mg/day) and Metformin (1000mg/day) in drug-naïve T2D patients showed a similar reduction in HbA1c.[10] However, Imeglimin demonstrated a significant increase in both active GLP-1 and GIP levels, whereas Metformin only increased active GLP-1 levels, suggesting a different effect on incretin (B1656795) secretion.[10][11]
Imeglimin vs. Sitagliptin (B1680988) (DPP-4 Inhibitor)
As an add-on therapy to sitagliptin, Imeglimin (1500 mg twice daily) for 12 weeks resulted in a significant mean HbA1c reduction of 0.73% compared to placebo.[12][13] Another study showed a 0.60% decrease in HbA1c with the combination therapy versus a 0.12% increase with sitagliptin and placebo.[14][15]
Long-Term Safety and Tolerability
Imeglimin has demonstrated a favorable long-term safety profile.
Table 2: Overview of Long-Term Safety Profile of Imeglimin (up to 52 weeks)
| Adverse Event Profile | Findings | Citations |
| Overall Incidence | The percentage of patients experiencing at least one treatment-emergent adverse event (TEAE) was 75.5% in the TIMES 2 trial, with most events being mild to moderate in intensity. | [2] |
| Serious TEAEs | Occurred in 5.6% of all patients in TIMES 2, with none related to the study drug. | [2] |
| Common Adverse Events | The most common adverse event reported in the TWINKLE study (patients with CKD) was diarrhea (10.0%). | [3][5] |
| Hypoglycemia | Imeglimin has a low risk of severe hypoglycemia. | [16][17] |
| Gastrointestinal Side Effects | Generally well-tolerated with a lower frequency of gastrointestinal adverse effects compared to metformin. | [18] |
| Cardiovascular Safety | Pre-clinical data suggests potential cardiovascular benefits, including improved cardiac function. In a study of patients with heart failure, no adverse drug reactions were observed, though a clear association with major adverse cardiovascular events remains uncertain. | [18][19][20] |
| Renal Safety | Imeglimin is primarily excreted by the kidneys. Dose adjustments are necessary for patients with moderate to severe renal impairment. The TWINKLE study confirmed a favorable safety profile in patients with T2D and CKD stages G3b–5. | [3][4][5][21] |
| Lactic Acidosis | Animal studies suggest a lower likelihood of causing lactic acidosis compared to metformin. |
Mechanism of Action: Dual Effect on Glucose Homeostasis
Imeglimin's unique mechanism of action targets mitochondrial dysfunction, a key element in the pathogenesis of T2D.[16][17] It improves glucose homeostasis through a dual mechanism:
-
Enhanced Insulin (B600854) Secretion: Imeglimin amplifies glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[16][17] This is achieved by modulating mitochondrial function, leading to increased ATP production and NAD+ synthesis.[16][17]
-
Improved Insulin Sensitivity: Imeglimin enhances insulin action in the liver and skeletal muscle.[16][17] It promotes insulin signal transduction by increasing Akt phosphorylation.[22]
Caption: Imeglimin's dual mechanism of action.
Experimental Protocols
TIMES 2 (Long-term Safety and Efficacy Study)
-
Study Design: A 52-week, open-label, multicenter, phase 3 trial.[1]
-
Participants: 714 Japanese patients with type 2 diabetes inadequately controlled with diet and exercise or with a single antidiabetic agent.[1][2]
-
Intervention: All patients received Imeglimin 1000 mg twice daily, either as monotherapy or in combination with their existing antidiabetic medication.[1]
-
Primary Endpoint: Safety, assessed through adverse events, laboratory tests, and ECGs.[1]
-
Secondary Endpoints: Changes from baseline in HbA1c and fasting plasma glucose at week 52.[1]
Caption: Workflow of the TIMES 2 clinical trial.
MEGMI Study (Comparative Study Protocol)
-
Study Design: A multicenter, prospective, randomized, open-label, parallel-group comparison study.[23][24]
-
Participants: 70 patients with T2D treated with a DPP-4 inhibitor plus low-dose metformin (500–1000 mg/day) for over 12 weeks with HbA1c levels between 7.0% and 9.9%.[24]
-
Intervention: Patients are randomized to either receive add-on Imeglimin 1000 mg twice daily or have their metformin dose escalated for 24 weeks.[24]
-
Primary Endpoint: Change in HbA1c after 24 weeks.[24]
-
Secondary Endpoints: Changes in blood pressure, pulse rate, body weight, abdominal circumference, and other laboratory parameters.[24]
Conclusion
This compound demonstrates a sustained and robust efficacy profile in the long-term management of type 2 diabetes, both as a monotherapy and in combination with other widely used antidiabetic agents. Its novel mechanism of action, targeting mitochondrial dysfunction to improve both insulin secretion and sensitivity, differentiates it from existing therapies. The long-term safety data are favorable, indicating good tolerability with a low risk of hypoglycemia and a better gastrointestinal profile compared to metformin. For patients with renal impairment, Imeglimin can be used with appropriate dose adjustments. As a new therapeutic option, Imeglimin offers a valuable addition to the T2D treatment armamentarium, particularly for patients where existing therapies are not sufficient or well-tolerated. Further long-term, head-to-head comparative studies will be beneficial to fully elucidate its position in the evolving landscape of diabetes management.
References
- 1. Long-term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52-week, open-label, multicentre phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long‐term safety and efficacy of imeglimin in Japanese individuals with type 2 diabetes and chronic kidney disease: A 52‐week postmarketing clinical study (TWINKLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term safety and efficacy of imeglimin in Japanese individuals with type 2 diabetes and chronic kidney disease: A 52-week postmarketing clinical study (TWINKLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multicenter, Retrospective Study to Evaluate the Effectiveness and Safety of Imeglimin in Patients with Type 2 Diabetes Mellitus in a Real-World Clinical Setting (INDI-TIMES Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Differential effects of imeglimin and metformin on insulin and incretin secretion—An exploratory randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetes.co.uk [diabetes.co.uk]
- 13. Poxel’s Anti-diabetic Imeglimin Shows Significant Clinical Benefits in Type 2 Diabetes when Added to Sitagliptin | Poxel SA [poxelpharma.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. The efficacy and safety of imeglimin as add-on therapy in patients with type 2 diabetes inadequately controlled with sitagliptin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and Efficacy of Imeglimin for Type 2 Diabetes Mellitus in Patients With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. Molecular Mechanisms by Which Imeglimin Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drc.bmj.com [drc.bmj.com]
- 24. Add-on imeglimin versus metformin dose escalation regarding glycemic control in patients with type 2 diabetes treated with a dipeptidyl peptidase-4 inhibitor plus low-dose metformin: study protocol for a multicenter, prospective, randomized, open-label, parallel-group comparison study (MEGMI study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Imeglimin Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Imeglimin Hydrochloride is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this non-hazardous pharmaceutical compound, ensuring the protection of personnel and the environment.
Hazard and Safety Information
While this compound is not classified as a hazardous substance for transport, it is crucial to handle it with care due to potential health effects.[1] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
| Hazard Profile | Description | Citations |
| Acute Toxicity | May be harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | May cause skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [1][2] |
| Environmental Hazards | May be harmful to the aquatic environment. | [1] |
Personal Protective Equipment (PPE) and Spill Management
Before handling this compound, personnel should be equipped with appropriate PPE, including gloves, and eye and face protection.[1] In the event of a spill, the material should be carefully swept up or vacuumed into a suitable, closed container for disposal, taking care to avoid dust formation.[1][3] It is imperative to prevent the product from entering drains, waterways, or the soil.[1][2][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[1][4] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies for pharmaceutical waste.[1][5][6][7]
-
Segregation and Containment:
-
Isolate the this compound waste from other chemical waste streams.
-
Place the waste in a clearly labeled, sealed container to prevent leaks or spills.
-
-
Licensed Disposal Vendor:
-
Recommended Disposal Method:
-
Documentation:
-
Maintain meticulous records of the disposal process. This documentation should include the quantity of this compound waste generated, the date of disposal, and the method used, in line with institutional policies and regulatory requirements.[1]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Procedural flowchart for the safe and compliant disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and should not be substituted for a thorough review of applicable regulations and safety data sheets. Always consult with your institution's environmental health and safety department for specific disposal protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Operational Guidance for Handling Imeglimin Hydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, adherence to strict safety protocols is paramount when handling chemical compounds. This document provides comprehensive, immediate safety and logistical information for the handling of Imeglimin Hydrochloride, a novel oral anti-diabetic agent. The following procedural guidance is designed to ensure safe operational workflow and proper disposal, establishing a foundation of trust and safety in the laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) for this compound | |
| Eye Protection | Safety goggles with side-shields are mandatory to prevent eye contact.[1][2][3] |
| Hand Protection | Impermeable protective gloves must be worn. Gloves should be inspected before use and disposed of properly after handling.[1][3][4] |
| Body Protection | An impervious lab coat or clothing is required to prevent skin contact.[1][2][3] |
| Respiratory Protection | In areas with inadequate ventilation or when dust formation is possible, a NIOSH-approved respirator should be used.[1][2][3][4] |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[1][4]
-
Recommended storage temperatures are 4°C for short-term and -20°C for long-term storage.[1][4]
2. Preparation and Handling:
-
Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Ensure an eyewash station and safety shower are readily accessible.[1][2]
-
Don all required PPE as specified in the table above.
-
Do not eat, drink, or smoke in the handling area.[1]
3. Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5]
-
While not classified as hazardous for transport, it should be managed as a non-hazardous pharmaceutical compound.[4][5][6]
-
Arrange for disposal through a licensed pharmaceutical waste disposal company.[5]
-
Maintain accurate records of the waste generated, including the amount, date, and disposal method.[5]
Emergency Procedures: Spill and Exposure
Spill Response:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.[1][4]
-
Carefully sweep or vacuum the spilled solid material into a suitable, closed container for disposal, avoiding dust formation.[4][5]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][2]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention.
Diagrams of Experimental Workflows
The following diagrams provide a visual representation of the key logistical and safety workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Chemical spill response workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
